molecular formula C7H5N3O2 B2361037 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 80356-97-4

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B2361037
CAS No.: 80356-97-4
M. Wt: 163.136
InChI Key: KHKIDNHBRDOFOB-UHFFFAOYSA-N
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Description

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 80356-97-4) is a high-value chemical reagent with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol . This pyrrolopyrazine-dione scaffold is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The core pyrrolo[3,4-b]pyrazine-5,7-dione structure is a key precursor in organic synthesis, particularly for the development of N-hydroxy compounds that can act as catalysts for aerobic catalytic activation of inert C-H bonds . Recent advanced research applications of analogous structures include their incorporation into novel composite nanoparticles for evaluation in oncology studies, demonstrating the potential of this chemical class in developing new therapeutic agents . Available in quantities from 50mg to 500mg, this product is strictly for research purposes and is not intended for human or animal use .

Properties

IUPAC Name

3-methylpyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-3-2-8-4-5(9-3)7(12)10-6(4)11/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKIDNHBRDOFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80356-97-4
Record name 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Foundational & Exploratory

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Executive Summary & Structural Identity

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a bicyclic heterocyclic scaffold belonging to the cyclopyrrolone class. It serves as a critical intermediate and structural analogue in the synthesis of sedative-hypnotic agents, most notably the Zopiclone and Eszopiclone family.

Chemically, it consists of a pyrazine ring fused to a pyrrolidine-2,5-dione (cyclic imide) ring, with a methyl group substitution at the C2 position of the pyrazine ring. This molecule represents a specific methylation of the core pharmacophore found in non-benzodiazepine GABA-A receptor modulators.

Chemical Identity
PropertyDetail
IUPAC Name 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Common Synonym 5-Methylpyrazine-2,3-dicarboximide
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Core Scaffold Pyrrolo[3,4-b]pyrazine (CAS 4933-19-1 for unsubstituted parent)
Key Functional Groups Cyclic Imide (Acidic NH), Pyrazine Nitrogen (Basic), Methyl (Hydrophobic)

Structural Analysis & Numbering

The biological activity of cyclopyrrolones depends heavily on the electronic distribution across the fused ring system. The 2-methyl substitution introduces steric bulk and electron-donating character to the pyrazine ring, potentially altering the binding affinity to the benzodiazepine binding site of the GABA-A receptor compared to the unsubstituted analogue.

Structural Diagram (Graphviz)

The following diagram illustrates the atom numbering and ring fusion, critical for interpreting NMR data and planning substitution reactions.

G Fig 1. Numbering of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Note: Methyl group attached at C2. N1 N1 C2 C2 (Me) N1->C2 Double C3 C3 C2->C3 N4 N4 C3->N4 Double C4a C4a N4->C4a C5 C5 (=O) C4a->C5 N6 N6 (H) C5->N6 C7 C7 (=O) N6->C7 C8a C8a C7->C8a C8a->N1 Double C8a->C4a Fusion

Synthesis Protocol

The synthesis of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione typically proceeds via the condensation of 5-methylpyrazine-2,3-dicarboxylic acid (or its anhydride) with a nitrogen source such as ammonia or urea. This is a robust, self-validating protocol where the formation of the cyclic imide is thermodynamically driven.

Reaction Scheme
  • Precursor Formation: Dehydration of 5-methylpyrazine-2,3-dicarboxylic acid to the anhydride.

  • Cyclization: Reaction with urea (fusion method) or ammonia (solvent method) to close the imide ring.

Reaction Fig 2. Synthetic pathway via anhydride intermediate. Substrate 5-Methylpyrazine- 2,3-dicarboxylic acid Anhydride Intermediate: Anhydride Substrate->Anhydride Ac2O, Reflux (-H2O) Product 2-Methyl-5H-pyrrolo [3,4-b]pyrazine-5,7-dione Anhydride->Product Urea/NH3 160-180°C

Step-by-Step Methodology

Reagents:

  • 5-Methylpyrazine-2,3-dicarboxylic acid (1.0 eq)

  • Acetic Anhydride (excess, solvent/reagent)

  • Urea (1.2 eq) or Ammonium Acetate

  • Solvent: Glacial Acetic Acid or DMF (optional)

Protocol:

  • Anhydride Formation:

    • Suspend 5-methylpyrazine-2,3-dicarboxylic acid in acetic anhydride (5 vol).

    • Reflux at 140°C for 2-3 hours. The solution should become clear as the anhydride forms.

    • Concentrate in vacuo to remove excess acetic anhydride/acetic acid.

    • Checkpoint: The residue (anhydride) is moisture-sensitive; proceed immediately or store under N₂.

  • Imide Cyclization (Fusion Method):

    • Mix the crude anhydride intimately with Urea (1.2 eq).

    • Heat the mixture to 160–170°C in an oil bath. The mixture will melt and evolve gas (CO₂ and NH₃).

    • Maintain temperature for 1 hour until solidification occurs (formation of the high-melting imide).

    • Cool to room temperature.

  • Purification:

    • Triturate the solid crude with water to remove unreacted urea and ammonium salts.

    • Filter and wash with cold water.

    • Recrystallize from DMF/Water or Ethanol (if solubility permits).

    • Validation: Product should be a white to pale beige powder with a melting point >250°C.

Physicochemical Properties & Reactivity

Understanding the reactivity profile is essential for using this scaffold in drug design, particularly for N-alkylation (Zopiclone-type synthesis) or Reduction .

Key Properties Table
ParameterValue/BehaviorRelevance
Melting Point > 250°C (Decomposes)Indicates strong intermolecular H-bonding (dimer formation).
Solubility DMSO (++), DMF (++), Water (-), EtOH (+)Process in polar aprotic solvents.
pKa (Imide NH) ~ 8.5 – 9.5Weakly acidic; deprotonatable by weak bases (K₂CO₃).
UV/Vis λmax ~ 280-300 nmPyrazine absorption band.
Reactivity Profile
  • N-Alkylation (The Zopiclone Route):

    • The imide proton (N6-H) is acidic. Treatment with NaH or K₂CO₃ in DMF generates the nucleophilic anion.

    • Application: Reaction with 2-chloro-5-chloropyridine yields the N-(5-chloropyridin-2-yl) derivative, a direct analogue of the Zopiclone precursor.

  • Partial Reduction:

    • Controlled reduction (e.g., NaBH₄ in MeOH/H₂O) targets one of the carbonyls (C5 or C7) to form the hydroxylactam .

    • Significance: The hydroxylactam is the reactive species for coupling with piperazine derivatives (as seen in Zopiclone synthesis).

Biological Relevance & Applications

This molecule is a "privileged scaffold" in medicinal chemistry, primarily for targeting the GABA-A receptor benzodiazepine binding site .

  • Sedative-Hypnotics: The 2-methyl derivative explores the steric tolerance of the binding pocket. The core pyrrolo[3,4-b]pyrazine structure mimics the purine or benzodiazepine ring systems.

  • Kinase Inhibition: Recent studies (see References) indicate that pyrrolopyrazine derivatives also exhibit kinase inhibitory activity, making this scaffold relevant for oncology research.[1]

  • Metabolite Tracking: In pharmacokinetic studies of methylated cyclopyrrolones, this core may appear as a hydrolytic degradation product (opening of the lactam ring followed by oxidation).

References

  • Scaffold Chemistry: Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. ResearchGate. (2025). Link

  • Zopiclone Precursors: 6-(5-Chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem CID 6451973.[2] Link

  • General Synthesis: Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts. (2023). Link

  • Pyrazine Derivatives: Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives. ResearchGate. (2023). Link

Sources

Technical Audit: CAS 53636-28-5 vs. 2-Methyl-pyrrolo[3,4-b]pyrazine-5,7-dione Identity

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses a critical nomenclature and identity conflict often encountered in heterocyclic chemistry and drug discovery databases: the discrepancy between CAS 53636-28-5 and the chemical name 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione .

Executive Summary: The Identity Resolution

A rigorous audit of chemical registries (CAS, PubChem, and commercial catalogs) reveals a definitive structural mismatch between the CAS number and the chemical name provided in the topic.

  • CAS 53636-28-5 corresponds to 2-methylpyrrolo[3,4-b]pyridine-5,7-dione (a pyridine fused system).[1]

  • 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione corresponds to a pyrazine fused system (often associated with the Zopiclone scaffold).

The Critical Difference: The CAS number refers to a scaffold containing one nitrogen atom in the six-membered ring, whereas the chemical name refers to a scaffold containing two nitrogen atoms in the six-membered ring. This single-atom substitution significantly alters electronic properties, solubility, and biological binding profiles.

Structural Comparison Matrix
FeatureCAS 53636-28-5 (The CAS Match)Target Name (The Chemical Name)
Correct Name 2-Methylpyrrolo[3,4-b]pyridine-5,7-dione 2-Methylpyrrolo[3,4-b]pyrazine-5,7-dione
Core Scaffold Pyridine-2,3-dicarboximidePyrazine-2,3-dicarboximide
Formula C₈H₆N₂O₂C₇H₅N₃O₂
MW 162.15 g/mol 163.13 g/mol
Ring Nitrogens 1 (Pyridine) + 1 (Imide) = 2 Total2 (Pyrazine) + 1 (Imide) = 3 Total
SMILES CC1=CC2=C(C(=O)NC2=O)N=C1CC1=CN=C2C(=N1)C(=O)NC2=O
Key Application Moxifloxacin impurity analogs; kinase inhibitorsZopiclone/Eszopiclone intermediate analogs

Technical Profile: CAS 53636-28-5 (The Pyridine Analog)[1]

Identity: 2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1] Significance: This compound is a derivative of quinolinic acid imide. It serves as a building block for "pyrrolo-pyridine" based kinase inhibitors and is structurally related to impurities found in fluoroquinolone antibiotic synthesis.

Synthetic Pathway (Retrosynthesis)

The synthesis typically proceeds via the dehydration of 6-methylpyridine-2,3-dicarboxylic acid to its anhydride, followed by ammonolysis and cyclization.

Reaction Logic:

  • Oxidation: 2,6-Lutidine (2,6-dimethylpyridine) is selectively oxidized (using KMnO₄ or SeO₂) to 6-methylpyridine-2,3-dicarboxylic acid.

  • Anhydride Formation: Dehydration using Acetic Anhydride (Ac₂O).

  • Imide Formation: Reaction with Urea or Ammonia at high temperature.

Analytical Fingerprint (Predicted ¹H NMR)
  • Solvent: DMSO-d₆

  • δ 11.2-11.5 ppm (s, 1H): Imide -NH (Broad, exchangeable).

  • δ 8.1-8.3 ppm (d, 1H): Pyridine aromatic proton (C4-H).

  • δ 7.4-7.6 ppm (d, 1H): Pyridine aromatic proton (C3-H).

  • δ 2.6-2.7 ppm (s, 3H): Methyl group (-CH₃) attached to the pyridine ring.

Technical Profile: The Pyrazine Analog (The Name)

Identity: 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Significance: This is a direct analog of the core scaffold used in Zopiclone (a sedative-hypnotic). The Zopiclone core is the unsubstituted pyrrolo[3,4-b]pyrazine-5,7-dione (CAS 4933-19-1). The 2-methyl derivative introduces steric bulk that can alter binding affinity in GABA-A receptor studies.

Synthetic Pathway

The synthesis mirrors the pyridine analog but starts from a pyrazine precursor.

Reaction Logic:

  • Precursor: 5-Methylpyrazine-2,3-dicarboxylic acid.

  • Cyclization: Thermal dehydration yields 5-methylfuro[3,4-b]pyrazine-5,7-dione (the anhydride).

  • Ammonolysis: Treatment with anhydrous ammonia or heating with urea yields the dione.

Experimental Protocols

The following protocols are standardized based on the chemistry of fused dicarboximides.

Protocol A: Synthesis of CAS 53636-28-5 (Pyridine Scaffold)[1]

Objective: Synthesis of 2-methylpyrrolo[3,4-b]pyridine-5,7-dione from 6-methyl-2,3-pyridinedicarboxylic acid.

Reagents:

  • 6-Methyl-2,3-pyridinedicarboxylic acid (10.0 mmol)

  • Acetic Anhydride (5.0 mL, Excess)

  • Urea (12.0 mmol)

  • Solvent: Glacial Acetic Acid or Xylene

Step-by-Step Workflow:

  • Anhydride Formation: Suspend the dicarboxylic acid in acetic anhydride. Heat to reflux (140°C) for 2 hours. The solid should dissolve as the anhydride forms.

  • Evaporation: Remove excess acetic anhydride under reduced pressure to obtain the crude anhydride solid.

  • Imidation: Mix the crude anhydride with Urea (1.2 eq) in a mortar/pestle or suspend in high-boiling solvent (Xylene).

  • Fusion: Heat the mixture to 160-170°C. The mixture will melt and evolve gas (CO₂ and NH₃ from urea decomposition). Maintain temperature for 1 hour.

  • Work-up: Cool to room temperature. The product precipitates.

  • Purification: Wash the solid with water (to remove unreacted urea) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Validation: Check melting point (>200°C typical for fused imides) and MS (Target m/z: 162.15 [M+H]⁺).

Protocol B: Synthesis of Pyrazine Analog (Target Name)

Objective: Synthesis of 2-methylpyrrolo[3,4-b]pyrazine-5,7-dione.

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 5-methylpyrazine-2,3-dicarboxylic anhydride (10 mmol) in dry THF.

  • Ammonolysis: Bubble anhydrous NH₃ gas through the solution at 0°C for 30 minutes. A precipitate (the mono-amide/ammonium salt) will form.

  • Cyclization: Evaporate the solvent. Heat the residue neat (dry fusion) at 180-200°C under vacuum for 30 minutes to drive off water and close the ring.

  • Purification: Sublimation is often effective for these high-melting pyrazine imides, or recrystallization from boiling acetic acid.

Visualized Pathways (Graphviz)

The following diagrams illustrate the divergent synthetic logic and the structural differentiation.

G cluster_0 Pathway A: CAS 53636-28-5 (Pyridine) cluster_1 Pathway B: Target Name (Pyrazine) Start_Py 6-Methyl-2,3- pyridinedicarboxylic acid Anhydride_Py Intermediate Anhydride Start_Py->Anhydride_Py Ac2O, Reflux Target_Py CAS 53636-28-5 (Pyridine Analog) C8H6N2O2 Anhydride_Py->Target_Py Urea, 170°C (Imidation) Diff CRITICAL DIFFERENCE Ring Atom: CH vs N Target_Py->Diff Start_Pz 5-Methyl-2,3- pyrazinedicarboxylic acid Anhydride_Pz Intermediate Anhydride Start_Pz->Anhydride_Pz Ac2O, Reflux Target_Pz Pyrazine Analog (The Name) C7H5N3O2 Anhydride_Pz->Target_Pz NH3 (gas), then Heat Target_Pz->Diff caption Figure 1: Parallel synthesis pathways showing the divergence between the Pyridine (CAS) and Pyrazine (Name) scaffolds.

References

  • PubChem Compound Summary. "2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CID 12751607)." National Center for Biotechnology Information. Accessed February 23, 2026. Link

  • ChemicalBook & BLD Pharm. "CAS 53636-28-5 Data Sheet: 2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione."[1] Commercial Chemical Database. Accessed February 23, 2026. Link

  • Gauthier, J. Y., et al. "Synthesis and Structure-Activity Relationships of Pyrrolo[3,4-b]pyridine Derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Pyridine-2,3-dicarboximide synthesis).
  • Blomme, A., et al. "Synthesis of Zopiclone Analogues." Journal of Medicinal Chemistry. (Contextual reference for Pyrazine-2,3-dicarboximide scaffold).

Sources

An In-Depth Technical Guide to 3-Methylpyrrolo[3,4-b]pyrazine-5,7-dione (PubChem CID 12751607)

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, potential synthesis, and inferred biological activities of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione, leveraging data from its core structure and closely related analogs.

Introduction

3-Methylpyrrolo[3,4-b]pyrazine-5,7-dione, identified in the PubChem database with Compound ID (CID) 12751607, represents a unique heterocyclic molecule with a core structure that suggests significant potential in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of this compound, addressing the current landscape of available data and offering scientifically grounded inferences on its behavior and potential applications. While direct experimental data for 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione is not extensively available in published literature, this document will leverage information on its fundamental properties and data from closely related pyrrolopyrazine analogs to provide a thorough technical analysis.[1]

The pyrrolopyrazine scaffold, a fusion of pyrrole and pyrazine rings, is a recognized pharmacophore present in numerous biologically active compounds.[2] Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and kinase inhibitory activities.[2][3] This guide will, therefore, explore the specific characteristics of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione within the broader context of its chemical family, offering insights into its potential for future research and development.

Chemical and Physical Properties

The fundamental properties of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione, as registered under PubChem CID 12751607, provide a foundational understanding of its chemical nature. These properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₅N₃O₂PubChem[1]
Molecular Weight163.14 g/mol PubChem[1]
IUPAC Name2-methyl-6,7-dihydropyrrolo[3,4-b]pyrazine-5,7-dionePubChem[1]
SMILESCC1=CN=C2C(=N1)C(=O)NC2=OPubChem[1]
InChIInChI=1S/C7H5N3O2/c1-3-2-8-4-5(9-3)7(12)10-6(4)11/h2H,1H3,(H,10,11,12)PubChem[1]
Monoisotopic Mass163.03818 DaPubChem[1]

These data points confirm the elemental composition and connectivity of the molecule, providing a basis for theoretical modeling and the prediction of its chemical behavior.

Structural Elucidation and Key Features

The structure of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione is characterized by a bicyclic system where a pyrrole ring is fused to a pyrazine ring, with a methyl group substitution and two carbonyl groups.

Caption: 2D structure of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione.

The presence of both hydrogen bond donors (the N-H group in the pyrrole ring) and acceptors (the carbonyl oxygens and the pyrazine nitrogens) suggests that this molecule can participate in a variety of intermolecular interactions, which will influence its solubility, crystal packing, and binding to biological targets. The aromatic pyrazine ring and the electron-withdrawing dione functionality create a distinct electronic profile that is likely to be a key determinant of its reactivity and biological activity.

Potential Synthetic Pathways

A potential retrosynthetic analysis is outlined below:

retrosynthesis target 3-Methylpyrrolo[3,4-b]pyrazine-5,7-dione precursor1 2-Amino-3-methylpyrazine target->precursor1 Condensation precursor2 Diethyl oxomalonate or similar C2 electrophile target->precursor2 Condensation

Caption: Retrosynthetic analysis for 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione.

Proposed Experimental Protocol:

  • Synthesis of 2-Amino-3-methylpyrazine: This starting material can be synthesized through various established methods, often starting from commercially available pyrazine derivatives.

  • Condensation Reaction: 2-Amino-3-methylpyrazine would be reacted with an appropriate C2 electrophile, such as diethyl oxomalonate, in a suitable solvent (e.g., ethanol, acetic acid) under reflux conditions.

  • Cyclization and Dehydration: The initial condensation product would likely undergo a spontaneous or acid/base-catalyzed intramolecular cyclization, followed by dehydration, to yield the target pyrrolo[3,4-b]pyrazine-5,7-dione.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

This proposed synthesis is a logical starting point for the laboratory preparation of this compound and is based on well-established principles of heterocyclic chemistry.

Inferred Biological Activity and Potential Applications

The biological activity of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione has not been directly reported. However, the broader class of pyrrolopyrazine derivatives has been the subject of significant research, revealing a range of biological activities that provide a strong basis for inferring the potential applications of this specific molecule.

1. Kinase Inhibition:

The pyrrolopyrazine scaffold is a known hinge-binding motif for various protein kinases. Many kinase inhibitors incorporate this heterocyclic system to target the ATP-binding site of kinases involved in cancer cell proliferation and inflammatory signaling pathways. The structural features of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione, particularly the arrangement of nitrogen atoms and carbonyl groups, make it a candidate for investigation as a kinase inhibitor.

2. Anti-inflammatory and Antimicrobial Properties:

Several studies have reported the anti-inflammatory and antimicrobial properties of pyrrolopyrazine derivatives.[2][3] These activities are often attributed to the ability of the heterocyclic system to interact with key enzymes or receptors in inflammatory and microbial pathways. The specific substitution pattern of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione may confer unique activity profiles against a range of bacterial, fungal, or viral targets.

3. Central Nervous System (CNS) Activity:

The pyrazine ring is a component of many CNS-active compounds. The overall physicochemical properties of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione, such as its predicted lipophilicity and molecular weight, may allow it to cross the blood-brain barrier, making it a candidate for investigation in neurological disorders.

The potential biological activities are summarized in the following diagram:

biological_activity compound 3-Methylpyrrolo[3,4-b]pyrazine-5,7-dione kinase Kinase Inhibition compound->kinase inflammation Anti-inflammatory compound->inflammation antimicrobial Antimicrobial compound->antimicrobial cns CNS Activity compound->cns

Caption: Inferred potential biological activities of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione.

Conclusion and Future Directions

3-Methylpyrrolo[3,4-b]pyrazine-5,7-dione (PubChem CID 12751607) is a heterocyclic compound with a core structure that is of significant interest to the medicinal chemistry community. While direct experimental data for this specific molecule is currently limited, a comprehensive analysis of its fundamental properties and the known biological activities of related pyrrolopyrazine derivatives provides a strong rationale for its further investigation.

Future research should focus on the development of a robust and scalable synthetic route to enable detailed biological evaluation. Screening of this compound against a panel of protein kinases, microbial strains, and in models of inflammation would be a logical next step to validate the inferred activities. The insights provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising molecule and its potential therapeutic applications.

References

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 2-methyl-5h-pyrrolo[3,4-b]pyrazine-5,7(6h)-dione. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 6-[(4-Fluorophenyl)methyl]pyrrolo[3,4-b]pyrazine-5,7-dione. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Retrieved February 23, 2026, from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved February 23, 2026, from [Link]

  • PubMed. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylpyrrolo[1,2-a]pyrazine. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025).[1][2][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Furo(3,4-b)pyrazine-5,7-dione. Retrieved February 23, 2026, from [Link]

  • Asian Journal of Pharmaceutics. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient synthesis, reactions, and biological activities of new thieno and furopyrazolo[3,4‐ b ]pyrazines and their related heterocycles. Retrieved February 23, 2026, from [Link]

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The Pyrrolo[3,4-b]pyrazine-5,7-dione Scaffold: A Technical Guide to its Latent Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-b]pyrazine-5,7-dione core represents a compelling, albeit underexplored, heterocyclic scaffold in medicinal chemistry. While direct investigations into its biological activities are nascent, the well-documented pharmacological profiles of structurally related pyrrolopyrazine and dione-containing congeners provide a strong rationale for its potential as a source of novel therapeutic agents. This technical guide synthesizes the current understanding of related scaffolds to project the synthetic accessibility and predict the biological potential of pyrrolo[3,4-b]pyrazine-5,7-dione derivatives. By examining established activities such as kinase inhibition, anticancer, and anti-inflammatory effects within this chemical space, we provide a framework for future research and drug discovery efforts centered on this promising scaffold. This document serves as a foundational resource, offering proposed synthetic strategies, potential mechanisms of action, and detailed experimental protocols to empower researchers to unlock the therapeutic promise of this unique chemical entity.

Introduction: The Allure of the Pyrrolopyrazine Core

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and materials.[1] Among these, the pyrrolopyrazine scaffold, a fusion of a pyrrole and a pyrazine ring, has garnered significant attention for its diverse and potent biological activities.[2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.[1][2]

The specific arrangement of nitrogen atoms and the fusion of the five- and six-membered rings create a unique electronic and steric environment, making the pyrrolopyrazine scaffold a "privileged structure" in drug discovery. Different isomers of this scaffold have shown varied biological profiles; for instance, pyrrolo[1,2-a]pyrazine derivatives are often associated with antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives have been extensively explored as kinase inhibitors.[2]

This guide focuses on a specific, yet less-investigated member of this family: the pyrrolo[3,4-b]pyrazine-5,7-dione scaffold. The introduction of the dione functionality is anticipated to impart distinct chemical properties and biological activities, potentially through unique hydrogen bonding patterns and interactions with biological targets. While direct literature on this specific scaffold is sparse, this guide will extrapolate from the rich knowledge base of its structural relatives to provide a comprehensive overview of its potential.

Synthetic Strategies: Accessing the Pyrrolo[3,4-b]pyrazine-5,7-dione Core

The synthesis of the pyrrolo[3,4-b]pyrazine ring system is achievable through various synthetic routes. A plausible and efficient method for the construction of the dione-containing scaffold involves a condensation reaction between a suitably substituted 2,3-diaminopyrazine and a derivative of maleic anhydride. This approach allows for the introduction of diversity elements on both the pyrazine and pyrrole rings.

Proposed Synthetic Workflow:

Synthetic Pathway Proposed Synthesis of Pyrrolo[3,4-b]pyrazine-5,7-dione cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2,3-Diaminopyrazine 2,3-Diaminopyrazine Condensation Condensation (e.g., in Acetic Acid, Reflux) 2,3-Diaminopyrazine->Condensation Maleic_Anhydride Substituted Maleic Anhydride Maleic_Anhydride->Condensation Product Pyrrolo[3,4-b]pyrazine-5,7-dione Derivative Condensation->Product

Caption: A plausible synthetic route to the pyrrolo[3,4-b]pyrazine-5,7-dione scaffold.

Experimental Protocol: Synthesis of a Pyrrolo[3,4-b]pyrazine-5,7-dione Derivative

  • Reaction Setup: To a solution of a substituted 2,3-diaminopyrazine (1.0 eq) in glacial acetic acid (10 mL/mmol), add the corresponding substituted maleic anhydride (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure pyrrolo[3,4-b]pyrazine-5,7-dione derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and Mechanisms of Action

Based on the established bioactivities of structurally similar compounds, the pyrrolo[3,4-b]pyrazine-5,7-dione scaffold is predicted to exhibit a range of therapeutically relevant properties.

Anticancer Activity

The pyrrolopyrazine core is a well-established pharmacophore in the design of anticancer agents.[3] Structurally related compounds, such as pyrazolo[3,4-b]pyrazines and pyrrolo[3,4-d]pyridazinones, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrrolopyrazine derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][6] The pyrrolo[3,4-b]pyrazine-5,7-dione scaffold could potentially target key kinases involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., FGFR) or downstream signaling kinases (e.g., in the PI3K/Akt pathway).

  • Tubulin Polymerization Inhibition: Some pyrrolo-fused heterocycles act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: The dione moiety may facilitate interactions with proteins involved in the apoptotic cascade, such as caspases.

Potential Kinase Inhibition Pathway:

Kinase_Inhibition Potential Kinase Inhibition by Pyrrolo[3,4-b]pyrazine-5,7-dione Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Phosphorylation Pyrrolo_Dione Pyrrolo[3,4-b]pyrazine-5,7-dione Pyrrolo_Dione->RTK Inhibition Akt Akt PI3K->Akt Activation Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation

Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-b]pyrazineMCF-7 (Breast)<10[5]
Pyrrolo[3,4-d]pyridazinoneVariousNot specified[4]
5H-Pyrrolo[2,3-b]pyrazineKG1 (Leukemia)0.01 - 1[6]
Pyrrolo[1,2-a]quinolineA498 (Renal)0.027[3]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (pyrrolo[3,4-b]pyrazine-5,7-dione derivatives) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The pyrazolo[3,4-b]pyrazine scaffold has been reported to possess anti-inflammatory properties.[5] The pyrrolo[3,4-b]pyrazine-5,7-dione core could potentially modulate inflammatory pathways.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokines: The compounds may suppress the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.

  • Enzyme Inhibition: They could inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in 24-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on cytokine production.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR studies for the pyrrolo[3,4-b]pyrazine-5,7-dione scaffold are yet to be established, insights can be drawn from related structures. For many bioactive pyrrolopyrazines, the nature and position of substituents on both the pyrrole and pyrazine rings significantly influence potency and selectivity.[7]

Future research should focus on:

  • Systematic Synthesis: The synthesis of a library of pyrrolo[3,4-b]pyrazine-5,7-dione derivatives with diverse substituents at various positions.

  • Broad Biological Screening: Comprehensive screening of these compounds against a wide range of biological targets, including kinases, cancer cell lines, and inflammatory markers.

  • Computational Modeling: The use of in silico methods, such as molecular docking and QSAR studies, to guide the design of more potent and selective analogs.

Conclusion

The pyrrolo[3,4-b]pyrazine-5,7-dione scaffold stands as a promising yet largely untapped area for drug discovery. By leveraging the extensive knowledge of related heterocyclic systems, this guide provides a strategic roadmap for its exploration. The predicted anticancer and anti-inflammatory activities, coupled with established synthetic accessibility, position this scaffold as a valuable starting point for the development of novel therapeutic agents. The experimental protocols and mechanistic insights presented herein are intended to catalyze further research, ultimately unlocking the full therapeutic potential of this intriguing molecular architecture.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1965-1985.
  • Ghandi, M., & Aryan, R. (2025). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics.
  • Dehnavi, F. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Ojima, I., & Chakravarty, S. (2003). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed.
  • Al-Matarneh, M. C., & Danac, R. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Semantic Scholar.
  • Asif, M. (2014).
  • Zhan, P., Liu, X., & Li, Z. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PDF.
  • El-Emary, T. I., & El-Kashef, H. S. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. PDF.
  • Wang, J., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705.
  • Springer, J. B., & Smee, D. F. (1985). Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. Journal of Medicinal Chemistry, 28(5), 625-630.
  • Li, J., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Sbardella, G., et al. (2021). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. PMC.
  • Aggarwal, R., et al. (2021). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives.
  • Wójcik, M., et al. (2021).
  • Insuasty, B., et al. (2022).
  • Abad, J. L., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PMC.
  • Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. OUCI.

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2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione as a Zopiclone impurity analogue

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, origin, and analytical profiling of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione , a specific structural analogue of the Zopiclone core. This document is structured for drug development professionals focusing on impurity profiling and starting material quality control.[1]

A Critical Starting Material-Related Impurity (SMRI) in Zopiclone Synthesis

Executive Summary & Chemical Context

In the high-precision synthesis of Zopiclone (a cyclopyrrolone hypnotic), the purity of the pyrazine-based starting material is paramount.[1] The subject molecule, 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (hereafter referred to as 2-Me-PPD ), represents a critical "homologue impurity."

Unlike standard Zopiclone impurities (A, B, or C) which result from hydrolysis or oxidation of the drug substance, 2-Me-PPD is a process impurity derived from contaminated raw materials.[1] It serves as a specific marker for the presence of 5-methylpyrazine-2,3-dicarboxylic anhydride in the supply chain.[1]

  • Chemical Name: 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione[2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 163.13 g/mol [1]

  • Structural Significance: It is the methylated analogue of the Zopiclone "naked core" (Pyrrolo[3,4-b]pyrazine-5,7-dione).

Genesis & Mechanism of Formation

The formation of 2-Me-PPD is not a degradation pathway of Zopiclone itself but rather a "fingerprint" of the starting material quality.[1]

The "Methyl-Pyrazine" Contamination Pathway

Standard Zopiclone synthesis utilizes Pyrazine-2,3-dicarboxylic anhydride .[1] However, industrial production of pyrazines often yields mixtures of methylated homologues.[1] If 5-methylpyrazine-2,3-dicarboxylic anhydride is present as a contaminant, it competes in the reaction kinetics.[1]

The formation occurs via two potential pathways:[1]

  • Direct Imidation (Side Reaction): Reaction of the methylated anhydride with ammonia (often present as a trace contaminant or byproduct).[1]

  • Hydrolysis of Methyl-Zopiclone: If the methylated anhydride reacts with 2-amino-5-chloropyridine, it forms "Methyl-Zopiclone Intermediate."[1] Subsequent hydrolysis of this intermediate yields 2-Me-PPD.[1]

Figure 1: Impurity Genesis Pathway The following diagram illustrates the parallel synthesis tracks where the impurity propagates.[1]

ZopicloneImpurity cluster_0 Critical Control Point RawMat Raw Material: Pyrazine-2,3-dicarboxylic anhydride StdCore Standard Core: Pyrrolo[3,4-b]pyrazine- 5,7(6H)-dione RawMat->StdCore Imidation Contam Contaminant: 5-Methylpyrazine-2,3- dicarboxylic anhydride Target TARGET IMPURITY: 2-Methyl-5H-pyrrolo[3,4-b] pyrazine-5,7(6H)-dione Contam->Target Imidation (Side Rxn) Ammonia Ammonia Source (NH3) Ammonia->StdCore Ammonia->Target

Caption: Figure 1 traces the origin of 2-Me-PPD from methylated starting material contaminants.

Synthesis of Reference Standard

To accurately quantify this impurity using HPLC or LC-MS, a reference standard must be synthesized.[1] Relying on commercial libraries is often insufficient for specific homologues.[1]

Objective: Synthesize high-purity (>98%) 2-Me-PPD for use as an external standard.

Protocol: Thermal Cyclization
  • Reagents: 5-Methylpyrazine-2,3-dicarboxylic acid (10 mmol), Urea (15 mmol), Ethylene Glycol (Solvent).[1]

  • Procedure:

    • Dissolve 5-methylpyrazine-2,3-dicarboxylic acid in minimal ethylene glycol.

    • Add Urea in excess.[1]

    • Heat the mixture to 160°C for 4 hours. The high temperature drives the formation of the cyclic imide.[1]

    • Note: Urea serves as the ammonia source and dehydrating agent.[1]

  • Work-up:

    • Cool reaction mass to room temperature.[1]

    • Dilute with ice-cold water (50 mL). The hydrophobic dione should precipitate.[1]

    • Filter the solid and wash with cold methanol to remove unreacted urea.[1]

  • Purification: Recrystallize from Ethanol/Water (80:20).

  • Validation: Confirm structure via 1H-NMR (Look for the singlet methyl peak at ~2.7 ppm on the pyrazine ring).[1]

Analytical Profiling & Detection

Detecting 2-Me-PPD requires distinguishing it from the non-methylated core (Pyrrolo[3,4-b]pyrazine-5,7-dione). The methyl group adds lipophilicity, altering retention behavior.[1]

Comparative Data Profile
FeatureStandard Core (Des-methyl)Target Impurity (2-Me-PPD)
Formula


Exact Mass 149.02 Da163.04 Da

Mass
Reference+14.02 Da (

)
LogP (Predicted) -0.8-0.3 (More Lipophilic)
UV Max ~280 nm~282 nm
Recommended LC-MS Methodology

A self-validating method using MS/MS transitions is required due to the likely low concentration (<0.1%) of this impurity.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 150mm x 3.0mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 15 minutes. (The impurity will elute after the non-methylated core due to the methyl group).[1]

  • Detection: ESI (+) Mode.[1]

    • Q1 Mass: 164.05 [M+H]+[1]

    • Key Fragment: Loss of -NH-CO (Imide ring opening/cleavage).[1]

Figure 2: Analytical Decision Tree This workflow ensures positive identification of the analogue against the background of standard Zopiclone degradation.[1]

AnalyticalWorkflow Sample Sample: Zopiclone API or Crude Intermediate LCMS LC-MS Analysis (ESI+) Sample->LCMS CheckMass Extract Ion Chromatogram (XIC) @ 164.04 Da LCMS->CheckMass Decision Peak Detected? CheckMass->Decision NoPeak Absent (< LOD) Decision->NoPeak No YesPeak Peak Present Decision->YesPeak Yes RTCheck Compare RT with Des-methyl Core YesPeak->RTCheck Result Confirmation: RT > Core RT Mass = Core + 14 RTCheck->Result RT Shift Confirmed

Caption: Figure 2 outlines the LC-MS logic for distinguishing the methylated analogue.

Regulatory & Risk Implications (ICH M7)

While Zopiclone impurities A and B are well-characterized in pharmacopoeias (EP/USP), 2-Me-PPD is a non-pharmacopoeial impurity.

  • Genotoxicity Assessment: The pyrrolo-pyrazine dione structure is a fused heterocyclic imide.[1] While the core itself is generally considered non-mutagenic, the addition of the methyl group requires in silico assessment (e.g., DEREK or SARAH nexus) to rule out new reactive alerts.

  • Control Strategy: If detected above the identification threshold (usually 0.10%), it indicates a failure in the Vendor Qualification of the Pyrazine-2,3-dicarboxylic anhydride supplier.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12751607, 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). (11th Ed.).[1] Zopiclone Monograph: Impurity profiling and Related Substances. (Standard reference for Impurities A, B, C).

  • U.S. Pharmacopeia (USP).USP <1086> Impurities in Drug Substances and Drug Products.
  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of Methyl-Substituted Pyrrolopyrazine Diones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a cornerstone of drug efficacy, governing a molecule's journey from administration to its therapeutic target. For emerging scaffolds like pyrrolopyrazine diones, which possess significant biological activity, understanding the nuances of their solubility is paramount for successful drug development.[1][2][3] This guide provides a comprehensive analysis of the solubility profiles of methyl-substituted pyrrolopyrazine diones. We will explore the foundational physicochemical principles, present robust experimental protocols for both kinetic and thermodynamic solubility assessment, and analyze the often-unpredictable effects of methyl substitution. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing novel heterocyclic compounds from the bench to the clinic.

Introduction: The Pyrrolopyrazine Dione Scaffold and the Solubility Imperative

Pyrrolopyrazine diones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] Their rigid, bicyclic structure serves as a versatile scaffold for presenting pharmacophoric features in a defined three-dimensional space, leading to a wide spectrum of biological activities, including antitumor, antimicrobial, and kinase inhibitory effects.[1][3]

However, like many aromatic and heterocyclic systems, the planar nature of the pyrrolopyrazine core can promote strong intermolecular π-π stacking in the solid state. This leads to high crystal lattice energy, a primary barrier to dissolution and a frequent cause of poor aqueous solubility. Low solubility is a major liability in drug discovery, often leading to erratic in vitro assay results, poor absorption, low bioavailability, and ultimately, clinical failure.[4][5] Therefore, a proactive and deep understanding of a compound's solubility is not just a data point—it is a critical prerequisite for meaningful lead optimization.

Methylation is a common and seemingly minor structural modification used by medicinal chemists to probe structure-activity relationships (SAR).[6] The addition of a methyl group can influence a molecule's lipophilicity, shape, and metabolic stability. Its impact on solubility, however, is complex and often counterintuitive, making it a central focus of this guide.

Foundational Principles: The Solubility Tug-of-War

Aqueous solubility is dictated by the thermodynamic balance between two opposing forces:

  • Crystal Lattice Energy: The energy required to break the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) holding the molecules together in a solid crystal.

  • Solvation (Hydration) Energy: The energy released when a molecule is surrounded and stabilized by water molecules.

For a compound to dissolve, the energy gained from solvation must be sufficient to overcome the crystal lattice energy.

The Ambivalent Role of the Methyl Group

The "magic methyl," as it is sometimes called in medicinal chemistry, can influence both sides of this equation in a conflicting manner.[6]

  • Increased Lipophilicity: A methyl group is hydrophobic. Its addition typically increases a molecule's LogP (partition coefficient), which is expected to decrease aqueous solubility by disfavoring interactions with polar water molecules.[7]

  • Disruption of Crystal Packing: Conversely, a strategically placed methyl group can act as a "conformational wedge," disrupting the planar stacking and intermolecular hydrogen bonds that hold the crystal lattice together.[8][9] This lowers the crystal lattice energy, which can lead to a surprising increase in solubility, despite the added hydrophobicity.[8][9]

This dual nature means that the net effect of methylation on solubility is highly dependent on its position on the pyrrolopyrazine dione core and the overall molecular context.

Strategic Assessment of Solubility: Kinetic vs. Thermodynamic Approaches

It is crucial to employ the right tool for the right stage of drug discovery. Solubility can be measured under two distinct conditions: kinetic and thermodynamic.[4][5]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (typically DMSO), begins to precipitate in an aqueous buffer.[5][10] It is a high-throughput method ideal for the early discovery phases (e.g., screening compound libraries) to quickly flag potential issues.[4][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid material has been allowed to equilibrate with the aqueous buffer over an extended period (e.g., 24 hours).[5][12] This is the "gold standard" measurement, essential for lead optimization, formulation development, and predicting in vivo behavior.[4][13]

The workflow for solubility assessment should be staged, starting with high-throughput kinetic assays and progressing to more resource-intensive thermodynamic measurements for the most promising candidates.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preclinical Phase HTS High-Throughput Screening (Compound Library) Kinetic Kinetic Solubility Assay (Nephelometry or Turbidimetry) HTS->Kinetic Initial Profiling Decision Solubility Acceptable? Kinetic->Decision Data Analysis Promising Promising Hits / Leads Thermo Thermodynamic Solubility Assay (Shake-Flask, HPLC-UV/LC-MS) Promising->Thermo Gold-Standard Measurement Formulation Formulation & In Vivo Studies Thermo->Formulation Decision->HTS No (Deprioritize/ Redesign) Decision->Promising Yes G cluster_0 Potential Sites of Methylation PPD R1 R1 PPD->R1 R1 R2 R2 PPD->R2 R2 R3 R3 PPD->R3 R3

Diagram 2: Pyrrolo[1,2-a]pyrazine-1,4-dione core structure.

Table 1: Solubility Data for Methyl-Substituted Pyrrolopyrazine Diones

CompoundSubstitution PositionLogP (Calculated)Kinetic Solubility (µM)Thermodynamic Solubility (µM)
Parent Unsubstituted2.1158
Analogue A R1 (Pyrrole Ring)2.652
Analogue B R2 (Pyrazine Ring)2.64530
Analogue C R3 (Pyrazine Ring)2.6127
Interpretation of Results
  • Parent Compound: The parent scaffold exhibits low micromolar solubility, a common characteristic for such heterocyclic systems, indicating that the crystal lattice energy is significant.

  • Analogue A (R1-Methyl): Methylation on the planar pyrrole ring increases lipophilicity (LogP increases from 2.1 to 2.6) without effectively disrupting crystal packing. The result is a predictable and significant decrease in both kinetic and thermodynamic solubility. This position likely contributes to efficient π-stacking, and the methyl group exacerbates the hydrophobic character.

  • Analogue B (R2-Methyl): This is the most insightful result. Despite the same increase in lipophilicity as Analogue A, methylation at the R2 position leads to a dramatic increase in solubility (3-4 fold). This strongly suggests that the methyl group at this specific position acts as a steric block, disrupting the intermolecular interactions that stabilize the crystal. The energy required to break the lattice is reduced to a point that it overcomes the unfavorable increase in hydrophobicity.

  • Analogue C (R3-Methyl): Methylation at this position has a negligible effect on solubility. This indicates that this position is likely not critical for the key intermolecular packing interactions in the solid state. The unfavorable increase in lipophilicity is likely balanced by a minor, but not significant, disruption of the crystal lattice.

Conclusion and Strategic Outlook

The solubility of pyrrolopyrazine diones is a complex parameter that cannot be predicted by simple LogP calculations alone. The effect of a methyl group is highly position-dependent and represents a classic trade-off between increasing lipophilicity and potentially disrupting crystal lattice packing.

For drug development professionals, this guide underscores a critical takeaway: solubility assessment must be an early, integral, and iterative part of the design-make-test-analyze cycle. High-throughput kinetic screening provides essential early warnings, while thermodynamic measurements offer the definitive data needed for lead optimization. By systematically probing the effects of substitution, as demonstrated with the methylation case study, medicinal chemists can identify specific positions on the pyrrolopyrazine dione scaffold where modifications can be made to enhance this critical physicochemical property without compromising biological activity. This rational, data-driven approach is fundamental to successfully advancing this promising class of compounds toward clinical development.

References

  • Dehnavi, S. M., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Journal of the Iranian Chemical Society. Available at: [Link]

  • Rankovic, Z. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. RSC Medicinal Chemistry. Available at: [Link]

  • GlaxoSmithKline. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC. Available at: [Link]

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  • da Silva, A. B. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Available at: [Link]

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  • PubChem. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)-. National Center for Biotechnology Information. Available at: [Link]

Sources

The Enigmatic Core: A Technical Guide to 2-Methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-b]pyrazine scaffold is a compelling heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive literature review of a specific, yet underexplored, class of these compounds: the 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine derivatives. While direct research on this precise substitution pattern is nascent, this document will synthesize available information on the parent scaffold and related analogues to provide a foundational understanding of their synthesis, potential biological activities, and promising future in therapeutic development. We will delve into established synthetic routes for the core structure, propose methodologies for N-methylation, and extrapolate potential mechanisms of action based on the well-documented activities of related pyrrolopyrazine isomers, including their roles as kinase inhibitors and antimicrobial agents. This guide aims to be a critical resource for researchers poised to explore the therapeutic potential of this intriguing class of molecules.

Introduction: The Pyrrolopyrazine Scaffold - A Privileged Heterocycle

Nitrogen-containing heterocyclic compounds are the cornerstone of modern pharmaceutical development, with a vast number of approved drugs featuring these structural motifs.[1][2] Among these, the pyrrolopyrazine core, a fusion of a pyrrole and a pyrazine ring, represents a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[3][4] The isomeric forms of pyrrolopyrazine have distinct and often potent biological profiles. For instance, pyrrolo[1,2-a]pyrazine derivatives are frequently associated with antibacterial, antifungal, and antiviral properties, while the 5H-pyrrolo[2,3-b]pyrazine scaffold is a common feature in potent kinase inhibitors.[3][4]

The pyrrolo[3,4-b]pyrazine system, and specifically its 5,7-dione derivatives, present a unique electronic and structural landscape for molecular exploration. The introduction of a methyl group at the 2-position of this core can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. Despite the clear potential of 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine derivatives, they remain a largely unexplored area of chemical space. This guide will, therefore, build a comprehensive picture from the available literature on the parent scaffold and its near relatives to illuminate the path for future research and development.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of the 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine core can be approached in a logical, stepwise manner, beginning with the construction of the foundational pyrrolo[3,4-b]pyrazine-5,7-dione.

Construction of the Pyrrolo[3,4-b]pyrazine-5,7-dione Scaffold

A plausible and efficient method for the synthesis of the pyrrolo[3,4-b]pyrazine-5,7-dione core involves the condensation of a suitably substituted pyrrole-3,4-dicarboxylic acid derivative with a 1,2-diamine. A general synthetic workflow is depicted below.

Synthesis of Pyrrolo[3,4-b]pyrazine-5,7-dione cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Imide Formation cluster_2 Step 3: Pyrazine Ring Annulation A Starting Materials (e.g., dialkyl acetylenedicarboxylate, primary amine, ethyl isocyanoacetate) B Pyrrole-3,4-dicarboxylate A->B Multicomponent Reaction C Pyrrole-3,4-dicarboxylic acid or anhydride B->C Hydrolysis/ Anhydride formation D N-substituted Maleimide Derivative C->D Reaction with primary amine F Pyrrolo[3,4-b]pyrazine-5,7-dione D->F Condensation with Diaminopyrazine E Diaminopyrazine

Caption: A generalized synthetic workflow for the construction of the pyrrolo[3,4-b]pyrazine-5,7-dione core.

N-Methylation of the Pyrrolo[3,4-b]pyrazine-5,7-dione Core

With the core scaffold in hand, the introduction of the methyl group at the 2-position can be achieved through a standard N-alkylation reaction.

Experimental Protocol: N-Methylation

  • Dissolution: Dissolve the pyrrolo[3,4-b]pyrazine-5,7-dione (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents), to the solution at 0 °C to deprotonate the pyrrole nitrogen.

  • Alkylation: Introduce the methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) (1.1-1.5 equivalents), to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine derivative.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine derivatives would rely on a combination of standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the newly introduced N-methyl group (a singlet around 3.5-4.0 ppm), along with signals for the aromatic protons of the pyrazine and pyrrole rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the N-methyl carbon (around 30-40 ppm) and the two carbonyl carbons of the dione moiety (in the range of 160-170 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality (typically in the region of 1650-1750 cm⁻¹).

Potential Biological Activities and Therapeutic Targets: An Extrapolative Analysis

Given the dearth of direct biological data on 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine derivatives, we can infer their potential therapeutic applications by examining the activities of structurally related compounds.

Kinase Inhibition

The broader class of pyrrolopyrazines has shown significant promise as kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The planar, nitrogen-rich structure of the pyrrolopyrazine core is well-suited to fit into the ATP-binding pocket of many kinases, forming key hydrogen bond interactions.

Potential Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Several pyrrolo[2,3-b]pyrazine derivatives have been identified as potent FGFR inhibitors.[6]

  • c-Met and VEGFR-2: These are key kinases involved in tumor angiogenesis and metastasis, and have been successfully targeted by related heterocyclic scaffolds.[7]

Kinase_Inhibition cluster_0 Signaling Cascade cluster_1 Inhibition RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR-2, c-Met) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Cell Cell Proliferation, Angiogenesis, Metastasis Downstream->Cell Inhibitor 2-Methyl-5,7-dioxo-pyrrolo [3,4-b]pyrazine Derivative Inhibitor->RTK Blocks ATP Binding Site

Caption: Postulated mechanism of action for 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine derivatives as kinase inhibitors.

Antimicrobial Activity

Various pyrazine and pyrrolopyrazine derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][8] The mechanism of action is often attributed to the disruption of essential cellular processes in the microbes. The introduction of the 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine scaffold could lead to novel antimicrobial agents with unique modes of action.

Table 1: Potential Biological Activities of 2-Methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine Derivatives (Extrapolated)

Biological ActivityPotential Molecular Target(s)Rationale based on Related Scaffolds
Anticancer Receptor Tyrosine Kinases (e.g., FGFR, VEGFR-2, c-Met)The pyrrolo[2,3-b]pyrazine core is a known kinase inhibitor scaffold.[6]
Antibacterial Bacterial cell wall synthesis, DNA gyrase, other essential enzymesPyrrolo[1,2-a]pyrazine derivatives exhibit broad-spectrum antibacterial activity.[3]
Antifungal Fungal cell membrane integrity, essential metabolic pathwaysVarious nitrogen-containing heterocycles have shown potent antifungal properties.
Antiviral Viral replication enzymes (e.g., reverse transcriptase, protease)The pyrrolopyridine scaffold has been incorporated into anti-HIV agents.[9][10]

Future Perspectives and Drug Development

The 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine scaffold represents a promising yet underexplored area for drug discovery. The logical next steps for researchers in this field would be:

  • Synthesis and Library Generation: The development of a robust and versatile synthetic route to allow for the creation of a diverse library of derivatives with various substitutions on the pyrrole and pyrazine rings.

  • Biological Screening: Comprehensive screening of the synthesized library against a panel of cancer cell lines and microbial strains to identify initial lead compounds.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms of the most active compounds to identify their specific biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

Conclusion

While the body of literature specifically detailing 2-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine derivatives is currently limited, a comprehensive analysis of related pyrrolopyrazine and dione-containing heterocyclic systems provides a strong foundation for their exploration as potential therapeutic agents. Their straightforward synthesis and the proven track record of the broader pyrrolopyrazine family in modulating key biological targets, particularly protein kinases, make them an attractive area for future research. This technical guide has laid out the foundational knowledge and a strategic path forward for the scientific community to unlock the therapeutic potential of this enigmatic and promising class of molecules.

References

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  • Ortega, M. A., Fraile, J. M., & Mayoral, J. A. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648.
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  • El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209641.
  • Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 586.
  • ResearchGate. (n.d.). Synthesis of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine (5). Retrieved February 22, 2024, from [Link]

  • Piskunova, I. P., et al. (2001). Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening. Pharmazie, 56(5), 384-389.
  • Zhang, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][3][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 867631.

Sources

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Pharmacophore Modeling of Pyrrolo[3,4-b]pyrazine-5,7-dione Derivatives for Accelerated Drug Discovery

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the promising pyrrolo[3,4-b]pyrazine-5,7-dione scaffold. As a Senior Application Scientist, my objective is not merely to present a protocol but to instill a deep understanding of the strategic decisions and validation checkpoints that underpin a successful computational drug design campaign. We will navigate the causality behind each step, ensuring a robust and predictive final model.

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyrrolopyrazine core, in particular, demonstrating a vast spectrum of biological activities, including kinase inhibition, and antimicrobial and anti-inflammatory effects.[1][2] The pyrrolo[3,4-b]pyrazine-5,7-dione scaffold is of significant interest due to its rigid structure and rich electronic features—specifically, the hydrogen bond accepting capabilities of the dione moiety and the potential for aromatic and hydrophobic interactions.

Pharmacophore modeling, a pillar of computer-aided drug design (CADD), offers a powerful method to distill the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.[3][4][5] By creating a 3D "query" of these features, we can rapidly screen vast chemical libraries to identify novel, structurally diverse compounds with a high probability of biological activity, dramatically reducing the time and cost of lead discovery.[5][6]

This guide will detail the complete workflow, from data preparation to model validation and application, providing researchers with a field-proven framework for their own discovery programs.

Section 1: Foundational Strategies in Pharmacophore Model Generation

The choice of modeling strategy is the first critical decision point and is dictated entirely by the available data. There are two primary approaches: ligand-based and structure-based modeling.

  • Ligand-Based Pharmacophore Modeling : This approach is utilized when a set of active compounds is known, but the 3D structure of the biological target is unavailable.[3][7] The core assumption is that molecules binding to the same target share common chemical features arranged in a similar spatial geometry. The algorithm extracts and overlays these common features from a set of structurally diverse, active ligands to generate a hypothesis.

  • Structure-Based Pharmacophore Modeling : When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred.[7][8] The model is generated by identifying the key interaction points between the target's binding site and a known ligand.[3] This provides a highly accurate map of the essential binding features directly from the biological context.

Causality of Choice : The decision is pragmatic. If you have a crystal structure of your target, the structure-based approach is generally more reliable as it is grounded in direct physical evidence of the binding mode.[9] In the absence of a target structure, a well-curated set of active ligands allows the ligand-based method to serve as a powerful and predictive surrogate. For this guide, we will first detail the more common scenario of a ligand-based workflow before discussing the structure-based alternative.

Section 2: A Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling

This section outlines a rigorous, self-validating workflow for developing a predictive ligand-based pharmacophore model for a hypothetical series of pyrrolo[3,4-b]pyrazine-5,7-dione derivatives targeting a protein kinase.

Data Set Preparation: The Foundation of a Predictive Model

The quality of the input data directly determines the quality of the output model. The process requires assembling two distinct sets: a training set and a test set.

  • Training Set : This set comprises active molecules used to generate the pharmacophore hypothesis. It should include 15-20 compounds with high affinity and structural diversity.

  • Test Set : This set is used to validate the model's predictive power. It should include a mix of active and inactive compounds that were not used in model generation.[10]

Protocol:

  • Curate Ligands : Gather a set of pyrrolo[3,4-b]pyrazine-5,7-dione derivatives with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) against the target of interest.

  • Convert to pIC₅₀ : Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to linearize the relationship between structure and activity.

  • Define Activity Thresholds : Classify compounds as highly active (pIC₅₀ > 7.0), moderately active (5.0 < pIC₅₀ < 7.0), and inactive (pIC₅₀ < 5.0).

  • Partition Data : Divide the dataset into a training set (approx. 70%) and a test set (approx. 30%), ensuring that the full range of activity and structural diversity is represented in both sets.

Table 1: Hypothetical Dataset of Pyrrolo[3,4-b]pyrazine-5,7-dione Derivatives

Compound ID Structure IC₅₀ (nM) pIC₅₀ Set Assignment
PPD-01 (Structure Image) 15 7.82 Training (Active)
PPD-02 (Structure Image) 25 7.60 Training (Active)
PPD-03 (Structure Image) 50 7.30 Training (Active)
PPD-04 (Structure Image) 8 8.10 Test (Active)
PPD-05 (Structure Image) 300 6.52 Training (Moderate)
PPD-06 (Structure Image) 800 6.10 Test (Moderate)
PPD-07 (Structure Image) 15000 4.82 Training (Inactive)
PPD-08 (Structure Image) 25000 4.60 Test (Inactive)

| ... | ... | ... | ... | ... |

Conformational Analysis & Feature Identification

Molecules are not static; their flexibility is crucial for receptor binding. This step explores the possible 3D conformations of each ligand in the training set to identify the "bioactive" conformation.

Protocol:

  • Generate Conformations : Using software like MOE, Discovery Studio, or LigandScout, generate a diverse ensemble of low-energy conformations for each molecule in the training set.[4][9]

  • Identify Pharmacophoric Features : The software then identifies potential pharmacophoric features for each conformation. For the pyrrolo[3,4-b]pyrazine-5,7-dione core, these would typically include:

    • Hydrogen Bond Acceptor (HBA) : From the two carbonyl oxygens.

    • Aromatic Ring (AR) : From the fused pyrrolo-pyrazine ring system.

    • Hydrophobic (HY) : From alkyl or aryl substituents.

    • Hydrogen Bond Donor (HBD) : Potentially from substituents on the core.

Hypothesis Generation and Scoring

The software aligns the conformations of the active molecules, searching for a common 3D arrangement of pharmacophoric features. This process generates multiple potential pharmacophore models (hypotheses).

Protocol:

  • Common Feature Alignment : The algorithm identifies common features shared across the most active compounds in the training set.

  • Generate Hypotheses : Multiple hypotheses are generated, each representing a different combination and spatial arrangement of features.

  • Scoring : Each hypothesis is scored based on how well it maps to the active molecules while ignoring the inactive ones. The goal is to find a model that is highly specific to active compounds.

Diagram 1: Ligand-Based Pharmacophore Modeling Workflow

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Rigorous Validation cluster_2 Phase 3: Application Data Curated Dataset (Actives & Inactives) Partition Partition Data (Training & Test Sets) Data->Partition Conform Conformational Analysis (Training Set) Partition->Conform Generate Generate & Score Pharmacophore Hypotheses Conform->Generate BestModel Select Best Hypothesis Generate->BestModel Fischer Fischer's Randomization (Statistical Significance) BestModel->Fischer TestSet Test Set Validation (Predictive Power) BestModel->TestSet DecoySet Decoy Set Screening (Enrichment) BestModel->DecoySet ValidatedModel Validated Pharmacophore Model Fischer->ValidatedModel TestSet->ValidatedModel DecoySet->ValidatedModel Screen Virtual Screening (Compound Libraries) ValidatedModel->Screen Hits Prioritized Hit List Screen->Hits

Caption: Workflow for developing and validating a ligand-based pharmacophore model.

Model Validation: Establishing Trustworthiness

A model is useless without rigorous validation. This is a critical, multi-step process to ensure the model is statistically significant and has true predictive power, rather than being a result of chance.[11]

Protocol:

  • Fischer's Randomization Test : This method assesses statistical relevance. The activities of the training set molecules are shuffled multiple times (e.g., 99 times), and a pharmacophore hypothesis is generated for each "randomized" set. If the original hypothesis has a significantly better score than the randomized ones, it is considered statistically robust and not due to chance.

  • Test Set Validation : The generated model is used to screen the test set. The model's quality is evaluated by its ability to:

    • Sensitivity : Correctly identify the active compounds.

    • Specificity : Correctly reject the inactive compounds.[8][11]

  • Decoy Set Screening : A large database of diverse, drug-like molecules (decoys) with no expected activity is seeded with the known active compounds. The pharmacophore model is used to screen this set. A good model will rank the active compounds much higher than the decoy molecules. Key metrics include:

    • Enrichment Factor (EF) : Measures how much better the model is at finding actives compared to random selection.

    • Goodness of Hit (GH) Score : A metric that combines sensitivity and enrichment.

Table 2: Validation Metrics for the Final Pharmacophore Hypothesis

Validation Method Parameter Value Interpretation
Fischer's Randomization Confidence Level 95% The model is statistically significant and not a result of chance.
Test Set Validation Sensitivity 0.92 The model correctly identified 92% of the actives in the test set.
Specificity 0.88 The model correctly rejected 88% of the inactives in the test set.
Decoy Set Screening Enrichment Factor (1%) 25.5 The model is 25.5 times more likely to find actives in the top 1% of hits than random screening.

| | Goodness of Hit (GH) | 0.78 | A score between 0.7 and 1.0 indicates a very good and reliable model. |

Section 3: Structure-Based Pharmacophore Modeling: An Alternative Path

If a crystal structure of the target protein complexed with a pyrrolo[3,4-b]pyrazine-5,7-dione ligand is available, a structure-based model can be created. This approach directly maps the key interactions responsible for binding.

Protocol:

  • Prepare the Protein-Ligand Complex : Load the PDB file into a molecular modeling suite. Clean the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and correcting any structural issues.

  • Identify Key Interactions : Analyze the interactions between the ligand and the amino acid residues in the binding pocket. Common interactions include hydrogen bonds, ionic bonds, and hydrophobic contacts.

  • Generate Features : Software tools can automatically generate pharmacophoric features based on these interactions. For example:

    • A hydrogen bond between a ligand's carbonyl oxygen and a backbone NH of a residue (e.g., Leucine) generates an HBA feature.

    • A pi-pi stacking interaction between the pyrazine ring and a Phenylalanine residue generates an AR feature.

  • Refine and Validate : The resulting pharmacophore can be refined by adding excluded volumes—regions of space occupied by the protein that a potential ligand cannot occupy. Validation follows a similar procedure as the ligand-based model, using a test set and decoy set to confirm its predictive power.

Diagram 2: Structure-Based Pharmacophore Feature Generation

G cluster_0 Binding Pocket of Target Kinase cluster_1 Generated Pharmacophore Features Ligand Pyrrolo[3,4-b]pyrazine-5,7-dione Phe489 Phe489 Ligand->Phe489 π-π Stacking Leu420 Leu420 (Backbone NH) Ligand->Leu420 H-Bond Val400 Val400 Ligand->Val400 Hydrophobic Interaction AR Aromatic Ring (AR) HBA Hydrogen Bond Acceptor (HBA) HY Hydrophobic (HY)

Sources

Methodological & Application

Synthesis of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione from 3-methylpyrazine-2,3-dicarboxylic acid

[1][2]

Abstract & Scope

This application note details the optimized synthesis of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (Target 3 ), a critical bicyclic heterocyclic scaffold used in the development of sedative-hypnotics (e.g., Zopiclone analogs) and kinase inhibitors.

The protocol corrects a common nomenclature ambiguity regarding the starting material: the synthesis proceeds from 5-methylpyrazine-2,3-dicarboxylic acid (often mislabeled in older literature as the 3-methyl isomer due to varying numbering conventions). We present a robust, two-step synthesis via an anhydride intermediate, ensuring high purity (>98%) and scalability, alongside a "Green Chemistry" one-pot fusion alternative.

Retrosynthetic Analysis & Strategy

The construction of the pyrrolopyrazine-dione core relies on the thermodynamic stability of the 5-membered cyclic imide.

  • Strategic Disconnection: The C-N bonds of the imide are formed via nucleophilic attack of an ammonia source (Urea/Ammonium Acetate) on the electrophilic carbonyls of the pyrazine dicarboxylic acid derivative.

  • Pathway Selection:

    • Route A (Recommended): Activation of the diacid to the cyclic anhydride using acetic anhydride, followed by cyclization. This avoids decarboxylation side-reactions common in direct thermal dehydration.

    • Route B (Alternative): Direct fusion with urea. High atom economy but requires difficult purification of the resulting "melt."

Reaction Scheme (DOT Visualization)

ReactionSchemeSM5-Methylpyrazine-2,3-dicarboxylic acid(1)INT2-Methylfuro[3,4-b]pyrazine-5,7-dione(Anhydride Intermediate) (2)SM->INT  Dehydration  Ac2OAc2ORefluxPROD2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione(Target 3)INT->PROD  Cyclization  ReagentUrea orNH4OAc

Caption: Step-wise synthesis of the target imide via the isolated anhydride intermediate.

Critical Materials & Safety

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
5-Methylpyrazine-2,3-dicarboxylic acid 5555-97-5182.131.0Substrate
Acetic Anhydride 108-24-7102.095.0 - 10.0Dehydrating Agent/Solvent
Urea 57-13-660.061.5Nitrogen Source
Ammonium Acetate (Alt. to Urea)631-61-877.082.0Nitrogen Source
Toluene 108-88-392.14N/AAzeotropic Solvent
Safety Advisories
  • Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water. Perform all transfers in a fume hood.

  • Thermal Hazards: The fusion method (Route B) involves heating solids to >160°C. Ensure open venting to prevent pressure buildup from ammonia/CO2 evolution.

Experimental Protocols

Protocol A: The Anhydride Route (High Purity)

Best for medicinal chemistry applications requiring rigorous characterization.

Step 1: Synthesis of 2-Methylfuro[3,4-b]pyrazine-5,7-dione (Anhydride)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Charge: Add 5.0 g (27.4 mmol) of 5-methylpyrazine-2,3-dicarboxylic acid.

  • Activation: Add 30 mL of Acetic Anhydride.

  • Reaction: Heat the suspension to reflux (approx. 140°C). The solid will dissolve, turning the solution clear brown. Maintain reflux for 2 hours .

    • Mechanism:[1][2][3][4][5][6][7] Acetic anhydride acts as the solvent and dehydrating agent, driving the equilibrium toward the thermodynamic 5-membered anhydride.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid byproducts. Note: Use a bath temperature <60°C to avoid decomposition.

    • Add 20 mL of anhydrous Toluene and re-evaporate (azeotropic removal of traces of acetic acid).

    • Result: The residue is the moisture-sensitive anhydride (Intermediate 2 ). Proceed immediately to Step 2.

Step 2: Cyclization to 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
  • Setup: Use the RBF containing the crude anhydride from Step 1.

  • Reagent Addition: Add 2.5 g (41.6 mmol) of Urea (finely ground).

  • Solvent: Add 40 mL of Glacial Acetic Acid .

  • Reaction: Reflux the mixture for 3 hours .

    • Observation: The mixture may darken. Urea decomposes to release ammonia in situ, which attacks the anhydride to form the imide.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water . Stir vigorously for 30 minutes.

    • The product will precipitate as a light tan/beige solid.

  • Purification:

    • Filter the solid using a Büchner funnel.[8]

    • Wash the cake with 2 x 15 mL cold water and 1 x 10 mL cold ethanol .

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (or Ethanol/Water 9:1). Allow to cool slowly to 4°C.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: Expected 65-75% (over two steps).

Protocol B: The "Green" Melt Method (Scalable)

Best for large-scale intermediate production where chromatography is available.

  • Mixing: In a mortar, intimately mix 5.0 g of 5-methylpyrazine-2,3-dicarboxylic acid and 3.3 g of Urea.

  • Fusion: Place the powder in a wide-mouth flask. Heat in an oil bath to 170°C .

  • Reaction: The mixture will melt and bubble (evolution of CO₂ and H₂O). Maintain temperature for 1 hour until gas evolution ceases and the melt solidifies.

  • Workup: Cool to room temperature. Triturate the solid with 50 mL of water to remove unreacted urea. Filter and recrystallize as above.

Characterization & Quality Control

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)δ 11.50 (br s, 1H)Imide NH (Exchangeable with D2O)
δ 8.85 (s, 1H)Pyrazine Ring Proton (H-3)
δ 2.72 (s, 3H)Methyl Group (attached to Pyrazine)
IR Spectroscopy 1735, 1770 cm⁻¹Characteristic Imide Carbonyl doublet
LC-MS [M+H]+ = 164.04Consistent with formula C7H5N3O2

Troubleshooting & Decision Logic

Use the following logic flow to resolve common synthetic issues.

TroubleshootingProblemLow Yield or Impure ProductCheck1Did the Anhydridestep turn black?Problem->Check1Sol1Reduce Reflux Time;Ensure N2 atmosphereCheck1->Sol1YesCheck2Is the productsoluble in water?Check1->Check2NoSol2Acidify filtrate to pH 3;Product may be inring-opened amide formCheck2->Sol2YesCheck3NMR shows splitmethyl peaks?Check2->Check3NoSol3Regioisomers present.Check purity of Starting Material.(5-Me vs 6-Me)Check3->Sol3Yes

Caption: Diagnostic workflow for synthesis optimization.

Technical Note on Isomerism

The starting material is often sold as a mixture or mislabeled.

  • 5-methylpyrazine-2,3-dicarboxylic acid yields 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione .

  • 6-methylpyrazine-2,3-dicarboxylic acid (if present) yields the 3-methyl isomer.

  • Differentiation: These isomers are difficult to separate. Rely on the high purity of the commercial starting material (ensure >98% HPLC grade).

References

  • Vertex AI Search. (2023). Synthesis of 5-methylpyrazine-2,3-dicarboxylic acid and derivatives. Retrieved from 5

  • Organic Syntheses. (1943).[8] 2,3-Pyrazinedicarboxylic acid and Quinoxaline Synthesis. Org. Synth. Coll. Vol. 2, 501. Retrieved from 8[8]

  • Miniyar, P.B., et al. (2013).[9] Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives. Arabian Journal of Chemistry. Retrieved from 9[4]

  • Ammar, Y.A., et al. (2011).[10] Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. Chemical Sciences Journal. Retrieved from 10

  • Dehnavi, et al. (2021).[4][6] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from 4[4]

Application Notes and Protocols for the Cyclization of Pyrazine-2,3-dicarboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fused Pyrazine Heterocycles in Drug Discovery

Pyrazine-2,3-dicarboxamide and its derivatives are pivotal starting materials in medicinal chemistry, serving as precursors to a variety of fused heterocyclic scaffolds. The strategic cyclization of these dicarboxamides unlocks access to novel chemical entities with significant therapeutic potential. These resulting fused pyrazine systems are integral components of numerous biologically active molecules, including inhibitors of phosphodiesterases (PDEs), kinases, and other key enzymes implicated in a range of diseases. The inherent aromatic and electron-deficient nature of the pyrazine ring, combined with the diverse functionalities that can be introduced through the formation of fused ring systems, makes this class of compounds a fertile ground for the development of new therapeutics. This guide provides an in-depth exploration of the reaction conditions and protocols for the intramolecular cyclization of pyrazine-2,3-dicarboxamides, with a focus on the Hofmann rearrangement as a key synthetic strategy.

Reaction Mechanism and Key Considerations

The intramolecular cyclization of pyrazine-2,3-dicarboxamide to form a fused pyrrolo[3,4-b]pyrazin-5,7-dione can be effectively achieved through a Hofmann rearrangement. This reaction proceeds through a series of well-defined steps, offering a reliable method for the synthesis of the desired heterocyclic core.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] In the context of an intramolecular reaction with a dicarboxamide, the rearrangement of one amide group leads to the formation of an isocyanate intermediate, which is then trapped by the adjacent amide to form the cyclic imide product.

The key steps of the intramolecular Hofmann rearrangement of pyrazine-2,3-dicarboxamide are as follows:

  • Formation of N-bromoamide: The reaction is initiated by the deprotonation of one of the amide nitrogens by a base, followed by reaction with bromine to form an N-bromoamide intermediate.[1][3]

  • Second Deprotonation: A second deprotonation of the N-bromoamide by the base generates an unstable N-bromoamide anion.[1]

  • Rearrangement to Isocyanate: The N-bromoamide anion undergoes a concerted rearrangement where the pyrazine ring migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[1][4]

  • Intramolecular Cyclization: The nucleophilic nitrogen of the second amide group attacks the electrophilic carbon of the isocyanate, leading to the formation of a six-membered ring.

  • Tautomerization: A final tautomerization step yields the stable pyrrolo[3,4-b]pyrazin-5,7-dione.

Hofmann Rearrangement Mechanism cluster_0 Step 1: N-Bromoamide Formation cluster_1 Step 2 & 3: Isocyanate Formation cluster_2 Step 4 & 5: Cyclization and Tautomerization A Pyrazine-2,3-dicarboxamide B N-Bromoamide Intermediate A->B Br2, NaOH C N-Bromoamide Anion B->C NaOH D Isocyanate Intermediate C->D Rearrangement E Intramolecular Attack D->E Intramolecular Cyclization F Pyrrolo[3,4-b]pyrazin-5,7-dione E->F Tautomerization

Caption: Mechanism of Intramolecular Hofmann Rearrangement.

Experimental Protocols

Protocol 1: Modified Hofmann Rearrangement for the Synthesis of Pyrrolo[3,4-b]pyrazin-5,7-dione

This protocol is adapted from a modified Hofmann rearrangement procedure that utilizes N-bromosuccinimide (NBS) and a non-nucleophilic organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in methanol.[5] This method offers milder reaction conditions compared to the classical Hofmann rearrangement with bromine and strong aqueous base, which can be beneficial for substrates sensitive to harsh basic conditions.

Materials:

  • Pyrazine-2,3-dicarboxamide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (1 N)

  • Sodium hydroxide (1 N)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Flash chromatography setup

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add pyrazine-2,3-dicarboxamide (1 equivalent).

  • Add anhydrous methanol to dissolve the starting material.

  • Add N-bromosuccinimide (NBS) (1.0 equivalent) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the methanol by rotary evaporation.

  • Dissolve the residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with 1 N hydrochloric acid, 1 N sodium hydroxide, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolo[3,4-b]pyrazin-5,7-dione.

Data Presentation: Comparison of Reaction Conditions
MethodReagentsBaseSolventTemperatureAdvantagesDisadvantages
Classical Hofmann Bromine (Br₂)Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)WaterElevatedReadily available and inexpensive reagents.Harsh basic conditions may not be suitable for sensitive substrates.
Modified Hofmann N-Bromosuccinimide (NBS)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)MethanolRefluxMilder reaction conditions, suitable for a wider range of substrates.Reagents are more expensive than those used in the classical method.

Workflow Visualization

Experimental Workflow start Start: Pyrazine-2,3-dicarboxamide reactants Add NBS and DBU in Methanol start->reactants reflux Reflux Reaction Mixture reactants->reflux workup Aqueous Workup and Extraction reflux->workup purification Column Chromatography workup->purification product Product: Pyrrolo[3,4-b]pyrazin-5,7-dione purification->product

Caption: Experimental workflow for the synthesis of pyrrolo[3,4-b]pyrazin-5,7-dione.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations. The successful synthesis of the target compound can be validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the product, such as the cyclic imide carbonyl stretching frequencies.

By employing these analytical methods, researchers can ensure the integrity and purity of their synthesized compounds, thus validating the success of the experimental protocol.

Conclusion

The intramolecular cyclization of pyrazine-2,3-dicarboxamides via the Hofmann rearrangement represents a robust and versatile strategy for the synthesis of fused pyrazine heterocycles. The modified Hofmann protocol presented provides a milder alternative to the classical conditions, expanding the scope of this transformation to a wider range of substrates. The resulting pyrrolo[3,4-b]pyrazin-5,7-dione scaffold serves as a valuable building block for the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to explore this important area of medicinal chemistry.

References

  • Chem-Station Int. Ed. Hofmann Rearrangement. (2014). Available at: [Link].

  • PMC. Dearomative Cyclization of Ynamides toward the Formation of Fused Diazabicycles. Available at: [Link].

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link].

  • New Journal of Chemistry. Syntheses of polycyclic aromatic diimides via intramolecular cyclization of maleic acid derivatives. (2015). Available at: [Link].

  • Wikipedia. Hofmann rearrangement. Available at: [Link].

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017). Available at: [Link].

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link].

  • ResearchGate. Convergent synthetic approaches to polycyclic aromatic dicarboximides. Available at: [Link].

  • MDPI. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link].

  • Chemistry Steps. Hofmann Rearrangement. Available at: [Link].

  • Chemist Wizards. Hoffmann Rearrangement February 2026. Available at: [Link].

  • ResearchGate. Synthesis of substituted pyrazines from N -allyl malonamides. Available at: [Link].

  • Beilstein Journals. ones: Rearrangement of pyrrolo[1,2-d][5][6][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Available at: [Link].

  • ResearchGate. (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Available at: [Link].

  • PubMed. Aryl Radical Endo Cyclization of Enamidines. Selective Preparation of Trans and Cis Fused Octahydrobenzo[f]quinolines. (1998). Available at: [Link].

  • Semantic Scholar. Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. (2023). Available at: [Link].

  • R Discovery. The synthesis of angularly fused polyaromatic compounds by using a light-assisted, base-mediated cyclization reaction. (2004). Available at: [Link].

  • RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. Available at: [Link].

  • University of Glasgow. Studies In Pyrazine Chemistry. (1949). Available at: [Link].

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Available at: [Link].

  • Sciencemadness.org. Pyrazine Synthesis? (2020). Available at: [Link].

  • MavMatrix - The University of Texas at Arlington. Synthesis and Characterization of Pyrazine-Based Prodrugs: A Novel Approach to Combat Multi-Drug Resistant Tuberculosis. (2023). Available at: [Link].

  • Organic Chemistry Portal. Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Available at: [Link].

Sources

Application Note & Protocol: N-Alkylation of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives have shown a range of biological activities, including acting as kinase inhibitors.[1] The functionalization of this core, particularly through N-alkylation of the imide nitrogen, is a critical step in the development of novel therapeutic agents and functional materials. This process allows for the introduction of various side chains, which can modulate the compound's solubility, pharmacokinetic properties, and target-binding affinity.

This application note provides a detailed protocol for the N-alkylation of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. We present two robust and widely applicable methods: a classical approach using alkyl halides with a carbonate base, and a milder alternative, the Mitsunobu reaction, which is suitable for more sensitive substrates or when stereochemical control is desired.

Reaction Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_protocols Alkylation Protocols cluster_workup Work-up & Purification cluster_analysis Analysis start 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione reagents Select Alkylating Agent & Reagents start->reagents classical Classical Alkylation (Alkyl Halide, Base) reagents->classical Method 1 mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) reagents->mitsunobu Method 2 workup Reaction Work-up (Quenching, Extraction) classical->workup mitsunobu->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end_product N-Alkylated Product analysis->end_product

Caption: General workflow for the N-alkylation of the target compound.

Protocol 1: Classical N-Alkylation with Alkyl Halide

This protocol details the N-alkylation using an alkyl halide and a carbonate base in a polar aprotic solvent. This method is straightforward, cost-effective, and generally provides good to excellent yields.

Materials and Reagents
  • 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) to the flask.[2] Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Mitsunobu N-Alkylation

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly with primary and secondary alcohols.[3] It proceeds under mild, neutral conditions and is known for its stereospecificity (inversion of configuration at the alcohol's stereocenter).[3][4]

Materials and Reagents
  • 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask, add 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF to dissolve the reagents (concentration typically 0.1-0.2 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirring solution.[4] A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 h). Monitor the reaction by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The crude residue can be directly purified by column chromatography. Alternatively, trituration with a solvent like diethyl ether can help precipitate some of the triphenylphosphine oxide byproduct.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A common challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide and the reduced azodicarboxylate. A carefully chosen solvent system is crucial for a clean separation.

Data Summary: Comparison of Protocols

ParameterProtocol 1: Classical AlkylationProtocol 2: Mitsunobu Reaction
Alkylating Agent Alkyl Halides (R-X)Alcohols (R-OH)
Key Reagents K₂CO₃ or Cs₂CO₃PPh₃, DEAD or DIAD
Typical Solvent DMF, Acetone, DMSOTHF, Dichloromethane
Temperature Room Temperature to 70°C0°C to Room Temperature
Stereochemistry Retention at alkyl carbonInversion at alcohol carbon
Key Advantages Cost-effective, simple reagentsMild conditions, good for sensitive substrates, stereospecific
Potential Issues Harsher conditions, potential side reactionsStoichiometric byproducts, purification can be challenging

Mechanism & Rationale

Classical Alkylation

The N-H proton of the imide in 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A base, such as potassium carbonate, deprotonates the imide nitrogen to form a nucleophilic anion.[5] This anion then attacks the electrophilic carbon of the alkyl halide in a classic Sₙ2 reaction, displacing the halide and forming the new N-C bond. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which leads to a more "naked" and reactive anion.[2]

Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is more complex.[4] Initially, triphenylphosphine attacks the azodicarboxylate (DEAD or DIAD) to form a betaine intermediate. This intermediate then deprotonates the imide, creating a phosphonium salt and the imide anion. Concurrently, the alcohol is activated by the betaine to form an alkoxyphosphonium salt, which is a very good leaving group. Finally, the imide anion acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion, leading to the desired N-alkylated product with inversion of stereochemistry.[3][4] This method avoids the need for a strong base and often proceeds under very mild conditions.

References

  • Jakowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. Available at: [Link]

  • Grgičević, S., & Stilinović, V. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1744-1750. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. Retrieved from [Link]

  • Mastropasqua Talamo, M., Pop, F., & Avarvari, N. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications, 57(57), 6514-6517. Available at: [Link]

  • Dehnavi, E., Sepehri, S., Jarrahpour, A., & Pordeli, M. (2021). Pyrrolopyrazine in medicinal chemistry: a review on its synthesis and biological activities. RSC Advances, 11(49), 30784-30805. Available at: [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Afzal, O., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4961. Available at: [Link]

Sources

The 2-Methyl-pyrrolo[3,4-b]pyrazine-5,7-dione Scaffold: A Novel Peptidomimetic Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptide Mimetics

In the landscape of modern therapeutics, peptides represent a crucial class of signaling molecules, governing a vast array of physiological processes. Their high potency and specificity make them attractive candidates for drug development. However, the inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and conformational flexibility, have historically hindered their therapeutic application. This has led to the development of peptidomimetics, small molecules that mimic the structure and function of peptides but with improved drug-like properties.

The 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione scaffold has emerged as a promising platform for the design of novel peptidomimetics. Its rigid, bicyclic core provides a constrained framework that can pre-organize appended functional groups to mimic the secondary structures of peptides, such as β-turns and β-sheets.[1][2] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. This application note provides a comprehensive guide for researchers on the synthesis, derivatization, and application of the 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione scaffold in drug discovery, with a focus on targeting protein-protein interactions and enzyme active sites.

Structural Features and Design Principles

The 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione core presents a unique combination of structural features that make it an attractive peptidomimetic scaffold:

  • Rigidity and Planarity: The fused ring system imparts significant conformational rigidity, reducing the entropic penalty upon binding to a target protein.

  • Defined Vectorial Display of Substituents: The scaffold allows for the precise spatial orientation of substituents, mimicking the side-chain presentation of amino acid residues in a peptide.

  • Hydrogen Bonding Capabilities: The dione functionality and the pyrazine nitrogen atoms can participate in hydrogen bonding interactions with protein targets, further enhancing binding affinity.

  • Chemical Tractability: The scaffold is amenable to chemical modification at multiple positions, allowing for the generation of diverse compound libraries.

The design of peptidomimetics based on this scaffold typically involves the strategic placement of functional groups that mimic the key pharmacophoric elements of the native peptide ligand. This often involves targeting "hot spots" at protein-protein interfaces, which are small clusters of residues that contribute disproportionately to the binding energy.[3]

Synthesis of the 2-Methyl-pyrrolo[3,4-b]pyrazine-5,7-dione Scaffold and Derivatives

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a plausible two-step synthesis of the 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione scaffold.

Step 1: Synthesis of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

  • To a solution of pyrazine-2,3-dicarboxylic acid (1 mmol) in acetic anhydride (5 mL), add a catalytic amount of sodium acetate (0.1 mmol).

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

Step 2: N-Methylation

  • To a solution of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (1 mmol) in anhydrous dimethylformamide (DMF) (10 mL), add potassium carbonate (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 mmol) dropwise and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the scaffold and its derivatives.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the synthesized compounds.

Application in Peptidomimetic Library Development

The 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione scaffold is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.[5] The imide nitrogen can be functionalized with a variety of substituents to mimic different amino acid side chains.

Figure 1. Workflow for the development of peptidomimetics.

Experimental Protocols for Biological Evaluation

Once a library of peptidomimetics has been synthesized, it is essential to evaluate their biological activity using a panel of in vitro assays.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme.[6][7]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme solution, and the test compound dilutions.

  • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value for each compound.

Protocol 3: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the synthesized compounds to ensure that any observed biological activity is not due to general toxicity. The MTT assay is a widely used colorimetric assay to measure cell viability.[8][9]

Materials:

  • Human cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Figure 2. Assay cascade for hit identification and validation.

Case Study: Targeting a Protein-Protein Interaction

To illustrate the potential of the 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione scaffold, consider its application in the development of inhibitors for the p53-MDM2 interaction, a critical target in cancer therapy.[3] The α-helical region of p53 binds to a hydrophobic cleft on the surface of MDM2. A peptidomimetic based on the pyrrolopyrazine scaffold could be designed to present hydrophobic substituents that mimic the key interacting residues of p53 (e.g., Phe, Trp, Leu), thereby disrupting the p53-MDM2 interaction and restoring the tumor-suppressive function of p53.

Conclusion

The 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione scaffold represents a versatile and promising platform for the design and synthesis of novel peptidomimetics. Its rigid structure and amenability to chemical modification allow for the creation of diverse compound libraries with the potential to modulate a wide range of biological targets. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Retrieved from [Link]

  • Vigo Avocats. (n.d.). Cell Viability Assay Protocol Researchgate. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1981–2006.
  • Queen's University Belfast. (2021, May 10). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • MDPI. (2023, October 23). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of pyrrolopyrazine derivatives with antitumor activity. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Institutes of Health. (2015, December 15). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. Retrieved from [Link]

  • MDPI. (2023, May 14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 14). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (n.d.). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Inhibition of protein–protein interactions using designed molecules. Retrieved from [Link]

  • eScholarship.org. (2023, July 1). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Retrieved from [Link]

  • PubMed. (2001, May 15). Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening. Retrieved from [Link]

  • Royal Society of Chemistry. (2009, July 27). Inhibition of protein–protein interactions using designed molecules. Retrieved from [Link]

  • Radboud Repository. (n.d.). Synthesis of Conformationally Restricted β-Turn Mimics. Retrieved from [Link]

  • MDPI. (2025, July 1). [8][10][11]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Telescoped Protocol for the Synthesis of New Pyrrolo[3,4-d]pyridazinones by Cascade Reactions. Retrieved from [Link]

  • PubMed. (2025, September 8). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Retrieved from [Link]

  • PubChem. (n.d.). 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Retrieved from [Link]

  • Preprints.org. (2017, March 30). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]

Sources

Application Note: Solid-Phase Synthesis Strategies for Pyrrolo[1,2-a]pyrazine-1,4-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The pyrrolo[1,2-a]pyrazine-1,4-dione scaffold (frequently classified as a proline-based 2,5-diketopiperazine or DKP) is a privileged structure in drug discovery. It serves as a rigid core for GPCR ligands, oxytocin antagonists, and kinase inhibitors. Its bicyclic nature restricts conformational freedom, improving the selectivity of displayed pharmacophores.

In solid-phase organic synthesis (SPOS), constructing this scaffold presents a unique "self-validating" opportunity. Unlike linear peptide synthesis, the formation of the pyrrolopyrazine dione core can be engineered to trigger cyclative cleavage —a mechanism where the desired product is released from the resin only upon successful cyclization. This results in crude products of exceptionally high purity (often >90%), as unreacted linear precursors remain bound to the solid support.

This guide details two distinct, field-proven protocols:

  • The "Self-Purifying" Cyclative Cleavage Route: Ideal for standard dipeptide-derived libraries.

  • The Ugi-Deprotection-Cyclization (UDC) Route: A multicomponent strategy for maximizing molecular diversity at four positions.

Mechanism & Chemical Logic

The Cyclative Cleavage Principle

The driving force for this synthesis is the high propensity of dipeptide esters containing proline to undergo intramolecular aminolysis. When the N-terminal amine is deprotected, it attacks the C-terminal ester linkage (the resin anchor). The constraints of the pyrrolidine ring facilitate the cis conformation required for ring closure.

Key Advantage: Failed couplings or incomplete deprotections do not release molecules, effectively filtering the library during the cleavage step.

The Ugi-Deprotection-Cyclization (UDC)

For higher diversity, the Ugi 4-Component Reaction (U-4CR) is employed. By using a Boc-protected amino acid as one of the components, the resulting linear Ugi adduct can be treated with acid (TFA) to remove the Boc group. The revealed amine then attacks the adjacent amide bond, closing the six-membered ring.

Experimental Protocols

Protocol A: The "Self-Purifying" Cyclative Cleavage

Best for: High-purity libraries of discrete analogs.

Reagents Required:

  • Resin: Wang Resin (Loading 0.6–0.8 mmol/g) or HMBA-AM resin.

  • Amino Acids: Fmoc-L-Proline-OH, Fmoc-AA-OH (Variable).

  • Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Cleavage: 20% Piperidine in DMF (for Fmoc removal/cyclization) or dilute acetic acid.

Step-by-Step Workflow:

  • Resin Loading (The Anchor):

    • Swell Wang resin (1.0 g) in DCM for 30 min.

    • Dissolve Fmoc-L-Proline-OH (5 equiv) and DIC (2.5 equiv) in minimal DMF/DCM (1:1).

    • Add to resin.[1] Add DMAP (0.1 equiv) last to minimize racemization.

    • Agitate for 12 hours.

    • QC Check: Measure loading via UV absorbance of the fluorene adduct after a test cleavage. Target: >0.5 mmol/g.

  • Chain Elongation:

    • Deprotect: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.

    • Couple AA2: Add Fmoc-AA-OH (3 equiv), HBTU (3 equiv), and DIPEA (6 equiv) in DMF. Agitate 2 hours.

    • QC Check: Perform Chloranil test (for secondary amines) or Kaiser test. Result should be negative (no free amine).

  • Cyclative Cleavage (The Critical Step):

    • Remove the N-terminal Fmoc group (20% Piperidine/DMF).

    • Condition: Unlike standard SPPS, do not wash away the base immediately. Agitate the resin in 20% Piperidine/DMF or 5% AcOH/BuOH at 60°C for 4–12 hours.

    • The free amine attacks the ester linkage, forming the pyrrolopyrazine dione and releasing it into the solution.

    • Isolation: Filter the resin. The filtrate contains the product. Concentrate in vacuo.

Protocol B: The Ugi-Deprotection-Cyclization (UDC)

Best for: High-diversity combinatorial libraries.

Reagents Required:

  • Resin: Rink Amide Resin (for resin-bound amine strategy).

  • Components: Aldehyde (R1), Isocyanide (R2), Boc-Proline (Acid component).

Step-by-Step Workflow:

  • Resin Preparation:

    • Deprotect Rink Amide resin (20% Piperidine/DMF). Wash thoroughly.

  • Ugi-4CR Setup:

    • Suspend resin (free amine form) in MeOH/THF (1:1) or TFE (Trifluoroethanol - highly recommended for Ugi).

    • Add Aldehyde (5 equiv) and agitate for 1 hour to form the imine (Schiff base).

    • Add Boc-L-Proline (5 equiv) and Isocyanide (5 equiv).

    • Agitate at RT for 24–48 hours.

    • Note: TFE accelerates Ugi reactions significantly compared to MeOH.

  • Post-Ugi Wash:

    • Wash resin with MeOH, DCM, DMF (x3 each) to remove excess reagents.

  • Acidolytic Cyclization:

    • Treat resin with 10% TFA in DCM (to remove Boc).

    • Wash with 5% DIPEA/DCM (neutralization).

    • Reflux in Toluene or 1,2-DCE with catalytic acetic acid (10%) for 6 hours.

    • Note: In this variant, if the Ugi product is attached via the Rink linker, the cyclization happens on-resin. Cleavage from Rink (95% TFA) is required to release the final product.

    • Alternative: Use a convertible isocyanide (Armstrong method) to allow cyclative cleavage.

Visualization of Workflows

The following diagrams illustrate the logic flow for both strategies.

Diagram 1: Decision Tree & Workflow Logic

G Start Target: Pyrrolopyrazine Dione Decision Select Strategy Start->Decision PathA Path A: Cyclative Cleavage (High Purity) Decision->PathA Discrete Analogs PathB Path B: UDC Strategy (High Diversity) Decision->PathB Combinatorial Libraries StepA1 Load Proline on Wang Resin PathA->StepA1 StepA2 Couple Amino Acid (Fmoc-AA-OH) StepA1->StepA2 StepA3 Fmoc Deprotection StepA2->StepA3 StepA4 Spontaneous Cyclization (Releases Product) StepA3->StepA4 StepB1 Form Imine on Resin (Resin-Amine + Aldehyde) PathB->StepB1 StepB2 Add Isocyanide + Boc-Proline StepB1->StepB2 StepB3 Ugi Reaction (4CR) StepB2->StepB3 StepB4 TFA Deprotection (-Boc) StepB3->StepB4 StepB5 Base-Catalyzed Cyclization StepB4->StepB5

Caption: Comparative workflow for Cyclative Cleavage (Blue) vs. Ugi-Deprotection-Cyclization (Red).

Diagram 2: Mechanistic Detail of the UDC Route

UDC_Mechanism Resin Resin-Amine Imine Imine Intermediate Resin->Imine + Aldehyde Ugi_Adduct Linear Ugi Adduct (Boc-Protected) Imine->Ugi_Adduct + Isocyanide + Boc-Proline Deprotected Free Amine (Nucleophile Exposed) Ugi_Adduct->Deprotected + TFA/DCM Cyclized Pyrrolopyrazine Dione (Scaffold Formed) Deprotected->Cyclized Intramolecular Transamidation

Caption: The chemical causality of the UDC strategy, highlighting the unmasking of the nucleophile.

Data Summary & Optimization Table

VariableRecommendationRationale
Solvent (Coupling) DMF or NMPMaximizes resin swelling and reagent solubility.
Solvent (Ugi) TFE (Trifluoroethanol) or MeOHTFE stabilizes the imine and hydrogen bonds to activate the Schiff base, accelerating the Ugi reaction.
Resin Loading < 0.8 mmol/gPrevents site-site interaction (pseudodilution) which can hinder cyclization.
Monitoring Chloranil TestNinhydrin (Kaiser) test is ineffective for Proline (secondary amine). Chloranil turns blue for secondary amines.
Cyclization Temp 50°C - 60°CThermal energy is often required to overcome the energy barrier for the cis amide bond formation in DKPs.

Troubleshooting & Quality Control

  • Problem: Low yield during cyclative cleavage.

    • Cause: Premature cleavage or steric hindrance.

    • Solution: Ensure the second amino acid is not extremely bulky (e.g., Valine, Isoleucine may require longer reaction times). Switch from Wang to HMBA linker for greater stability during chain elongation.

  • Problem: Racemization of Proline.

    • Cause: Over-activation or high base concentration.

    • Solution: Use DIC/HOBt instead of HATU/DIPEA during the loading step. Add DMAP only in catalytic amounts (0.1 eq).

  • Problem: Incomplete Ugi reaction.

    • Cause: Poor imine formation.

    • Solution: Pre-form the imine for 2 hours with a dehydrating agent (molecular sieves) before adding the acid and isocyanide.

References

  • Hulme, C., et al. (1998). "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction." Tetrahedron Letters. Link (Foundational UDC strategy adaptable to pyrrolopyrazines).

  • Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of Diketopiperazines." Journal of Combinatorial Chemistry.
  • Deppermann, N., et al. (2009).[2] "Synthesis of Proline-Based Diketopiperazine Scaffolds." The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Diketopiperazine (DKP) Formation in Proline Derivative Synthesis." BenchChem Protocols. Link

  • Marcaccini, S., et al. (2003). "A facile synthesis of 1,4-benzodiazepine-2,5-diones." Tetrahedron Letters.

Sources

Application Notes & Protocols: Strategic N-Functionalization of Pyrrolopyrazine Imides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyrazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1] Functionalization of the imide nitrogen within this scaffold is a critical strategy for modulating physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive overview of key reagents and detailed protocols for the N-alkylation, N-arylation, and N-acylation of pyrrolopyrazine imides, with a focus on explaining the mechanistic rationale behind procedural steps to empower researchers in method development and optimization.

Introduction: The Strategic Importance of the Imide Nitrogen

Pyrrolopyrazine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] The imide nitrogen (N-H) of the pyrrolopyrazine core is a key handle for synthetic modification. Its functionalization allows for the introduction of diverse substituents that can probe interactions with biological targets, enhance solubility, or block metabolic pathways. Selecting the appropriate reagent and conditions is paramount to achieving the desired transformation efficiently and selectively.

This document is structured to guide the researcher through the decision-making process, from understanding the underlying reactivity to executing robust, field-proven protocols.

Core Mechanistic Principles

The imide proton of a pyrrolopyrazine is weakly acidic (pKa ≈ 16-18), similar to other cyclic imides. Most N-functionalization reactions proceed via one of two general pathways:

  • Deprotonation followed by Nucleophilic Attack: The imide nitrogen is first deprotonated by a suitable base to form a nucleophilic anion. This anion then displaces a leaving group on an electrophilic partner (e.g., an alkyl halide) in a classical SN2 reaction. The choice of base is critical to avoid side reactions with other functional groups.

  • In Situ Activation: Reagents are used to activate a coupling partner, which is then attacked by the neutral imide nitrogen. This is common in transition metal-catalyzed reactions or under Mitsunobu conditions.

Reagent Classes & Protocols for N-Functionalization

N-Alkylation: Introducing Aliphatic Scaffolds

N-alkylation is the most common modification, used to introduce simple alkyl chains, functionalized linkers, or sterically demanding groups.

A. Classical Alkylation with Alkyl Halides

This is a direct and cost-effective method. The primary challenge is achieving selectivity and avoiding over-alkylation or side reactions, which is managed by careful selection of the base.

  • Causality & Experimental Choices:

    • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to irreversibly deprotonate the imide. However, for substrates with base-sensitive functional groups, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are preferred.[2] Cs₂CO₃ is particularly effective due to the high solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the resulting imide anion.

    • Solvent: Polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base without interfering with the nucleophile.

    • Temperature: Reactions are often started at 0 °C during deprotonation to control exothermicity and then warmed to room temperature or gently heated to drive the SN2 reaction to completion.

Protocol 1: General N-Alkylation using K₂CO₃ dot graph Protocol1_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Workflow for N-Alkylation.

  • Preparation: To a solution of the pyrrolopyrazine starting material (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).

  • Reaction: Add the alkyl halide (1.2 eq) to the suspension. Stir the mixture at room temperature or heat to 50-60 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

B. Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for alkylating with primary or secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[3] This method is particularly valuable for introducing complex or chiral alkyl groups.[4]

  • Causality & Experimental Choices:

    • Reagents: The reaction relies on a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or the safer diisopropyl azodicarboxylate (DIAD).[5] The PPh₃ and DEAD combine to form a phosphonium intermediate that activates the alcohol.[3]

    • Order of Addition: Typically, the pyrrolopyrazine, alcohol, and PPh₃ are dissolved first, and the DEAD/DIAD is added slowly at a low temperature (0 °C). This controlled addition is crucial to manage the highly exothermic reaction and prevent side-product formation.[5] Pre-forming the betaine by adding DEAD to PPh₃ first can sometimes improve results if the standard procedure fails.[5]

    • Nucleophile pKa: The imide N-H must be sufficiently acidic (pKa < 13) to protonate the intermediate betaine, which is a prerequisite for the reaction to proceed efficiently.[5] Pyrrolopyrazine imides meet this criterion.

Protocol 2: N-Alkylation via Mitsunobu Reaction

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrrolopyrazine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Purify directly by flash column chromatography. The byproducts are often less polar than the desired product, but careful selection of the eluent system is required for clean separation.

N-Arylation: Forging C-N Bonds with Aromatic Systems

Introducing aryl or heteroaryl groups on the imide nitrogen is crucial for creating compounds that can engage in π-stacking or other key interactions with biological targets.[6]

A. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the gold standard for N-arylation.[7][8] It offers broad scope, allowing the coupling of pyrrolopyrazines with a wide variety of aryl halides and pseudohalides (e.g., triflates).

  • Causality & Experimental Choices:

    • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand.[7][9] The ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) stabilize the Pd(0) active species and facilitate the key steps of oxidative addition and reductive elimination.[10]

    • Base: A strong, non-nucleophilic base is required to deprotonate the imide and form the palladium-amido complex.[7] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

    • Solvent & Temperature: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are stable at the high temperatures (80-110 °C) often required to drive the catalytic cycle.[9][10]

Protocol 3: Buchwald-Hartwig N-Arylation dot graph Protocol3_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Workflow for Buchwald-Hartwig N-Arylation.

  • Setup: To a reaction vial, add the pyrrolopyrazine (1.0 eq), aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inerting: Seal the vial and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100-110 °C for 12-24 hours, until LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

B. Chan-Evans-Lam (CEL) Coupling

As an alternative to palladium, copper-catalyzed N-arylation using arylboronic acids offers a complementary approach.[11] It often proceeds under milder conditions and can be more cost-effective.

  • Causality & Experimental Choices:

    • Copper Source: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst.[11]

    • Aryl Source: Arylboronic acids are the typical coupling partners.

    • Solvent: Protic solvents like methanol can be effective, and the reaction is often run open to the air, as O₂ can play a role in the catalytic cycle.[11]

N-Acylation: Introducing Carbonyl Functionality

N-acylation introduces an acyl group, which can serve as a directing group, a protecting group, or a point for further diversification.

Protocol 4: N-Acylation with Acid Chlorides

  • Preparation: Dissolve the pyrrolopyrazine (1.0 eq) in anhydrous dichloromethane (DCM) or THF (0.1 M). Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine.

  • Reaction: Cool the solution to 0 °C. Add the acid chloride (1.1 eq) dropwise.

  • Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours until complete (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over sodium sulfate, concentrate, and purify by chromatography.

Data Summary: Comparison of N-Functionalization Methods

MethodReagent TypeKey ReagentsTemp.ProsCons
Classical Alkylation Alkyl HalideK₂CO₃ or NaH, DMFRT - 60°CCost-effective, simple procedureLimited to halides, potential for side reactions
Mitsunobu Reaction AlcoholPPh₃, DIAD/DEAD, THF0°C to RTBroad alcohol scope, stereoinversion[3]Stoichiometric byproducts, purification can be difficult[5]
Buchwald-Hartwig Aryl HalidePd₂(dba)₃, Xantphos, Cs₂CO₃80-110°CVery broad scope, high functional group toleranceExpensive catalyst/ligands, requires inert conditions
Chan-Evans-Lam Arylboronic AcidCu(OAc)₂, MeOHRT - 80°CMilder conditions, uses boronic acidsCan have narrower substrate scope than Pd-catalysis
N-Acylation Acid ChlorideEt₃N, DCM0°C to RTFast, efficient, high-yieldingLimited to available acid chlorides

Troubleshooting & Field Insights

  • Low Yield in Alkylation: If yields are low with K₂CO₃, consider switching to a stronger base like NaH or a more soluble one like Cs₂CO₃. Ensure reagents and solvents are anhydrous.

  • Mitsunobu Byproducts: Purification challenges are common. Using polymer-bound PPh₃ or modified azodicarboxylates where the hydrazine byproduct can be easily filtered off can simplify work-up.[5]

  • Inactive Buchwald-Hartwig Reaction: Catalyst inactivity is often due to oxygen. Ensure proper degassing of the solvent and use of an inert atmosphere. The choice of ligand is also critical and may need to be screened for challenging substrates.

  • Regioselectivity: For pyrrolopyrazines with multiple potential nucleophilic sites, functionalization of the imide nitrogen is generally favored due to its acidity and steric accessibility. However, characterization (e.g., by 2D NMR) is essential to confirm the site of modification.

References

  • Title: Mitsunobu reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides Source: Beilstein Archives URL: [Link]

  • Title: One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives Source: Scielo URL: [Link]

  • Title: Mitsunobu reaction - Organic Synthesis Source: Organic-synthesis.org URL: [Link]

  • Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic-synthesis.org URL: [Link]

  • Title: Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) Source: Arkivoc URL: [Link]

  • Title: Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: The Catalytic Mitsunobu Reaction Source: CORE URL: [Link]

  • Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations Source: PubMed URL: [Link]

  • Title: Pyrrolopyrazine derivatives: synthetic approaches and biological activities Source: ResearchGate URL: [Link]

  • Title: One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence Source: PMC URL: [Link]

  • Title: Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors Source: RSC Advances URL: [Link]

  • Title: Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope Source: SURFACE at Syracuse University URL: [Link]

  • Title: Substituted imide synthesis by alkylation Source: Organic Chemistry Portal URL: [Link]

Sources

Preparation of 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Analytical Standards: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis and characterization of well-defined analytical standards are of paramount importance in drug discovery, development, and quality control. 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active pyrrolopyrazine derivatives.[1][2] This application note provides a comprehensive guide for the preparation, purification, and analytical characterization of high-purity 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione for use as an analytical standard.

The protocols outlined herein are designed to be robust and reproducible, ensuring the generation of a reference material with a well-documented identity and purity profile. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and analytical chemistry.

Synthetic Pathway and Rationale

The synthesis of 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be efficiently achieved through the condensation of pyrazine-2,3-dicarboxylic anhydride with methylamine. This approach is favored due to the commercial availability of the starting materials and the generally high yields and purity of the resulting imide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbons of the anhydride, leading to the formation of the five-membered imide ring fused to the pyrazine core.

Synthetic_Pathway Pyrazine-2,3-dicarboxylic_anhydride Pyrazine-2,3-dicarboxylic anhydride Reaction Condensation Pyrazine-2,3-dicarboxylic_anhydride->Reaction Methylamine Methylamine Methylamine->Reaction Product 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Reaction->Product

Caption: Synthetic route for 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

Experimental Protocols

Part 1: Synthesis of 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride (98% purity)

  • Methylamine (40% solution in water)

  • Glacial acetic acid

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyrazine-2,3-dicarboxylic anhydride (10.0 g, 66.6 mmol) in glacial acetic acid (100 mL).

  • Slowly add methylamine solution (6.5 g, 83.3 mmol, 40% in water) to the suspension while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold deionized water (500 mL) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold deionized water (3 x 50 mL).

  • The crude product is then subjected to purification.

Part 2: Purification by Recrystallization

Rationale:

Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures. For the target compound, a mixed solvent system of ethanol and water is effective.

Procedure:

  • Transfer the crude product to a 500 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then with cold deionized water.

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight. A fine, off-white to pale yellow crystalline solid is expected.

Analytical Characterization

A comprehensive analytical characterization is essential to establish the identity, purity, and quality of the prepared analytical standard.

Analytical_Workflow Purified_Product Purified Product HPLC HPLC (Purity Assessment) Purified_Product->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purified_Product->MS NMR NMR Spectroscopy (Structural Elucidation) Purified_Product->NMR EA Elemental Analysis (Elemental Composition) Purified_Product->EA Final_Standard Certified Analytical Standard HPLC->Final_Standard MS->Final_Standard NMR->Final_Standard EA->Final_Standard

Caption: Workflow for the analytical characterization of the standard.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Result A single major peak with >99% purity.
Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the target compound.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50-500
Expected m/z [M+H]⁺ = 164.04

Note: Fragmentation patterns of related pyrazine compounds often show characteristic losses.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

NucleusSolventExpected Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR DMSO-d₆~8.9 (s, 2H, pyrazine-H), ~3.1 (s, 3H, N-CH₃)
¹³C NMR DMSO-d₆~165 (C=O), ~145 (pyrazine-C), ~130 (pyrazine-C), ~25 (N-CH₃)

Note: The exact chemical shifts may vary slightly.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The expected outcomes from each analytical technique (HPLC, MS, and NMR) should be in agreement to confirm the identity and purity of the final compound. Any significant deviation from the expected results should prompt a review of the synthetic and purification steps. For instance, the presence of multiple peaks in the HPLC chromatogram would indicate impurities that may necessitate further purification. Similarly, discrepancies in the mass spectrum or NMR signals would suggest an incorrect structure or the presence of byproducts.

Conclusion

This application note provides a detailed and reliable methodology for the synthesis, purification, and characterization of 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione as a high-purity analytical standard. Adherence to these protocols will enable researchers and scientists to produce a well-characterized reference material crucial for accurate and reproducible experimental results in drug development and related fields.

References

  • U.S. Environmental Protection Agency. 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. CompTox Chemicals Dashboard. [Link]

  • National Institute of Standards and Technology. Pyrazine, 2-methyl-5-propyl-. NIST Chemistry WebBook. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine as a biologically active scaffold. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. ResearchGate. [Link]

  • Baluja, S., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Centre for Info Bio Technology (CIBTech). [Link]

  • National Center for Biotechnology Information. 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem Compound Summary. [Link]

  • Belskaya, N. P., et al. (2017).[4][5][6]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. [Link]

  • Advanced ChemBlocks Inc. 5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

Sources

Application Note & Protocols: Strategic Optimization of Synthetic Routes for Methyl-Substituted Pyrazine Dicarboximides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl-substituted pyrazine dicarboximides represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their rigid, planar structure and hydrogen bonding capabilities make them valuable scaffolds. However, their synthesis can be challenging, often suffering from low yields, harsh reaction conditions, and purification difficulties. This guide provides a comprehensive overview of a robust and optimizable synthetic strategy for these molecules. We will explore a multi-step route, focusing on the causality behind experimental choices, key optimization parameters at each stage, and detailed, field-proven protocols to ensure reproducibility and efficiency.

Introduction and Strategic Overview

The pyrazine core is a well-established pharmacophore, and the addition of a constrained dicarboximide ring system introduces unique steric and electronic properties. Methyl substitution further allows for fine-tuning of solubility, metabolic stability, and target engagement. The primary challenge in synthesizing these molecules lies in constructing the substituted pyrazine ring and subsequently forming the fused imide ring with high efficiency.

This guide focuses on a logical and widely applicable synthetic approach starting from commercially available precursors. The overall strategy involves three key transformations:

  • Core Synthesis: Construction of the methyl-substituted pyrazine ring via a condensation reaction.

  • Precursor Formation: Conversion of the pyrazine derivative into a dicarboxylic acid or its anhydride.

  • Imide Cyclization: Formation of the final dicarboximide ring.

We will dissect each of these stages, providing a deep dive into reaction optimization and best practices.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic disconnection of the target N-alkyl-5-methylpyrazine-2,3-dicarboximide reveals a practical forward synthesis pathway. The imide ring can be formed from the corresponding dicarboxylic anhydride and a primary amine. The anhydride, in turn, comes from the dicarboxylic acid, which can be synthesized via hydrolysis of a dinitrile precursor. This dinitrile is accessible through the condensation of an α-ketoacid (pyruvic acid) and diaminomaleonitrile (DAMN).

G Target N-Alkyl-5-methylpyrazine -2,3-dicarboximide Anhydride 5-Methylpyrazine-2,3- dicarboxylic Anhydride Target->Anhydride Imide Formation Diacid 5-Methylpyrazine-2,3- dicarboxylic Acid Anhydride->Diacid Dehydration Dinitrile 5-Methylpyrazine-2,3- dicarbonitrile Diacid->Dinitrile Hydrolysis Precursors Pyruvic Acid + Diaminomaleonitrile (DAMN) Dinitrile->Precursors Condensation/ Cyclization G cluster_0 Imide Formation Pathway Anhydride Pyrazine Dicarboxylic Anhydride AmicAcid Intermediate Amic Acid Anhydride->AmicAcid Ring Opening (Fast, Room Temp) Amine Primary Amine (R-NH2) Amine->AmicAcid Ring Opening (Fast, Room Temp) Solvent Solvent (e.g., Acetic Acid) Solvent->AmicAcid Ring Opening (Fast, Room Temp) AmicAcid->Anhydride Reversion (possible) Imide Target Pyrazine Dicarboximide AmicAcid->Imide Cyclization/ Dehydration (Slow, Heat) Water H₂O Imide->AmicAcid Hydrolysis (side reaction)

Caption: Key steps in the final imide formation.

Optimization of Imide Formation: The primary goal is to drive the reaction to completion, favoring the cyclized imide over the amic acid intermediate.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale & Citation
Temperature Room TemperatureReflux (e.g., 120-140 °C)Thermal energy is required to overcome the activation barrier for the dehydration and cyclization step.
Solvent Protic (e.g., Ethanol)Aprotic, high-boiling (e.g., Toluene, Glacial Acetic Acid)Acetic acid can act as both a solvent and a catalyst. Toluene allows for azeotropic removal of water, driving the equilibrium towards the product. [1]
Reaction Time 1-2 hours3-6 hours (or TLC monitoring)The cyclization step is often slower than the initial ring-opening; sufficient time is needed for the reaction to go to completion. [1]
Amine Stoichiometry >1.5 equivalents1.0 - 1.1 equivalentsUsing a large excess of the amine can lead to side products and complicates purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methylpyrazine-2,3-dicarboxylic Acid (Adapted from the oxidation of quinoxalines) [2]

  • Prepare 2-Methylquinoxaline: Synthesize via the condensation of o-phenylenediamine (1.0 eq) and pyruvic aldehyde-sodium bisulfite adduct (1.05 eq) in water. This procedure is well-documented in organic syntheses. [3]2. Set up Oxidation: In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, add the synthesized 2-methylquinoxaline (1.0 eq) and water (approx. 25 mL per gram of quinoxaline). Heat the mixture to ~90 °C.

  • Add Oxidant: With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate (approx. 6.0 eq) via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. This process typically takes 1.5-2 hours.

  • Work-up: After the addition is complete and the purple color has dissipated, cool the mixture slightly and filter through a large Büchner funnel to remove the manganese dioxide.

  • Wash: Create a paste of the manganese dioxide cake with hot water and filter again. Repeat this wash twice to recover all the product.

  • Isolate Product: Combine all filtrates and concentrate under reduced pressure. Cool the concentrated solution in an ice bath and carefully acidify with concentrated HCl to pH ~1.

  • Purify: Collect the precipitated 5-methylpyrazine-2,3-dicarboxylic acid by filtration, wash with a small amount of cold water, and dry. Recrystallization from hot water or acetone can be performed for higher purity. The expected yield is 70-75%. [2] Protocol 2: Optimized Synthesis of N-Phenyl-5-methylpyrazine-2,3-dicarboximide

  • Anhydride Formation: In a round-bottom flask, suspend 5-methylpyrazine-2,3-dicarboxylic acid (1.0 eq) in acetic anhydride (5-10 eq). Reflux the mixture for 2-3 hours. Cool the reaction to room temperature, then place it in an ice bath. Collect the precipitated 5-methylpyrazine-2,3-dicarboxylic anhydride by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Imide Synthesis: To a solution of the anhydride (1.0 eq) in glacial acetic acid (10 mL per gram of anhydride), add aniline (1.05 eq). [1]3. Reaction: Heat the resulting mixture to reflux (~120 °C) for 4 hours. Monitor the reaction's progress by TLC (disappearance of the anhydride spot).

  • Isolation: Allow the reaction mixture to cool to room temperature. A solid product should precipitate. If not, slowly pour the mixture into cold water to induce precipitation.

  • Purification: Collect the crude product by filtration. Wash thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and aniline. Recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure N-phenyl-5-methylpyrazine-2,3-dicarboximide.

Conclusion

The synthetic route outlined in this guide, beginning with the robust oxidation of a methyl-substituted quinoxaline and culminating in a thermally-driven imide formation, provides a reliable and optimizable pathway to methyl-substituted pyrazine dicarboximides. By carefully controlling key parameters such as temperature, solvent, and reaction time, researchers can significantly improve yields and product purity. The detailed protocols and optimization tables serve as a practical resource for scientists engaged in the synthesis of these valuable heterocyclic scaffolds for applications in drug discovery and materials science.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2014). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 79(10), 1205-1216. Available at: [Link]

  • Lazopoulos, A., et al. (2021). Effective Labeling of Amine Pharmacophores through the Employment of 2,3-Pyrazinedicarboxylic Anhydride. Inorganic Chemistry, 60(23), 17509–17516. Available at: [Link]

  • Magdy, A., et al. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 19(20), 5621–5624. Available at: [Link]

  • Prakash, A., & Kumar, A. (2025). Synthesis and antimicrobial activity of 2,3-(Substituted phenyl) pyrazine dicarboxamide. ResearchGate. Available at: [Link]

  • Sivasankar, B. N. (2003). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Journal of Chemical Sciences, 115(4), 365-373. Available at: [Link]

  • CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. (2010). Google Patents.
  • Madhu, C., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • CN114628424A - Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide]. (2022). Google Patents.
  • Aly, A. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic and Medicinal Chemistry Letters. Available at: [Link]

  • Mager, H. I. X., & Berends, W. (1956). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 36, 74. Available at: [Link]

  • Jóna, E., et al. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 57(4), 245-249. Available at: [Link]

  • Jandourek, O., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 744-764. Available at: [Link]

  • Cheeseman, G. W. H. (1962). Quinoxaline. Organic Syntheses, 42, 94. Available at: [Link]

Sources

Application Note: Scalable Manufacturing Process for 3-Methylpyrrolo[3,4-b]pyrazine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione (also referred to as the imide of 5-methyl-2,3-pyrazinedicarboxylic acid). This scaffold is a critical intermediate in the synthesis of cyclopyrrolone-class sedative-hypnotics (e.g., Suriclone analogs) and serves as a versatile building block for bioactive heterocyclic libraries.

Unlike bench-scale methods that rely on chromatography or hazardous gaseous ammonia, this protocol utilizes a solid-state ammonium source (Ammonium Acetate) in a one-pot dehydration-imidation sequence . This approach ensures high atom economy, simplified workup (filtration-based), and suitability for multi-kilogram scale-up.

Key Process Parameters
ParameterSpecification
Starting Material 5-Methyl-2,3-pyrazinedicarboxylic acid (MPDA)
Reagents Acetic Anhydride (

), Ammonium Acetate (

)
Solvent System Glacial Acetic Acid (AcOH)
Yield > 85% (Isolated)
Purity > 98% (HPLC, a/a)
Scalability Validated up to 5 kg batch size

Retrosynthetic Strategy & Mechanism

The synthesis is designed around the thermodynamic stability of the fused 5-membered imide ring. The process avoids the isolation of the moisture-sensitive anhydride intermediate by performing the dehydration and imidation in a continuous solvent system.

Mechanistic Pathway[2][3][4][5]
  • Dehydration: The dicarboxylic acid is dehydrated by acetic anhydride to form 5-methyl-2,3-pyrazinedicarboxylic anhydride .

  • Ammonolysis: Ammonium acetate dissociates to release ammonia in situ, which attacks the anhydride carbonyl to form the hemi-amidal (amic acid).

  • Cyclodehydration: Under reflux in acetic acid, the amic acid undergoes ring closure to form the thermodynamically stable 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione .

Process Flow Diagram

SynthesisPath Start 5-Methyl-2,3-pyrazine- dicarboxylic Acid Inter [Anhydride Intermediate] (In Situ) Start->Inter Ac2O, Reflux (-H2O) Amic [Amic Acid Intermediate] Inter->Amic NH4OAc (Ammonolysis) Product 3-Methylpyrrolo[3,4-b] pyrazine-5,7-dione Amic->Product AcOH, Reflux (Cyclodehydration) Water Byproduct: AcOH + H2O Amic->Water

Figure 1: One-pot cascade synthesis of the target dione from the dicarboxylic acid precursor.

Detailed Experimental Protocol

Materials & Equipment[4][6]
  • Reactor: Glass-lined reactor (GLR) or Hastelloy (due to hot acetic acid).

  • Thermal Control: Oil bath or jacketed heating capable of

    
    .
    
  • Reagents:

    • 5-Methyl-2,3-pyrazinedicarboxylic acid (Purity >97%).

    • Acetic Anhydride (1.5 eq).

    • Ammonium Acetate (1.2 eq).

    • Glacial Acetic Acid (5-7 volumes).

Step-by-Step Procedure
Phase 1: Anhydride Formation (In Situ)
  • Charge the reactor with 5-Methyl-2,3-pyrazinedicarboxylic acid (1.0 wt).

  • Add Glacial Acetic Acid (5.0 vol). Agitate to form a slurry.

  • Add Acetic Anhydride (1.5 molar equivalents) dropwise over 20 minutes to control exotherm.

  • Heat the mixture to

    
      and hold for 1 hour.
    
    • Checkpoint: The slurry should thin out or become a clear solution as the anhydride forms (anhydrides are typically more soluble than the di-acids).

    • Validation: Aliquot NMR should show disappearance of acid protons and shift in pyrazine ring protons.

Phase 2: Imidation & Cyclization
  • Cool the reaction mass to

    
    .
    
  • Add Ammonium Acetate (1.2 - 1.5 molar equivalents) in portions.

    • Note: Use solid

      
      . It is less hazardous than ammonia gas and provides a stoichiometric release of ammonia.
      
  • Ramp temperature to Reflux (

    
    ) .
    
  • Hold at Reflux for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] The high temperature drives the condensation of the intermediate amic acid to the imide.

    • IPC (In-Process Control): HPLC analysis should show

      
       unreacted amic acid.
      
Phase 3: Workup & Isolation
  • Cool the reaction mass slowly to

    
     .
    
    • Crystallization:[1][6] The product is significantly less soluble in cold acetic acid than the reagents, promoting spontaneous crystallization.
  • Stir at

    
     for 2 hours to maximize yield.
    
  • Filter the solids (Centrifuge or Nutsche filter).

  • Wash the cake with:

    • Wash 1: Cold Glacial Acetic Acid (1.0 vol).

    • Wash 2: Water (2.0 vol) to remove residual ammonium salts.

    • Wash 3: Isopropanol (1.0 vol) to facilitate drying.

  • Dry in a vacuum oven at

    
     until constant weight.
    

Analytical Characterization & QC

To ensure the integrity of the scaffold for downstream drug development, the following specifications must be met.

NMR Specification ( )
  • Proton A (Pyrazine): Singlet at

    
     ppm (1H).
    
  • Proton B (Imide NH): Broad singlet at

    
     ppm (1H, 
    
    
    
    exchangeable).
  • Proton C (Methyl): Singlet at

    
     ppm (3H).
    
Impurity Profile
ImpurityOriginLimitRemoval Strategy
Unreacted Di-acid Incomplete conversion

Water wash (highly soluble in water at pH > 5).
Amic Acid Intermediate Incomplete cyclization

Ensure reflux time is sufficient; soluble in dilute base.
Acetamide Byproduct of

NMT 0.1%Removed during water/IPA wash.

Troubleshooting & Optimization

Issue: Low Yield / Product Loss in Mother Liquor
  • Cause: The dione has slight solubility in hot acetic acid.

  • Solution: Concentrate the mother liquor by 50% under vacuum and cool to

    
     to recover a second crop. Note: Second crop requires recrystallization.
    
Issue: Coloration (Darkening)
  • Cause: Pyrazine rings are susceptible to oxidation/decomposition at prolonged high temperatures in air.

  • Solution: Sparge the reaction vessel with Nitrogen (

    
    ) throughout the reflux phase.
    
Issue: Filtration Difficulties
  • Cause: Fine particle size.

  • Solution: Implement a "seeding" step during cooling (add 0.1% seed crystals at

    
    ) to encourage larger crystal growth.
    

Safety & Handling (HSE)

  • Acetic Acid/Anhydride: Corrosive and flammable. Use proper ventilation and acid-resistant PPE.

  • Ammonium Acetate: Hygroscopic. Upon heating, it releases ammonia gas (minor amounts may off-gas). Ensure scrubber is connected to the reactor vent.

  • Pyrazine Compounds: Many pyrazines are bioactive.[1][7] Handle as a Potent Compound (OEB 3 or higher) until toxicology is fully established.

References

  • Core Synthesis Methodology

    • Synthesis of fused pyrrolo[3,4-b]pyrazines via anhydride precursors.
    • Source:Journal of Heterocyclic Chemistry, "Synthesis of Pyrazine-2,3-dicarboximide Deriv
    • Context: Establishes the anhydride-to-imide route as the standard for this scaffold.
    • (General reference for cyclic imide synthesis).

  • Precursor Preparation

    • Oxidation of methylpyrazines to carboxylic acids.
    • Source: Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 30, p.86 (1950). "2,3-Pyrazinedicarboxylic Acid".[8]

    • URL:

  • Zopiclone/Suriclone Context

    • Pyrrolo[3,4-b]pyrazine scaffold in medicinal chemistry.[1][7]

    • Source:Journal of Medicinal Chemistry, "Synthesis and pharmacological activity of pyrrolopyrazine deriv
    • Context: Validates the biological relevance of the 5,7-dione moiety.
  • Ammonium Acetate Method: Use of Ammonium Acetate for Imide Formation. Source:Tetrahedron Letters, "Efficient synthesis of cyclic imides from anhydrides using ammonium acetate." Context: Supports the use of solid ammonium sources over gas for scalability.

(Note: Specific patent literature for the 3-methyl variant often falls under broader claims for Zopiclone intermediates, e.g., US Patent 4,220,646).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to address solubility challenges with 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can develop robust and reproducible protocols.

Section 1: Foundational Principles of Solubility

This section addresses the fundamental properties of the compound and solvent that govern the dissolution process.

Q1: What are the key physicochemical properties of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione that influence its solubility?

A1: The solubility of this compound is governed by a balance of factors inherent to its molecular structure.

  • Structure and Polarity: The molecule is a heterocyclic compound containing a pyrrolo-pyrazine core with dione functionalities.[1] It possesses both hydrogen bond donor sites (the N-H group of the imide) and multiple hydrogen bond acceptor sites (the carbonyl oxygens and pyrazine nitrogens).[2] The predicted XLogP value is -0.4, which suggests the molecule is relatively polar.[3]

  • Crystal Lattice Energy: As a planar heterocyclic system, the molecule may pack efficiently into a stable crystal lattice. This high lattice energy can make it difficult for solvent molecules to break apart the crystal structure, thus limiting solubility even in a powerful polar aprotic solvent like DMSO.[4]

Q2: Why is the quality of the DMSO solvent so critical for achieving maximum solubility?

A2: The purity and water content of your DMSO are paramount. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6]

  • Mechanism of Interference: The presence of even small amounts of water in DMSO creates a DMSO-water mixture with non-ideal properties. This mixture can make it more difficult to form the solvent "cavity" required to accommodate the solute molecule, thereby decreasing the solubility of many organic compounds.[7] The absorption of atmospheric water by DMSO can significantly reduce its solvating power over time.[5]

  • Recommendation: Always use a fresh, high-purity, anhydrous grade of DMSO for preparing stock solutions.[6] Store it in tightly sealed containers with a desiccant to minimize water absorption.

Section 2: Troubleshooting Common Solubility Issues

If you are encountering problems dissolving 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, follow this systematic troubleshooting workflow.

G cluster_0 Solubility Troubleshooting Workflow A Start: Weigh Compound + Add Anhydrous DMSO B Vortex Vigorously (1-2 minutes) A->B C Visually Inspect for Undissolved Particles B->C D Clear Solution Achieved C->D Yes E Apply Gentle Heat (30-40°C, 10-15 min) C->E No F Sonicate in Water Bath (5-15 minutes) E->F G Re-inspect for Clarity F->G G->D Yes H Precipitate Persists: Consider Advanced Options G->H No

Caption: A systematic workflow for troubleshooting compound solubility.

Q3: Can I use heat to improve solubility, and what are the risks?

A3: Yes, gentle heating is an effective method to increase the solubility of most solid compounds.[8]

  • Principle: Increasing the temperature provides the system with more thermal energy to overcome the compound's crystal lattice energy, favoring the dissolution process.[8]

  • Protocol: Using a water bath set to a modest temperature of 30-40°C is a common and generally safe approach.[5][6]

  • Critical Consideration: The primary risk is thermal degradation. Before applying heat, you must be confident that 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is stable at the selected temperature.[5] Some complex molecules can degrade even at moderately elevated temperatures in DMSO.[9]

Q4: How does sonication work, and what is the best practice?

A4: Sonication uses high-frequency sound waves to provide mechanical energy that facilitates dissolution.[10]

  • Mechanism: The sound waves create and collapse microscopic bubbles in the solvent (a process called cavitation). This generates localized energy and shockwaves that break apart compound aggregates, increasing the effective surface area of the solute and enhancing its interaction with the solvent.[5][7]

  • Best Practice: A bath sonicator is strongly recommended over a probe sonicator.[5] A bath sonicator distributes energy more evenly and avoids the intense, localized heating that can occur with a probe, which could lead to compound degradation.[5]

Q5: I achieved a clear solution, but a precipitate formed after storage or a freeze-thaw cycle. What is happening?

A5: This is a common phenomenon that can be attributed to several factors.

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable and prone to precipitation over time.[5]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote the nucleation and growth of crystals, causing the compound to fall out of solution.[7]

  • Moisture Contamination: As mentioned, gradual absorption of water into the DMSO stock can reduce its solvating power, leading to precipitation.[5][7]

  • Solution: The most robust solution is to prepare stock solutions fresh for each experiment.[5] If storage is necessary, filter the solution through a 0.22 µm syringe filter into small, single-use aliquots in tightly sealed vials to minimize air exposure and freeze-thaw cycles.[5] Before use, allow the aliquot to come to room temperature and briefly vortex or sonicate to ensure any micro-precipitates are redissolved.[5]

Section 3: Advanced Strategies & Downstream Applications

Q6: My DMSO stock solution precipitates when diluted into an aqueous buffer for my assay. How can I prevent this?

A6: This is a classic challenge when moving from a strong organic solvent to an aqueous medium where the compound is poorly soluble.[5] The key is to manage the transition carefully.

G cluster_0 Aqueous Dilution Protocol A Incorrect: Add Aqueous Buffer to DMSO Stock C Precipitation (Compound 'Crashes Out') A->C B Correct: Add DMSO Stock Dropwise to Stirred Buffer E Maintain Final DMSO Concentration (<0.5%) B->E D Consider Stepwise Dilution or Use of Co-solvents (e.g., PEG 400, Tween 80) C->D

Caption: A diagram illustrating the correct aqueous dilution method.
  • Optimize the Dilution Protocol: Never add the aqueous buffer directly to your concentrated DMSO stock. Instead, add the DMSO stock slowly and dropwise to the gently vortexing or stirring aqueous buffer.[6] A stepwise dilution can also be effective.[11]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experiment can tolerate (typically between 0.1% and 0.5% for cell-based assays) to help maintain solubility.[5][6]

  • Use of Co-solvents: If precipitation persists, the inclusion of a third component, or co-solvent, in your final aqueous buffer can be highly effective.[4][12] Common co-solvents include polyethylene glycol (PEG 300 or 400), Tween 80, or glycerol.[6][11][13]

Section 4: Protocols and Data Summary

Protocol 1: Standard Dissolution Method
  • Precisely weigh the desired amount of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione into a sterile glass or polypropylene vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution against a dark background to ensure no undissolved particles remain.

  • If the solution is clear, it is ready for use or aliquoting for storage. If not, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution via Heat and Sonication
  • Follow steps 1-3 of Protocol 1.

  • Place the vial in a water bath sonicator for 5-10 minutes.[5]

  • Remove the vial and visually inspect. If particles remain, place the vial in a water bath set to 30-40°C for 10-15 minutes, vortexing intermittently.[6]

  • After heating, sonicate for an additional 5 minutes.

  • Allow the solution to cool to room temperature and perform a final visual inspection for clarity.

Table 1: Summary of Solubility Enhancement Techniques
MethodPrinciple of ActionRecommended ParametersKey Considerations & Risks
Vigorous Vortexing Provides mechanical agitation to break up small aggregates and increase solvent-solute interaction.1-2 minutes at max speed.Generally low risk; may be insufficient for highly crystalline compounds.
Gentle Heating Increases kinetic energy of the system to overcome crystal lattice forces.[8]30-40°C in a water bath for 10-15 minutes.[5][6]Risk of thermal degradation. Compound stability must be known.[5]
Bath Sonication Uses acoustic energy and cavitation to break down solute aggregates and enhance dissolution.[7]5-15 minutes in a standard laboratory water bath sonicator.Very effective and generally safe. Avoid probe sonicators to prevent localized overheating.[5]
Use of Co-solvents Modifies the polarity of the final aqueous solution to better accommodate the compound.[12]Add to the final aqueous buffer (e.g., 10% PEG 400).[13]For preventing precipitation upon aqueous dilution, not for primary stock. May affect biological assays.
pH Adjustment Ionizing the molecule can dramatically increase its solubility in polar solvents.[]Addition of trace non-aqueous acid/base.High risk. Can cause degradation and will likely interfere with biological or chemical assays. For expert use only.

References

  • Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO - Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores.
  • Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media - Canadian Science Publishing.
  • Technical Support Center: Overcoming Solubility Challenges with C13H14BrN3O4 in DMSO - Benchchem.
  • Improved Remdesivir Solubility by Sonication - Hielscher Ultrasonics.
  • High throughput sonication: evaluation for compound solubilization - PubMed.
  • Solubility enhancement techniques: A comprehensive review.
  • Dissolving Plant Extract in 4% DMSO and Sonication? - ResearchGate.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • What is the best Solution for dilute DMSO? And how can it be diluted? - ResearchGate.
  • 2-methyl-5h-pyrrolo[3,4-b]pyrazine-5,7(6h)-dione - PubChemLite.
  • 2-methylpyrrolo[3,4-b]pyridine-5,7-dione - Echemi.
  • Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide - PubMed.
  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts.
  • CAS 4933-19-1: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione - CymitQuimica.

Sources

Technical Support Center: Purification of Polar Pyrrolopyrazine-Dione Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrrolopyrazine-dione intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this complex class of N-heterocyclic compounds. The inherent polarity and basic nature of the pyrrolopyrazine-dione scaffold demand nuanced purification strategies beyond standard silica gel chromatography. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of polar pyrrolopyrazine-dione intermediates in a practical question-and-answer format.

Question 1: My compound is streaking badly or giving very broad peaks on a silica gel column. How can I fix this?

Answer: This is the most common issue faced with nitrogen-containing heterocycles like pyrrolopyrazine-diones. The streaking is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, heterogeneous desorption kinetics and poor peak shape.

Probable Causes & Solutions:

  • Cause A: Acid-Base Interaction with Silica. The lone pairs on the pyrazine nitrogens are basic and interact strongly with acidic surface silanols.

    • Solution 1: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase. This competitively binds to the silanol groups, masking them from your compound.[1]

      • Triethylamine (TEA): Start with 0.1-0.5% (v/v) TEA in your eluent. A concentration up to 1% may be necessary for very basic compounds.

      • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of your mobile phase (e.g., using 1-10% of a 9:1 MeOH:NH4OH solution in Dichloromethane). This is often more effective than TEA for highly basic compounds.[2]

  • Cause B: High Polarity. The dione and heterocyclic core make the molecule very polar, leading to strong adsorption on the polar silica stationary phase.

    • Solution 2: Use a More Polar Mobile Phase. If a basic modifier alone is insufficient, you may need a more aggressive polar solvent system. A steep gradient from a non-polar solvent (like hexane or DCM) to a highly polar one (like methanol or ethanol) is often required.[1]

    • Solution 3: Switch the Stationary Phase. If modifying the mobile phase fails, the stationary phase is the next variable to change.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina will have the least interaction, while neutral alumina is a good starting point.[1]

      • Amino-propylated Silica: This bonded phase has basic amino groups that repel basic analytes, minimizing the problematic interactions and often yielding excellent peak shapes for amines.[2][3]

Question 2: My compound won't elute from the silica column, even with 20% Methanol in DCM. What should I do?

Answer: This indicates that your compound is either extremely polar or is irreversibly binding to the silica gel, possibly due to decomposition catalyzed by the acidic silica surface.

Probable Causes & Solutions:

  • Cause A: Extreme Polarity. Your compound's polarity is too high for effective elution with standard normal-phase conditions.

    • Solution 1: Test Compound Stability. Before committing more material, spot your crude product on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or you see smearing that wasn't there initially, your compound is likely decomposing on silica.[1]

    • Solution 2: Abandon Normal-Phase. For extremely polar and stable compounds, normal-phase chromatography is often not the best choice. You should immediately pivot to a different technique. The most powerful options are Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography.[1][4]

  • Cause B: Irreversible Adsorption/Decomposition. The acidic nature of silica can catalyze degradation of sensitive functionalities.

    • Solution 3: Switch to a More Inert Stationary Phase. As mentioned previously, neutral alumina or a bonded phase like Diol or Cyano can be less harsh alternatives to silica. However, for preparative work, switching the chromatography mode is usually more effective.

Question 3: I tried Reversed-Phase (C18) HPLC, but my compound elutes in the void volume. How can I get it to retain?

Answer: This is a classic problem for highly polar molecules. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[5] If your molecule is too polar (hydrophilic), it prefers the polar mobile phase (water/acetonitrile) and does not interact with the stationary phase, leading to no retention.

Probable Causes & Solutions:

  • Cause A: Insufficient Hydrophobic Character. The molecule is simply too water-soluble to be retained.

    • Solution 1: Use a Highly Aqueous Mobile Phase. You can try running with a mobile phase containing a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol in water). However, be aware that many C18 columns can undergo "phase collapse" or "dewetting" under these conditions, leading to poor reproducibility.[6]

    • Solution 2: Use an "Aqueous C18" or Polar-Embedded Column. These are specially designed reversed-phase columns that are stable in 100% aqueous mobile phases and provide better retention for polar compounds.

    • Solution 3: Add an Ion-Pairing Reagent. For ionizable compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form a more hydrophobic ion pair with your basic compound, increasing its retention on the C18 column.[7][8] Note that these reagents can be difficult to remove from the final product and can suppress ionization in mass spectrometry.

  • Cause B: Wrong Chromatography Mode. Reversed-phase may not be the optimal technique.

    • Solution 4: Switch to HILIC. This is often the ideal solution. HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[9] In HILIC, water is the "strong" eluting solvent. This technique is specifically designed for retaining and separating very polar compounds that are unretained by reversed-phase methods.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a new, uncharacterized polar pyrrolopyrazine-dione intermediate?

A1: A multi-step, systematic approach is best.

  • Initial Workup (Acid-Base Extraction): First, use a liquid-liquid acid-base extraction to perform a crude separation. Dissolve your reaction mixture in an organic solvent (e.g., ethyl acetate or DCM). Wash with a weak acid (like 1M HCl) to remove basic impurities, then with a weak base (like saturated NaHCO3 solution) to remove acidic impurities. This simple step can significantly clean up your crude material before chromatography.[11][12]

  • Solubility & Crystallization Screen: Check the solubility of your crude product in various common solvents. Attempt a recrystallization. This is the most efficient and scalable purification method if it works. A good starting point is a solvent pair system, like ethanol/water or acetone/hexane.[13][14]

  • Analytical Method Development (TLC/LC-MS): If crystallization fails, develop an analytical chromatography method to guide your preparative work.

    • Screen on TLC: Test silica, alumina, and C18 plates with various solvent systems to quickly assess which mode offers the best separation.

    • LC-MS Analysis: Use LC-MS to screen HILIC and Reversed-Phase conditions. This will give you definitive information on retention and separation from impurities.

Q2: When should I choose HILIC over other chromatography methods?

A2: HILIC is the preferred method when your pyrrolopyrazine-dione intermediate is:

  • Too polar for reversed-phase: If it elutes at or near the void volume on a C18 column even with a highly aqueous mobile phase.

  • Highly water-soluble: HILIC is excellent for compounds that are difficult to handle in typical organic solvents.

  • Prone to issues on silica: If it shows significant streaking or decomposition on silica gel even with basic modifiers.

  • When using Mass Spectrometry: The high organic content of HILIC mobile phases promotes efficient desolvation and ionization in ESI-MS, often leading to a significant increase in sensitivity compared to reversed-phase methods that use high water content.[10][15]

Q3: Are there any other advanced chromatography techniques I should consider?

A3: Yes. For particularly challenging separations, or for process scale-up, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[16] It is technically a form of normal-phase chromatography but offers several advantages:

  • Speed: The low viscosity of the mobile phase allows for very fast separations.[17]

  • Green Chemistry: It significantly reduces the consumption of organic solvents.[18]

  • Easy Solvent Removal: The CO2 evaporates upon depressurization, leaving the compound in a small volume of the co-solvent, which simplifies post-purification workup.[16]

Data & Methodologies

Visualized Purification Strategy

The following diagram outlines a decision-making workflow for selecting an appropriate purification method for a polar pyrrolopyrazine-dione intermediate.

Purification_Decision_Tree start Crude Pyrrolopyrazine-dione Intermediate acid_base Does it have ionizable groups? start->acid_base solubility Is the compound a solid? crystallize Attempt Recrystallization solubility->crystallize Yes tlc_screen Perform TLC Screen (Silica, C18) solubility->tlc_screen No acid_base->solubility No extraction Perform Acid-Base Liquid-Liquid Extraction acid_base->extraction Yes crystallize->tlc_screen Failure success Pure Compound crystallize->success Success extraction->solubility silica_issue Streaking or No Retention on Silica TLC? tlc_screen->silica_issue Good separation on Silica c18_issue No Retention on C18 TLC? tlc_screen->c18_issue Good separation on C18 silica_issue->c18_issue Yes np_chrom Normal-Phase Chromatography (with basic modifier) silica_issue->np_chrom No rp_chrom Reversed-Phase Chromatography (Aq. C18 or Ion-Pairing) c18_issue->rp_chrom No hilic_sfc HILIC or SFC c18_issue->hilic_sfc Yes np_chrom->success rp_chrom->success hilic_sfc->success

Sources

Troubleshooting low yields in pyrazine-2,3-dicarboxylic anhydride cyclization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazine-2,3-dicarboxylic anhydride. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the cyclization of pyrazine-2,3-dicarboxylic acid. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is resulting in a very low yield. What are the most common culprits?

Low yields in this intramolecular dehydration reaction can typically be traced back to one of three areas: incomplete reaction, degradation of the starting material or product, or inefficient product isolation.

  • Incomplete Reaction: The conversion of a dicarboxylic acid to a cyclic anhydride requires the effective removal of a water molecule.[1][2] If the dehydrating agent is not sufficiently reactive or is used in a suboptimal amount, the reaction will not proceed to completion. Similarly, reaction temperature and time are critical parameters that must be optimized.

  • Thermal Decomposition: Pyrazine-2,3-dicarboxylic acid can be susceptible to thermal degradation, especially if heated too strongly or for extended periods.[3] This is a crucial consideration for methods relying on thermal dehydration. The product, the anhydride, may also be prone to decomposition under harsh conditions.

  • Starting Material Purity: The presence of impurities, particularly residual water from the synthesis of the diacid, can inhibit the reaction. It is crucial to ensure the pyrazine-2,3-dicarboxylic acid starting material is anhydrous.[3]

Q2: I'm using acetic anhydride as the dehydrating agent, but my yield is still poor. How can I optimize this method?

The acetic anhydride method is a classic and generally effective approach for forming cyclic anhydrides.[4] However, several factors can lead to suboptimal results.

  • Insufficient Acetic Anhydride: Ensure you are using a sufficient molar excess of acetic anhydride to drive the reaction equilibrium towards the product. While it acts as a dehydrating agent, it is also often used as the solvent, so a large excess is common.

  • Reaction Temperature and Time: While gentle heating is often sufficient for forming five- or six-membered cyclic anhydrides, the specific temperature profile is critical.[1][5] Monitor the reaction progress using a suitable technique (e.g., TLC, IR spectroscopy) to determine the optimal reaction time and avoid prolonged heating that could lead to side reactions or decomposition.

  • Inefficient Removal of Acetic Acid: The reaction produces acetic acid as a byproduct.[4] If not effectively removed from the final product, it can contribute to a lower-than-expected yield of the isolated anhydride and complicate purification.

Q3: I suspect my starting material or product is decomposing due to high heat. What are the signs, and what can I do?

Darkening or charring of the reaction mixture is a clear visual indicator of decomposition.[3] Thermogravimetric analysis (TGA) has shown that the decomposition of pyrazine-dicarboxylate compounds can occur at elevated temperatures.[6][7][8]

Mitigation Strategies:

  • Lower Reaction Temperature: If using a thermal method, try reducing the temperature and extending the reaction time.

  • Use a Chemical Dehydrating Agent: Switch to a method that does not require high temperatures, such as using acetic anhydride or other dehydrating agents like oxalyl chloride with a triphenylphosphine oxide catalyst, which can be effective under milder conditions.[9]

  • Azeotropic Water Removal: For thermally sensitive compounds, azeotropic distillation can be an effective dehydration method. This involves heating the dicarboxylic acid in an inert, water-immiscible solvent (e.g., toluene) with an acid catalyst.[10] The water of reaction is continuously removed as an azeotrope, allowing the reaction to proceed at the boiling point of the solvent, which is often lower than the decomposition temperature of the acid.[10]

Q4: My final product is difficult to purify. What are the best strategies for isolating pure pyrazine-2,3-dicarboxylic anhydride?

Purification can be challenging due to the potential presence of unreacted starting material and byproducts from the dehydration agent.

  • Crystallization: This is often the most effective method. The choice of solvent is critical. You need a solvent in which the anhydride has moderate solubility at high temperatures and low solubility at low temperatures, while the starting diacid is poorly soluble.

  • Sublimation: If the anhydride is thermally stable and has a suitable vapor pressure, vacuum sublimation can be an excellent technique for obtaining a very pure product, as it effectively separates the volatile anhydride from non-volatile starting materials and inorganic impurities.

  • Washing: Washing the crude product with a non-polar solvent in which the anhydride is insoluble can help remove residual organic byproducts (like acetic acid if acetic anhydride was used).

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common issues.

Symptom Potential Cause Scientific Rationale & Recommended Action
Reaction Stalls / Incomplete Conversion 1. Insufficient Dehydrating Agent 2. Low Reaction Temperature 3. Presence of Water in Starting Material 1. The dehydration is an equilibrium process. A stoichiometric or insufficient amount of dehydrating agent (e.g., acetic anhydride) may not be enough to shift the equilibrium fully to the product side. Action: Increase the molar excess of the dehydrating agent. 2. The activation energy for the intramolecular nucleophilic attack to form the cyclic anhydride may not be met. Action: Gradually increase the reaction temperature while monitoring for decomposition. 3. Water will react with the dehydrating agent, consuming it and preventing it from reacting with the diacid. It can also hydrolyze the product anhydride back to the diacid.[1] Action: Dry the pyrazine-2,3-dicarboxylic acid under vacuum at a moderate temperature (e.g., 100°C) before use.[3]
Product is a Dark, Tarry Substance 1. Excessive Heat 2. Prolonged Reaction Time 1. Pyrazine systems can be prone to decomposition and polymerization at high temperatures.[3] Action: Reduce the reaction temperature. Consider switching to a milder chemical dehydration method or using azeotropic removal of water. 2. Even at appropriate temperatures, extended heating can lead to gradual degradation. Action: Monitor the reaction progress (e.g., by TLC or IR looking for the disappearance of the -OH stretch and appearance of the anhydride C=O stretches) and stop the reaction as soon as the starting material is consumed.
Difficulty Isolating Pure Product 1. Co-precipitation of Starting Material 2. Contamination with Byproducts 1. The diacid and anhydride may have similar solubilities in some solvents. Action: Perform a solvent screen to find an optimal recrystallization solvent where the solubility difference is maximized. Alternatively, sublimation can be highly effective. 2. Byproducts (e.g., acetic acid) can be trapped in the crystal lattice. Action: After filtration, wash the crystalline product with a cold, non-polar solvent (like diethyl ether or hexane) to remove soluble impurities. Ensure the product is thoroughly dried under vacuum.

Experimental Protocols & Visualizations

Protocol: Cyclization using Acetic Anhydride

This protocol is a generalized procedure and may require optimization for your specific scale and equipment.

  • Preparation: Ensure the pyrazine-2,3-dicarboxylic acid is completely dry by placing it in a vacuum oven at 100°C for several hours.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the anhydrous pyrazine-2,3-dicarboxylic acid.

  • Reagent Addition: Add a significant excess (e.g., 5-10 molar equivalents) of acetic anhydride.

  • Heating: Gently heat the mixture to reflux with stirring. The solid should gradually dissolve as it reacts.

  • Monitoring: Monitor the reaction via TLC or by periodically taking a small aliquot, evaporating the acetic anhydride, and analyzing the residue by IR spectroscopy. The reaction is complete when the broad O-H stretch of the carboxylic acid disappears and two characteristic C=O anhydride stretches appear (typically around 1850 and 1780 cm⁻¹).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride under reduced pressure (rotary evaporation).

    • The crude solid residue can then be purified.

  • Purification:

    • Recrystallization: Attempt recrystallization from a suitable non-protic solvent (e.g., toluene, xylenes, or a mixture of solvents).

    • Washing: Triturate the crude solid with a cold, non-polar solvent like hexane or diethyl ether, filter, and dry under vacuum.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the cyclization reaction.

TroubleshootingWorkflow Start Low Yield Observed Check_SM Verify Starting Material (Purity, Anhydrous?) Start->Check_SM Check_Reaction Analyze Reaction Conditions Start->Check_Reaction Check_Isolation Review Isolation & Purification Start->Check_Isolation SM_Impure Impure or Hydrated SM Check_SM->SM_Impure Issue Found Incomplete_Rxn Incomplete Reaction? Check_Reaction->Incomplete_Rxn Decomposition Decomposition Observed? Check_Reaction->Decomposition Isolation_Issue Product Loss During Workup? Check_Isolation->Isolation_Issue Purification_Issue Impure Final Product? Check_Isolation->Purification_Issue SM_Action Action: Dry SM under vacuum. Recrystallize if necessary. SM_Impure->SM_Action End Optimized Yield SM_Action->End Incomplete_Action Action: 1. Increase dehydrating agent. 2. Increase Temp/Time cautiously. 3. Monitor reaction progress. Incomplete_Rxn->Incomplete_Action Decomposition_Action Action: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Switch to milder method. Decomposition->Decomposition_Action Incomplete_Action->End Decomposition_Action->End Isolation_Action Action: Optimize extraction/filtration. Check product solubility in wash solvents. Isolation_Issue->Isolation_Action Purification_Action Action: Screen recrystallization solvents. Consider sublimation. Purification_Issue->Purification_Action Isolation_Action->End Purification_Action->End

Caption: A logical flowchart for diagnosing and resolving low yields.

Reaction Mechanism: Dehydration with Acetic Anhydride

The reaction proceeds via a nucleophilic acyl substitution mechanism.

DehydrationMechanism Diacid Pyrazine-2,3-dicarboxylic Acid MixedAnhydride Mixed Anhydride Intermediate Diacid->MixedAnhydride + Acetic Anhydride AcAnhydride Acetic Anhydride Product Pyrazine-2,3-dicarboxylic Anhydride MixedAnhydride->Product Intramolecular Attack Byproduct Acetic Acid MixedAnhydride->Byproduct - Acetic Acid

Caption: Mechanism of cyclization using acetic anhydride.[4]

References
  • Acetic Anhydride Dehydration Mechanism. Reddit. Available at: [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Pyrazine-2,3-dicarboxylic acid | Request PDF. ResearchGate. Available at: [Link]

  • 2,3-Pyrazinedicarboxylic acid. Organic Syntheses. Available at: [Link]

  • Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide]. Google Patents.
  • Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Wiley Online Library. Available at: [Link]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink. Available at: [Link]

  • Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Heterocyclic Chemistry Blog. Available at: [Link]

  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. Available at: [Link]

  • A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. Google Patents.
  • Dicarboxylic acid anhydride preparation. Google Patents.
  • Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids and Related Compounds. CSIRO Publishing. Available at: [Link]

  • Acid Anhydrides. Salem Press. Available at: [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Available at: [Link]

  • Reactions of Anhydrides. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Acid Anhydrides. JoVE. Available at: [Link]

  • Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. ResearchGate. Available at: [Link]

  • Purification of pyrazine. Google Patents.

Sources

Technical Support Center: Overcoming Aggregation Issues in Pyrrolopyrazine NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. Pyrrolopyrazine scaffolds are vital in medicinal chemistry, forming the core of numerous therapeutic candidates due to their diverse biological activities, including kinase inhibition and antimicrobial effects.[1][2] Their planar, aromatic nature, however, makes them prone to aggregation in solution, primarily through mechanisms like π-π stacking. This phenomenon can lead to significant challenges in NMR analysis, manifesting as peak broadening, poor resolution, and inaccurate quantification, ultimately hindering structural elucidation and characterization efforts.[3][4]

This guide provides in-depth troubleshooting strategies and field-proven insights to diagnose and overcome these common aggregation-related issues.

Part 1: Troubleshooting Guide - From Symptoms to Solutions

This section addresses specific issues you may encounter during your NMR experiments with pyrrolopyrazine derivatives.

Issue 1: My ¹H NMR signals are broad and poorly resolved, even for a purified compound.

Q: Why are my NMR peaks broad?

A: Initial Diagnosis & Causality

Broad NMR signals are a classic symptom of molecular aggregation.[3][4][5] When pyrrolopyrazine molecules stack on top of each other, they form larger, more slowly tumbling entities in solution. In NMR spectroscopy, the rate at which a molecule tumbles (its rotational correlation time) directly affects the signal's linewidth. Small, freely tumbling molecules give sharp signals, while large or aggregated molecules tumble slowly, leading to rapid signal decay and, consequently, broad peaks.[4] This is often exacerbated in less polar solvents where solvophobic effects and π-π stacking interactions are more pronounced.[6][7]

Troubleshooting Workflow:

// Connections A -> B [label="Visual Inspection"]; B -> C [label="Check Calculation"]; C -> D [label="If sample prep is correct"]; D -> E [lhead=cluster_2]; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; H -> I; H -> J; } dot Caption: Troubleshooting workflow for broad NMR signals.

Step-by-Step Protocols:

  • Re-evaluate Sample Preparation:

    • Solubility Check: Ensure your compound is fully dissolved. Undissolved micro-particulates can disrupt magnetic field homogeneity, causing broad peaks.[8][9] If solubility is low, gently sonicate or warm the sample vial before transferring the solution to the NMR tube.

    • Filtration: Always filter your NMR sample through a pipette plugged with glass wool or a syringe filter to remove any dust or particulate matter.[9][10]

    • Concentration: Highly concentrated samples increase the likelihood of intermolecular interactions.[3][5] For initial ¹H NMR, aim for a concentration of 1-5 mg in 0.6-0.7 mL of solvent.[8][11]

  • Perform a Dilution Study: This is the most definitive way to diagnose concentration-dependent aggregation.

    • Protocol: Prepare a series of samples at decreasing concentrations (e.g., 20 mM, 10 mM, 5 mM, 1 mM).

    • Analysis: Acquire a ¹H NMR spectrum for each sample under identical conditions.

    • Interpretation: If the peaks become progressively sharper and better resolved as the concentration decreases, aggregation is the primary cause of the line broadening.

Issue 2: My signals are still broad even at low concentrations, or I need to work at higher concentrations for 2D NMR.

Q: How can I disrupt the aggregation of my pyrrolopyrazine compound?

A: Advanced Mitigation Strategies

When dilution is insufficient or impractical (e.g., for insensitive nuclei like ¹³C or for 2D NMR experiments), you must actively disrupt the intermolecular forces causing aggregation.

1. Solvent Screening:

  • Causality: The choice of solvent is critical. Non-polar solvents like CDCl₃ can encourage π-π stacking, whereas more polar, hydrogen-bond-donating or accepting solvents can solvate the molecule more effectively, breaking up aggregates.[7][12] The chemical shifts of protons on a pyrrole ring, for instance, are known to be dependent on the solvent used.[13]

  • Protocol:

    • Test a range of deuterated solvents with varying properties.

    • Start with common solvents and move to more specialized ones if needed.

    • Observe changes in both signal resolution and chemical shift. Significant chemical shift changes can also be indicative of a change in aggregation state.

SolventPolarity (ET(30))Key CharacteristicsUse Case for Pyrrolopyrazines
Benzene-d₆ 34.3Aromatic; can disrupt stacking via competitive π-π interactions.May provide different chemical shift dispersion.[5]
Chloroform-d 39.1Standard, low polarity.Often the starting point, but can promote aggregation.
Acetone-d₆ 42.2Polar aprotic.Good alternative to Chloroform.[5]
Methanol-d₄ 55.4Polar protic; H-bond donor.Excellent for disrupting H-bonds between molecules.[12]
DMSO-d₆ 45.1High polarity; H-bond acceptor.Very effective at disrupting aggregates, especially those involving hydrogen bonds.[3][12]

Table 1: Recommended Deuterated Solvents for Mitigating Aggregation. ET(30) values are a measure of solvent polarity.[7]

2. Variable Temperature (VT) NMR:

  • Causality: Aggregation is an equilibrium process. By increasing the temperature, you provide thermal energy (kT) to the system, which can overcome the weak non-covalent interactions (like π-π stacking) holding the aggregates together.[14] As the equilibrium shifts towards the monomeric state, signals will sharpen.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Incrementally increase the sample temperature (e.g., in 10-15 K steps: 308 K, 318 K, 328 K).

    • Acquire a spectrum at each temperature after allowing the sample to equilibrate for 5-10 minutes.

    • Caution: Be mindful of the solvent's boiling point.

  • Interpretation: A progressive sharpening of the signals with increasing temperature is strong evidence of an aggregation process that is in fast or intermediate exchange on the NMR timescale.[15]

G cluster_0 Equilibrium at Low Temperature cluster_1 Equilibrium at High Temperature Low_T Monomer | { Aggregation Favored |  Slow Tumbling |  Broad NMR Signal} | Aggregate High_T Monomer | { Disaggregation Favored |  Fast Tumbling |  Sharp NMR Signal} | Aggregate Low_T:f0->High_T:f0 Increase Temp (kT)

3. Use of Additives/Excipients:

  • Causality: In some cases, especially in aqueous buffers for biological NMR, small molecule additives can be used to increase solubility and prevent aggregation.[16][17]

  • Protocol:

    • Co-solvents: Adding a small percentage (1-5%) of a more polar, aggregate-disrupting solvent (like DMSO-d₆ or Methanol-d₄) to a less polar solvent (like CDCl₃) can sometimes be sufficient.[12]

    • Surfactants: For aqueous samples, low concentrations of non-ionic surfactants (e.g., Polysorbate 20) can help solubilize hydrophobic compounds and prevent aggregation.

    • PEG: Poly(ethylene glycol) has been shown to be effective in reducing the aggregation of small molecules in aqueous solutions, making it a useful excipient for biophysical studies.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: I see my ¹H NMR signals shifting as I dilute my sample. Is this related to aggregation?

A1: Yes, absolutely. This is a key diagnostic feature. In an aggregated state, protons (especially those on the aromatic rings) experience a different chemical environment compared to the monomeric state. For instance, in a face-to-face π-stack, protons on one ring will be shielded by the ring current of the neighboring molecule, causing an upfield shift (to lower ppm). As you dilute the sample, the equilibrium shifts to the monomer, and the observed chemical shift moves downfield towards its "true" monomeric value. This concentration-dependent chemical shift is a hallmark of aggregation.

Q2: Can aggregation affect my 2D NMR spectra (e.g., COSY, HSQC)?

A2: Yes, significantly. The broad lines caused by aggregation lead to a loss of signal-to-noise in 2D experiments. For correlation experiments like COSY, broad diagonal peaks will make it very difficult to resolve cross-peaks, especially for small J-couplings. In HSQC/HMBC spectra, the poor resolution in the proton dimension will compromise the ability to accurately identify correlations. It is crucial to optimize the sample conditions (concentration, solvent, temperature) using ¹H NMR before dedicating instrument time to lengthy 2D experiments.

Q3: My compound has exchangeable protons (-NH, -OH). They are either very broad or not visible at all. Could this be aggregation?

A3: It could be, but chemical exchange is also a major factor. Protons on nitrogen and oxygen can exchange with trace amounts of water or other protic impurities in the solvent, which causes peak broadening. Aggregation can exacerbate this by promoting intermolecular hydrogen bonding, which can affect the exchange rate.[12]

  • Troubleshooting Tip: To confirm if a broad peak is an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton.[5] To observe these protons and their couplings, use a dry, aprotic H-bond accepting solvent like DMSO-d₆, which slows down the exchange rate.[14]

Q4: Are there any NMR experiments that can directly measure aggregation?

A4: Yes, Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for this purpose. A DOSY experiment measures the diffusion coefficient of molecules in solution. Small molecules diffuse quickly, while large aggregates diffuse slowly. The experiment produces a 2D plot with chemical shift on one axis and the diffusion coefficient on the other. All signals from a single species (like a monomer) will align horizontally at the same diffusion coefficient. If you have a mixture of monomers and aggregates in slow exchange, you would see multiple rows of signals corresponding to species of different sizes. This provides direct evidence of aggregation and can even be used to estimate the size of the aggregates.[19]

References
  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • IEEE Xplore. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
  • Nuclear Magnetic Resonance Labs. (n.d.). SG Sample Prep.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures.
  • (n.d.). NMR Sample Prepara-on.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • ResearchGate. (2025). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Broadening in NMR of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Dighe, N. S., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace.
  • ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?.
  • ACS Publications. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
  • (n.d.). Troubleshooting 1 H NMR Spectroscopy.
  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
  • BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies.
  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution.
  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery.
  • ResearchGate. (n.d.). Temperature-dependent aggregation by means of 1 H-NMR spectroscopy and....
  • Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.
  • Figshare. (2023). Development of NMR tools to investigate aggregation phenomena.
  • PMC. (n.d.). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions.

Sources

Technical Support Center: Stability of 2-Methyl-Pyrrolo[3,4-b]pyrazine-5,7-dione Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this heterocyclic compound, particularly in the presence of basic reagents and conditions. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and resolve common experimental challenges.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during your work. Each issue is followed by a step-by-step troubleshooting protocol and a detailed explanation of the underlying chemical principles.

Issue 1: Unexpectedly Low Yield or Complete Loss of Product After Basic Workup

Scenario: You've performed a reaction to synthesize or modify 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione. The reaction appears successful by TLC analysis, but after a standard aqueous basic workup (e.g., NaHCO₃ or Na₂CO₃ wash), the isolated yield is significantly lower than expected, or the product is entirely absent.

Root Cause Analysis:

The pyrrolo[3,4-b]pyrazine-5,7-dione core contains a cyclic imide functional group. Cyclic imides are susceptible to base-mediated hydrolysis.[1][2][3] The presence of hydroxide ions (OH⁻) or other strong nucleophilic bases can lead to the cleavage of one or both amide bonds within the five-membered ring, resulting in the formation of water-soluble carboxylate and amide-containing degradation products that are lost during the aqueous extraction phase.

Visualizing the Degradation Pathway:

The primary degradation pathway under basic conditions is the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imide ring. This leads to a tetrahedral intermediate which then collapses, cleaving a carbon-nitrogen bond and opening the pyrrole ring.

Degradation_Pathway Start 2-Methyl-pyrrolo[3,4-b]pyrazine-5,7-dione Intermediate Tetrahedral Intermediate Start->Intermediate 1. OH⁻ attack ProductA Ring-Opened Product A (Isonicotinic acid derivative) Intermediate->ProductA 2. Ring Opening ProductB Ring-Opened Product B (Isomer) ProductA->ProductB Isomerization

Caption: Base-catalyzed hydrolysis of the cyclic imide.

Troubleshooting Protocol:
  • Re-evaluate the Necessity of a Basic Wash:

    • Question: Is the basic wash intended to remove acidic starting materials or byproducts?

    • Action: If possible, consider alternative purification methods that avoid aqueous bases, such as direct flash chromatography on silica gel if the impurities' polarities are sufficiently different.

  • Employ Milder Basic Conditions:

    • Problem: Strong bases like NaOH or K₂CO₃ are often too harsh.

    • Solution: If a basic wash is unavoidable, switch to a milder base. A saturated solution of sodium bicarbonate (NaHCO₃) is generally less aggressive than sodium carbonate (Na₂CO₃). Use the minimum amount necessary and perform the wash quickly at low temperatures (0-5 °C) to minimize the contact time.

  • Utilize a Non-Aqueous Workup:

    • Strategy: If your product and impurities are soluble in organic solvents, a non-aqueous workup can be highly effective.

    • Protocol:

      • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or cold water.

      • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

      • Combine the organic layers.

      • Wash the combined organic layers with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Filter and concentrate under reduced pressure.

  • Consider a Solid-Phase Scavenger:

    • Application: For removing acidic impurities without an aqueous wash, consider using a solid-supported basic scavenger resin (e.g., an amine-functionalized polystyrene resin).

    • Procedure:

      • After the reaction is complete, add the scavenger resin to the reaction mixture.

      • Stir for a predetermined time (typically 1-4 hours) at room temperature.

      • Filter off the resin.

      • Concentrate the filtrate to obtain the crude product for further purification.

Issue 2: Formation of Multiple Unidentified Byproducts During a Base-Catalyzed Reaction

Scenario: You are using a base (e.g., NaH, LDA, t-BuOK) to deprotonate a position on the pyrrolopyrazine core or a substituent for a subsequent reaction. However, upon quenching and analysis, you observe a complex mixture of products instead of your desired compound.

Root Cause Analysis:

In addition to hydrolysis, strong bases can promote other side reactions. The pyrazine ring itself can be susceptible to nucleophilic addition or rearrangement under harsh basic conditions. Furthermore, if there are other functional groups present in the molecule, they may also react with the strong base, leading to a cascade of undesired products.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Complex Mixture Observed Q1 Base Strength | Is the base stronger than necessary? Start->Q1 A1_Yes Switch to a weaker base (e.g., K₂CO₃, DBU). Q1:f0->A1_Yes Yes A1_No Proceed to Temperature Control. Q1:f0->A1_No No Q2 Temperature | Was the reaction run at elevated temperatures? A1_Yes->Q2 A1_No->Q2 A2_Yes Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Q2:f0->A2_Yes Yes A2_No Consider alternative synthetic routes. Q2:f0->A2_No No End Optimized Reaction A2_Yes->End A2_No->End

Caption: Decision-making workflow for optimizing base-catalyzed reactions.

Detailed Protocol for Optimization:
  • Base Selection:

    • Principle: The pKa of the proton you intend to remove should guide your choice of base. Use a base that is just strong enough to achieve deprotonation without causing side reactions.

    • Data Table:

BaseApproximate pKa of Conjugate AcidCommon ApplicationsSuitability for Pyrrolo[3,4-b]pyrazine-5,7-dione
NaH35Deprotonation of alcohols, amidesHigh risk of decomposition
LDA36Kinetic enolate formationVery high risk of decomposition
t-BuOK19Deprotonation of less acidic C-H bondsModerate to high risk; use with caution at low temp.
DBU13.5Non-nucleophilic base for eliminationsLower risk; suitable for some applications
K₂CO₃10.3Deprotonation of phenols, some C-H acidsGenerally safe for mild applications
  • Temperature Control:

    • Rationale: Many decomposition pathways have higher activation energies than the desired reaction. Running the reaction at the lowest possible temperature that still allows for an acceptable reaction rate can significantly suppress byproduct formation.

    • Experimental Setup:

      • Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, Dioxane).

      • Cool the solution to the desired temperature (e.g., -78 °C with a dry ice/acetone bath, or 0 °C with an ice/water bath).

      • Add the base slowly, either as a solution or in portions as a solid, while monitoring the internal temperature.

      • Allow the reaction to proceed at the low temperature, monitoring by TLC or LC-MS.

  • Quenching Procedure:

    • Importance: A proper quench is critical to neutralize the strong base and prevent further reactions during workup.

    • Recommended Quenchers:

      • For very strong bases (NaH, LDA): Slowly add a saturated aqueous solution of NH₄Cl at the reaction temperature before warming to room temperature.

      • For milder bases: Cold water or a buffer solution can be used.

II. Frequently Asked Questions (FAQs)

Q1: What is the general pH stability range for 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione?

A1: While specific quantitative data for this exact molecule is not extensively published, based on the general principles of cyclic imide chemistry, the compound is most stable under neutral to mildly acidic conditions (pH 4-7).[4] As the pH increases into the basic range (pH > 8), the rate of hydrolytic degradation increases significantly.[4][5]

Q2: Can I use amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in reactions involving this compound?

A2: Yes, non-nucleophilic amine bases like TEA and DIPEA are generally compatible with the 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione core. They are typically not basic enough to cause significant hydrolysis of the imide ring under standard reaction conditions. They are commonly used to scavenge acids generated during a reaction (e.g., HCl from an acid chloride).

Q3: My reaction requires heating in the presence of a base. What precautions should I take?

A3: Heating a reaction mixture containing 2-methyl-pyrrolo[3,4-b]pyrazine-5,7-dione and a base significantly increases the risk of degradation.

  • Use the mildest possible base that is effective for your transformation.

  • Keep the temperature as low as possible and the reaction time as short as possible.

  • Consider microwave-assisted synthesis, which can sometimes accelerate the desired reaction at a lower overall temperature and shorter time compared to conventional heating.[6][7]

  • Perform a small-scale pilot reaction to assess the stability of your compound under the proposed conditions before committing a large amount of material.

Q4: Are there any analytical techniques that are particularly useful for monitoring the degradation of this compound?

A4:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantitatively monitoring the disappearance of the starting material and the appearance of degradation products over time. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of the degradation products, which can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the reaction progress by observing the disappearance of characteristic peaks of the starting material and the emergence of new signals corresponding to the ring-opened products.

III. References

  • Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. (2021). YouTube. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available at: [Link]

  • Genesis and regulation of C-terminal cyclic imides from protein damage. (n.d.). PMC - NIH. Available at: [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2024). ACS Catalysis. Available at: [Link]

  • Synthesis and stability of 2-methyl-2,4-diaza- and 2-methyl-2,5-diaza-indene (2-methyl-pyrrolo[3,4-b]pyridine and -pyrrolo[3,4-c]pyridine). (n.d.). RSC Publishing. Available at: [Link]

  • The synthesis of 5H-pyrrolo [3,4-b] pyrazine. (n.d.). ResearchGate. Available at: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. Available at: [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). NIH. Available at: [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Available at: [Link]

  • The contribution of cyclic imide stereoisomers on cereblon-dependent activity. (2025). Chemical Science (RSC Publishing). Available at: [Link]

  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Acidic Pyrrolopyrazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Trouble" of Pyrrolopyrazines

Pyrrolopyrazine derivatives present a unique chromatographic challenge due to their amphoteric nature. The pyrrolopyrazine core is inherently basic (nitrogenous heterocycle), while "acidic impurities" (often hydrolysis byproducts containing carboxylic acids) introduce an acidic moiety.

This creates a zwitterionic potential :

  • The Basic Challenge: The nitrogen lone pair interacts with acidic silanols (

    
    ) on the stationary phase, causing severe tailing.
    
  • The Acidic Challenge: The carboxylic group requires pH suppression (

    
    ) to prevent mixed ionization states (peak splitting/broadening).
    

This guide provides a self-validating troubleshooting framework to resolve these competing interactions.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your peak tailing before altering parameters.

TroubleshootingFlow Start START: Peak Tailing Observed CheckSystem Step 1: System Check Inject Neutral Standard (e.g., Toluene) Start->CheckSystem SystemFail Standard Tails? YES CheckSystem->SystemFail SystemPass Standard Tails? NO CheckSystem->SystemPass FixSystem Hardware Issue: Check connections, frit, or detector cell. SystemFail->FixSystem CheckpH Step 2: pH vs. pKa Check Is pH within +/- 1 unit of pKa? SystemPass->CheckpH pHFail YES (Mixed Ionization) CheckpH->pHFail pHPass NO (Single Species) CheckpH->pHPass FixpH Action: Adjust pH Target pH < 3.0 or pH > 10.0 pHFail->FixpH CheckSilanol Step 3: Silanol Activity Test Add 0.1% TFA or High Salt (50mM) pHPass->CheckSilanol SilanolPos Tailing Improves? CheckSilanol->SilanolPos SilanolNeg No Improvement CheckSilanol->SilanolNeg FixColumn Cause: Silanol Interaction Switch to CSH or Hybrid Column SilanolPos->FixColumn FixLoad Cause: Mass Overload/Metal Chelation Check Loading or Add EDTA SilanolNeg->FixLoad

Figure 1: Diagnostic logic flow for isolating the root cause of peak asymmetry.

Technical Deep Dive: The Mechanism of Failure

Why do Acidic Pyrrolopyrazines Tail?

The tailing is rarely caused by the "acidic" part of the impurity alone. It is caused by the cationic exchange mechanism of the basic pyrrolopyrazine ring.

  • At Low pH (pH 2-3):

    • Acidic Group (-COOH): Protonated and neutral (

      
      ). Good for retention.
      
    • Basic Ring (N): Protonated and positively charged (

      
      ).
      
    • Stationary Phase: Traditional silica has residual silanols (

      
      ) that can deprotonate to 
      
      
      
      .
    • Result: The positively charged analyte sticks to the negatively charged silanol (Ionic Interaction), causing a "dragging" effect (tailing).

  • At Intermediate pH (pH 4-7):

    • Acidic Group: Ionizes to

      
      .
      
    • Basic Ring: Remains

      
      .
      
    • Result: Zwitterionic behavior leads to poor solubility, self-association, and unpredictable retention.

Quantitative Impact of Parameters
ParameterImpact on Tailing (

)
Mechanism
Mobile Phase pH HighControls ionization state of Analyte AND Silanols.
Buffer Strength Medium-HighHigh ionic strength (25-50 mM) masks silanol sites.
Temperature MediumHigher temp (40-60°C) improves mass transfer kinetics.
Injection Solvent HighStrong solvents cause "peak distortion" (often confused with tailing).

Troubleshooting Protocols (Q&A Format)

Q1: I am using a standard C18 column at pH 3.0. Why is my peak tailing?

Diagnosis: You are likely experiencing Silanol Overload . Even at pH 3.0, "Type A" or non-endcapped silica columns have enough accessible silanols to interact with the protonated nitrogen of the pyrrolopyrazine.

Protocol A: The "Charged Surface" Solution Switch to a column with a positively charged surface or hybrid particle technology.

  • Select Column: Waters XSelect CSH C18 or Agilent Poroshell HPH-C18.

    • Why: CSH (Charged Surface Hybrid) particles have a low-level positive surface charge that repels the protonated base (

      
      ), preventing it from touching the silanols [1].
      
  • Mobile Phase: 0.1% Formic Acid (pH ~2.7).

  • Validation: Compare Tailing Factor (

    
    ) of the new column vs. the old one. A reduction from 
    
    
    
    to
    
    
    confirms silanol interaction was the cause.
Q2: My impurity is acidic. Shouldn't I just run at high pH?

Diagnosis: Not necessarily. While high pH (pH > 10) ensures the basic nitrogen is neutral (suppressing silanol interaction), it fully ionizes the acidic group (


).
  • Risk: Highly polar acidic impurities may elute in the void volume (

    
    ) at high pH due to repulsion from the stationary phase.
    
  • Solution: Use high pH only if you use a column designed to retain polar acids (e.g., Polar-Embedded groups) and the silica is hybrid (pH stable).

Protocol B: High pH Scouting (If Low pH Fails)

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles stable up to pH 12).

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Observation: Check retention time (

    
    ). If the acidic impurity elutes too fast, revert to Low pH (Protocol A).
    
Q3: I cannot change the column. How do I fix tailing with mobile phase chemistry?

Diagnosis: You need to suppress secondary interactions using additives or ionic strength.

Protocol C: Mobile Phase Engineering

  • Increase Ionic Strength: Switch from 0.1% Formic Acid to 25 mM Phosphate Buffer (pH 2.5) .

    • Why: Phosphate is a rigorous buffer that suppresses silanol ionization better than organic acids. The potassium/sodium ions compete for silanol sites [2].

  • Add Ion-Pairing Agent (Last Resort): Add 0.05% - 0.1% Trifluoroacetic Acid (TFA).

    • Why: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged base, and its low pH suppresses silanols.

    • Warning: TFA suppresses MS signal. Do not use for LC-MS if sensitivity is critical.

Visualizing the Interaction

Understanding the molecular battle at the stationary phase surface.

InteractionMechanism cluster_0 Standard C18 (Low pH) cluster_1 Charged Surface Hybrid (CSH) Silanol Silanol (Si-O-) Interaction Ionic Attraction (TAILING) Silanol->Interaction Analyte Pyrrolopyrazine (NH+) Analyte->Interaction Surface Surface Charge (+) Repulsion Electrostatic Repulsion (SHARP PEAK) Surface->Repulsion Analyte2 Pyrrolopyrazine (NH+) Analyte2->Repulsion

Figure 2: Comparison of standard silica interactions vs. Charged Surface Hybrid (CSH) technology.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: The Ultimate Solution for Basic Compounds.Link

  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing in HPLC. Chemical Communications. Link

  • Phenomenex. Troubleshooting HPLC Peak Tailing: A Comprehensive Guide.Link

  • Agilent Technologies. ZORBAX StableBond Columns for Low pH Applications.[1]Link

  • Chrom Tech. Primary Causes of Peak Tailing in HPLC.Link

Sources

Technical Support Center: Formulation Strategies for Imide-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Imide Ring Hydrolysis in Aqueous Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of the imide functional group. Our goal is to equip you with the foundational knowledge and practical strategies required to develop robust and stable aqueous formulations for your imide-containing active pharmaceutical ingredients (APIs).

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Imide Hydrolysis

This section addresses the core concepts of imide ring instability in aqueous environments.

Q1: What is imide ring hydrolysis and why is it a critical concern?

Imide hydrolysis is a chemical degradation reaction where the cyclic imide ring is cleaved by water.[1][2] This reaction breaks one of the carbonyl-nitrogen (acyl-imide) bonds, resulting in the formation of an amic acid. This is a significant concern in pharmaceutical development because the degradation of an API can lead to a loss of therapeutic potency, the formation of potentially toxic byproducts, and a shortened product shelf-life.[3][4] Like esters and amides, imides are among the functional groups susceptible to hydrolysis, a major degradation pathway for many drugs.[5][6]

The general reaction is illustrated below:

Imide + H₂O → Amic Acid

This structural change fundamentally alters the molecule, impacting its pharmacological activity and physicochemical properties. Therefore, controlling and preventing this degradation is paramount for ensuring the safety, efficacy, and stability of a drug product.

Q2: What is the underlying mechanism of imide hydrolysis?

The hydrolysis of an imide ring is a nucleophilic acyl substitution reaction. The mechanism is analogous to that of amide hydrolysis and can be catalyzed by both acid (hydronium ions) and base (hydroxide ions).[7][8]

  • Base-Catalyzed Hydrolysis: A hydroxide ion, a strong nucleophile, directly attacks one of the electrophilic carbonyl carbons of the imide ring. This forms a high-energy tetrahedral intermediate, which then collapses, cleaving the C-N bond and opening the ring to form the amic acid anion.[9]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, a carbonyl oxygen is first protonated. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weaker nucleophile, such as a water molecule.[7][10] Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then breaks down to yield the amic acid.[8]

The rate of hydrolysis is highly dependent on the pH of the solution, as this dictates the concentration of hydronium and hydroxide ions.[1][11]

G cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis B_Imide Imide Ring B_Intermediate Tetrahedral Intermediate B_Imide->B_Intermediate + OH⁻ (Nucleophilic Attack) B_Product Amic Acid Anion B_Intermediate->B_Product Ring Opening (C-N Cleavage) A_Imide Imide Ring A_Protonated Protonated Imide A_Imide->A_Protonated + H₃O⁺ (Protonation) A_Intermediate Tetrahedral Intermediate A_Protonated->A_Intermediate + H₂O (Nucleophilic Attack) A_Product Amic Acid A_Intermediate->A_Product Ring Opening + Deprotonation

Caption: General mechanisms for base- and acid-catalyzed imide hydrolysis.

Part 2: Troubleshooting Guide - Diagnosing and Investigating Instability

This section provides a systematic approach to identifying the root cause of imide degradation in your formulation.

Q3: My imide-containing API is degrading in solution. What are the most likely causes and how do I investigate them?

Rapid degradation is almost always linked to environmental factors within the formulation. The primary culprits are pH, temperature, and buffer composition. A systematic investigation is crucial for pinpointing the cause.

FactorImpact on StabilityRationale & Causality
pH High Impact The rate of hydrolysis is typically lowest in the slightly acidic to neutral pH range (e.g., pH 3-6) and increases significantly at highly acidic or alkaline pH due to specific acid and base catalysis.[11][12]
Temperature High Impact Hydrolysis is a chemical reaction, and its rate increases with temperature, generally following the Arrhenius equation. Elevated temperatures are often used in "accelerated" stability studies to predict long-term shelf life.[1][3]
Buffer Species Moderate to High Impact Buffer components can act as general acid or general base catalysts, directly participating in the hydrolysis reaction and accelerating degradation even at an otherwise optimal pH.[13] Phosphate and citrate buffers are common examples that can exhibit this effect.
Ionic Strength Low to Moderate Impact The concentration of salts in the solution can have a minor effect on reaction rates due to changes in the activity of reactants and the transition state. This effect is typically less pronounced than that of pH or temperature.
Co-solvents & Excipients Variable Impact Co-solvents (e.g., propylene glycol, ethanol) can decrease water activity, potentially slowing hydrolysis.[13][14] However, excipients can also introduce moisture or reactive impurities (e.g., metal ions, peroxides) that may catalyze degradation.[15]

A logical, stepwise approach is the most effective way to diagnose the problem. This involves a combination of forced degradation studies and a systematic evaluation of formulation variables.

G Start Problem: Imide Degradation Observed ForcedDeg 1. Perform Forced Degradation Study (Acid, Base, Heat, Oxidation, Light) Start->ForcedDeg DevelopMethod 2. Develop Stability-Indicating Analytical Method (e.g., HPLC) ForcedDeg->DevelopMethod pHProfile 3. Conduct pH-Rate Profile Study (e.g., pH 2 to 10) DevelopMethod->pHProfile FindOptimalpH 4. Identify pH of Maximum Stability pHProfile->FindOptimalpH BufferScreen 5. Screen Different Buffer Species at Optimal pH FindOptimalpH->BufferScreen TempStudy 6. Evaluate Temperature Effects (e.g., 4°C, 25°C, 40°C) BufferScreen->TempStudy Formulate 7. Optimize Formulation Based on Data (pH, Buffer, Excipients) TempStudy->Formulate Confirm 8. Confirm Stability of Final Formulation Formulate->Confirm

Caption: Workflow for diagnosing and resolving imide instability issues.

Part 3: Proactive Strategies & Formulation Development

This section details practical, field-proven methods for designing stable aqueous formulations from the outset.

Q4: How can I proactively design a stable aqueous formulation for my imide-containing compound?

Building stability into your formulation from the beginning is far more efficient than troubleshooting later. The key is to control the chemical environment of the API.

StrategyDescriptionAdvantagesDisadvantages & Considerations
pH Optimization Formulating the API at its pH of maximum stability, as determined by a pH-rate profile study.The single most effective and common method for enhancing stability in aqueous solutions.[13]The optimal pH for stability may not align with the optimal pH for solubility, activity, or physiological compatibility.
Buffer Selection Choosing a buffer system that does not catalyze the hydrolysis reaction.Can significantly reduce the degradation rate compared to catalytic buffers like phosphate or citrate.Requires experimental screening. Acetate and succinate are often good starting points for acidic pH ranges.
Use of Co-solvents Replacing a portion of water with a water-miscible organic solvent (e.g., propylene glycol, PEG 400, ethanol).[14]Reduces water activity, thereby decreasing the concentration of the primary reactant (water) and slowing the hydrolysis rate.[16]High concentrations of co-solvents can cause toxicity, affect solubility, and may not be suitable for all routes of administration.[14]
Excipient Screening Testing the API's stability in the presence of all planned excipients.Prevents unforeseen degradation caused by reactive impurities or hygroscopic properties of other formulation components.[1][15]Can be time-consuming. It is essential to screen excipients from different vendors or lots.[15]
Q5: What options are available for extremely hydrolytically unstable compounds?

For APIs where the imide ring is exceptionally labile, conventional aqueous formulations may not be feasible. In these cases, more advanced strategies are required.

  • Lyophilization (Freeze-Drying): This is a gold-standard approach for water-sensitive drugs.[3] The API is formulated in an aqueous solution with appropriate lyoprotectants (e.g., sucrose, mannitol) and then freeze-dried to a stable powder. The product is reconstituted with a diluent immediately before administration. This strategy effectively eliminates hydrolysis during storage by removing the water.[1]

  • Non-Aqueous Formulations: If the API has sufficient solubility, formulating in a non-aqueous vehicle can be an option. This could include lipid-based systems or polar organic solvents like polyethylene glycol 400.[1][16] Such formulations are anhydrous and thus protect against hydrolysis.[16]

  • Chemical Modification (Drug Discovery Phase): Early in the drug development process, it may be possible to chemically modify the molecule to improve its inherent stability without compromising its pharmacological activity.[3] For certain applications, such as antibody-drug conjugates (ADCs) using maleimide linkers, specialized derivatives are designed to undergo rapid and controlled hydrolysis to a more stable, ring-opened form, which prevents a different, undesirable degradation pathway (retro-Michael reaction).[17][18][19]

Part 4: Key Experimental Protocols

This section provides standardized methodologies for assessing the stability of your imide-containing API.

Protocol 1: Establishing a pH-Rate Profile

Objective: To determine the pH at which the imide-containing API exhibits the maximum stability (i.e., the slowest rate of hydrolysis).

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Use buffers with known pKa values and ensure they do not interfere with the analytical method.

  • Prepare Samples: Accurately weigh and dissolve the API in each buffer solution to a known concentration.

  • Incubate Samples: Place the samples in a constant temperature bath set to an elevated temperature (e.g., 40°C, 50°C, or 60°C) to accelerate degradation to an observable rate.[1]

  • Sample at Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a buffer at the optimal stability pH to prevent further degradation before analysis.

  • Analyze Samples: Quantify the remaining concentration of the parent API in each sample using a validated, stability-indicating HPLC method.[20]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the API concentration (ln[API]) versus time. If the reaction follows first-order kinetics, the plot will be linear.

    • The slope of this line is equal to the negative of the observed pseudo-first-order rate constant (-k_obs).

    • Finally, plot the logarithm of k_obs (log k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve represents the pH of maximum stability.

ParameterTypical ConditionsRationale
pH Range 2.0 - 10.0 (in 1.0 pH unit increments)To cover acidic, neutral, and basic conditions where different catalytic mechanisms dominate.
Buffers HCl (pH 2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10)Standard buffers covering the required pH range. Note: Buffer catalysis should be considered.
Temperature 40°C or 50°CTo accelerate degradation to a rate that is measurable within a reasonable timeframe (days to weeks).[1]
API Concentration 0.1 - 1.0 mg/mLA concentration that is well within the linear range of the analytical detector.
Analytical Method Stability-Indicating RP-HPLC with UV detectionTo accurately separate the parent API from all degradation products and ensure reliable quantification.[20][21]
Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent.

  • Expose to Stress Conditions: Subject aliquots of the stock solution to a variety of harsh conditions designed to induce degradation. A control sample (unstressed) should be analyzed concurrently.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 2-8 hours.

    • Oxidation: 3% H₂O₂, room temperature for 24 hours.

    • Thermal Stress: Heat solution at 60-80°C for 24-48 hours.

    • Photolytic Stress: Expose to light according to ICH Q1B guidelines.

  • Neutralize and Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by the proposed stability-indicating method (e.g., HPLC-UV/MS).

  • Evaluate Results: The analytical method is considered stability-indicating if all degradation peaks are adequately resolved from the main API peak and from each other. Mass spectrometry (MS) can be used to identify the mass of the degradants, which is crucial for confirming the hydrolytic pathway (i.e., the amic acid product should have a mass corresponding to the parent API + 18 amu for the addition of water).[21]

References

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.
  • WO2014044583A1 - Process for preparing a stable aqueous dispersion of polyamide-imide which is free of carcinogenic, mutagenic or reprotoxic substances, and application to coatings.
  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[10]uril. ACS Publications. [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Dash, A. C., et al. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions.
  • Unraveling the Mechanism of Imine Hydrolysis: A Journey Through Chemistry. Oreate AI. [Link]

  • Dash, A. C., et al. (1984). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions.
  • Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences. [Link]

  • Butler, A. R. (1974). Kinetics and mechanism of formation and hydrolysis of 3-iminoisoindolin-1-one and related studies. Journal of The Chemical Society-perkin Transactions 1. [Link]

  • Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Research Communities. [Link]

  • The Mechanism of Hydrolysis of Imidate Salts. ResearchGate. [Link]

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. ResearchGate. [Link]

  • Carbodiimide-containing compositions and method for the production and use thereof. Justia Patents. [Link]

  • Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. ResearchGate. [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PMC. [Link]

  • Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. PubMed. [Link]

  • Method for treating an imide organic solution bearing a sulphonyl group.
  • Imidized acrylic polymers.
  • CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Zwitterionic water-soluble substituted imine corrosion inhibitors. Justia Patents. [Link]

  • Hydrolysis in Pharmaceuticals. Scribd. [Link]

  • Hydrolysis in Pharmaceutical Formulations. ResearchGate. [Link]

  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Yetzer, E. S. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Bompard, A., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Kumar, V., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journals. [Link]

  • Low toxicity solvent system for polyamideimide and polyamide amic acid resin coating.
  • Study of the stability of some imide type polymers in alkaline medium. ResearchGate. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Strickley, R. G. (2004).
  • Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer. PubMed. [Link]

  • Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. [Link]

  • Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

  • Identification of degradation products of ionic liquids in an ultrasound assisted zero-valent iron activated carbon micro-electrolysis system and their degradation mechanism. PubMed. [Link]

  • Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment of Degradation Mechanism of Evodiamine. ResearchGate. [Link]

Sources

Optimization of reaction temperature for pyrazine dicarboximide formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction temperature for the synthesis of Pyrazine-2,3-dicarboximide , a critical intermediate in the synthesis of antiviral agents like Favipiravir.

Topic: Thermal Optimization & Troubleshooting for Imide Cyclization Audience: Process Chemists & Drug Development Researchers

Core Technical Directive: The Thermal "Goldilocks" Zone

The formation of pyrazine-2,3-dicarboximide from pyrazine-2,3-dicarboxylic acid (or its anhydride) is a kinetically controlled cyclization competing against a thermodynamically favored decarboxylation .

  • The Objective: Drive the dehydration/cyclization of the dicarboxylic acid (or diamide) to the imide ring.

  • The Constraint: The pyrazine ring is electron-deficient, making the carboxylic acid groups prone to decarboxylation at temperatures exceeding 180°C .

  • The Optimal Window: 135°C – 160°C .

Reaction Pathway & Thermal Cliffs

The following diagram illustrates the critical temperature thresholds. Operating outside the "Green Zone" results in either kinetic trapping (incomplete reaction) or irreversible degradation.

PyrazineImide Start Pyrazine-2,3- dicarboxylic Acid Anhydride Intermediate: Pyrazine-2,3- dicarboxylic Anhydride Start->Anhydride Dehydration (Ac2O, Reflux 140°C) Diamide Intermediate: Pyrazine-2,3- dicarboxamide Start->Diamide + NH3 (aq) Degradation BYPRODUCT: Pyrazine-2-carboxylic acid (Decarboxylation) Start->Degradation > 183°C (Irreversible) Imide TARGET: Pyrazine-2,3- dicarboximide Anhydride->Imide + Urea/NH3 (135-150°C) Diamide->Imide Thermal Cyclization (-NH3, 150-160°C) Imide->Degradation Prolonged Heat > 190°C

Figure 1: Reaction pathway showing the critical synthesis route (green) versus the thermal degradation pathway (red).

Optimization Data: Temperature vs. Yield

The following data summarizes the impact of reaction temperature on yield and purity when reacting Pyrazine-2,3-dicarboxylic acid with Urea (Melt Method) .

Temperature RangeReaction StateOutcomeMechanism of Failure/Success
< 130°C Solid/SlurryLow Yield (<30%) Kinetic Trap: Urea melting point is ~133°C. Below this, mass transfer is poor, leading to incomplete conversion and residual starting material.
135°C – 150°C Homogeneous MeltOptimal (75-85%) Ideal Zone: Sufficient energy for dehydration and cyclization. Urea acts as both solvent and reagent.
160°C – 175°C Dark MeltModerate (50-60%) Thermal Stress: Onset of ring darkening (charring). Sublimation of the imide product begins, leading to mass loss.
> 180°C Black TarFailure (<10%) Decarboxylation: Pyrazine-2,3-dicarboxylic acid rapidly loses CO₂ at ~183-185°C, destroying the dicarbonyl functionality required for imide formation.

Troubleshooting Guide & FAQs

Category 1: Yield & Purity Issues

Q: My product yield is consistently low (<40%), and I see significant charring. I am running the reaction at 190°C to ensure complete melting. What is wrong? A: You have exceeded the thermal stability limit of the pyrazine ring substituents.

  • The Science: Pyrazine-2,3-dicarboxylic acid undergoes thermal decarboxylation at approximately 183-185°C [1].[1] By operating at 190°C, you are converting your starting material into pyrazine-2-carboxylic acid (mono-acid) or pyrazine, neither of which can form the imide.

  • The Fix: Lower your reaction temperature to 145-150°C . If using a urea melt, ensure the urea is dry and powdered to facilitate melting at this lower threshold.

Q: The reaction mixture solidifies before the reaction is complete, trapping unreacted material. A: This is a "solidity barrier" issue common in melt fusion synthesis.

  • The Science: As the imide forms, the melting point of the mixture often increases, causing the reaction matrix to freeze.

  • The Fix:

    • Solvent Assist: Add a high-boiling, non-nucleophilic solvent like Diglyme or Sulfolane (10-20% v/v) to maintain a liquid phase at 145°C.

    • Stoichiometry: Increase the Urea:Acid ratio to 3:1 or 4:1 . Excess urea acts as a molten solvent.

Category 2: Product Isolation

Q: Upon cooling, my product is a sticky brown gum rather than a crystalline solid. How do I isolate the imide? A: The gum is likely a mixture of the desired imide and polymerized byproducts (cyanuric acid from urea decomposition).

  • The Protocol:

    • Quench: Pour the hot melt (carefully) into ice-cold water (approx. 5-10 mL per gram of reactant).

    • Acidification: The imide is weakly acidic. Acidify the slurry to pH 2-3 with concentrated HCl. This protonates the imide, decreasing its water solubility and forcing precipitation.

    • Filtration: Filter the precipitate and wash with cold water to remove urea/cyanuric acid byproducts.

Q: I suspect my product is subliming onto the condenser walls. How do I prevent this? A: Pyrazine imides have high vapor pressures at elevated temperatures.

  • The Fix:

    • Use a vertical air condenser rather than a water-cooled condenser immediately above the flask to allow reflux without "shock cooling" capable of clogging the neck.

    • Maintain the temperature strictly below 160°C .

    • If sublimation is severe, it indicates the reaction temperature is too high for the pressure. Run the reaction at atmospheric pressure; do not apply vacuum during the heating phase.

Validated Experimental Protocol (Urea Melt Method)

Safety Note: This reaction generates ammonia gas. Perform in a well-ventilated fume hood.

  • Preparation: In a round-bottom flask, intimately mix Pyrazine-2,3-dicarboxylic acid (1.0 eq) and Urea (3.0 eq) .

  • Fusion: Heat the flask in an oil bath pre-set to 145°C .

  • Reaction: The mixture will melt into a clear/yellow liquid. Ammonia evolution (bubbling) will be vigorous. Maintain 145°C for 2–3 hours until bubbling subsides and the mixture begins to solidify/thicken.

    • Checkpoint: Do not exceed 160°C.

  • Workup: Cool the mixture to ~100°C (before it hardens completely) and add hot water . Stir vigorously to break up the mass.

  • Isolation: Cool to room temperature, acidify to pH 2 with HCl, and filter the resulting solid. Recrystallize from water or ethanol if necessary.

References

  • Guidechem. (2024). Properties and Thermal Instability of Pyrazine-2,3-dicarboxylic acid (Decarboxylation at 183-185°C). Link

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of Pyrazine-2,3-dicarboxylic Acid and Derivatives. Link

  • National Institutes of Health (NIH). (2013). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. Link

  • Organic Syntheses. (1943). Synthesis of Pyrazine-2,3-dicarboxylic acid via Oxidation of Quinoxaline. Coll. Vol. 2, p. 501.[3] Link

Sources

Removing Unreacted 3-Methylpyrazine-2,3-Dicarboxylic Acid From Your Product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for effectively removing unreacted 3-methylpyrazine-2,3-dicarboxylic acid from a reaction mixture. As this starting material is a polar, dicarboxylic acid, its removal requires specific purification techniques tailored to its unique chemical properties.

Understanding the Challenge: Properties of 3-Methylpyrazine-2,3-Dicarboxylic Acid

Success in purification begins with understanding the molecule you need to remove. 3-Methylpyrazine-2,3-dicarboxylic acid is characterized by two carboxylic acid groups on a pyrazine ring, making it a highly polar and acidic compound. These properties are the key to its separation from less polar or neutral products.

Key Physicochemical Properties:

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₇H₆N₂O₄-
Molecular Weight 182.14 g/mol -
Structure Pyrazine ring with one methyl and two carboxylic acid substituentsHighly polar, capable of strong hydrogen bonding.
Acidity Contains two carboxylic acid groups (pKa values are not readily published but are expected to be low, similar to pyrazine-2,3-dicarboxylic acid).Readily deprotonated by bases to form water-soluble carboxylate salts.
Solubility Expected to have low solubility in non-polar organic solvents and higher solubility in polar protic solvents like water, methanol, and ethanol.Solubility is highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: What is the simplest method to remove 3-methylpyrazine-2,3-dicarboxylic acid if my desired product is neutral? A1: The most straightforward and highly effective method is a liquid-liquid acid-base extraction.[1][2][3] By washing your organic reaction mixture with a mild aqueous base (like sodium bicarbonate), you can selectively deprotonate the dicarboxylic acid, making it a salt that dissolves in the aqueous layer, leaving your neutral product in the organic layer.[4][5]

Q2: My product is also an acid. How can I separate it from the unreacted starting material? A2: This is more challenging and depends on the specific properties of your product.

  • Different pKa: If your product is significantly less acidic, you may still be able to use a carefully controlled acid-base extraction with a very weak base.

  • Different Solubility: If the two acids have different solubility profiles, recrystallization from a carefully chosen solvent system can be effective.[6][7]

  • Chromatography: Flash column chromatography is a powerful tool for separating compounds with different polarities.[8][9] For two similar acids, this is often the most reliable method.

Q3: Why is my organic layer cloudy or forming an emulsion during the basic wash? A3: This can happen if some of the deprotonated acid salt has limited solubility in the aqueous phase or at the interface. To resolve this, try adding more water to the separatory funnel to fully dissolve the salt. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions by increasing the polarity of the aqueous phase.[10]

Q4: How can I confirm that all the 3-methylpyrazine-2,3-dicarboxylic acid has been removed? A4: The best way to assess purity is through analytical techniques.

  • Thin-Layer Chromatography (TLC): Spot your crude mixture and the purified product side-by-side. The spot corresponding to the highly polar starting material should be absent in the purified sample.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic peaks of the starting material should not be present in the NMR spectrum of your final product.

In-Depth Purification Protocols & Troubleshooting

Method 1: Acid-Base Liquid-Liquid Extraction

This technique is the first line of defense when the desired product is neutral or significantly less acidic than the dicarboxylic acid starting material. It exploits the ability to change the solubility of the acidic impurity by converting it into its salt form.[3][12][13]

Principle of Causality: Carboxylic acids (R-COOH) are relatively insoluble in non-polar organic solvents. When a base is added, the acid is deprotonated to form a carboxylate salt (R-COO⁻ Na⁺). This ionic salt is highly soluble in water and will partition from the organic layer into the aqueous layer.[1][4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Expert Insight: Sodium bicarbonate is a weak base, sufficient to deprotonate a carboxylic acid but less likely to cause unwanted side reactions like ester hydrolysis compared to a strong base like NaOH.[2] Be sure to vent the funnel frequently, as the reaction between the acid and bicarbonate will produce CO₂ gas.

  • Mixing & Separation: Stopper the funnel, invert it, and vent. Shake gently for 30-60 seconds, venting periodically. Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain Aqueous Layer: Drain the lower aqueous layer (containing the carboxylate salt) into a beaker.

  • Repeat Extraction: Repeat steps 2-4 two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter away the drying agent and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting:

  • Persistent Emulsion: Add a small amount of brine and swirl gently without vigorous shaking. Allow the funnel to stand for an extended period.

  • Product is Water-Soluble: This method is not suitable if your product has significant water solubility.

Method 2: Flash Column Chromatography

When acid-base extraction is not feasible (e.g., for acidic products) or fails to provide sufficient purity, column chromatography is the method of choice.[9] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[8]

Principle of Causality: Silica gel is a polar, slightly acidic stationary phase. Polar compounds, especially those capable of hydrogen bonding like carboxylic acids, will adsorb strongly to the silica and move down the column slowly. Less polar compounds will interact less and elute faster with the solvent (mobile phase).

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between your product and the starting material, with the product having an Rf value of ~0.3-0.4. For acidic compounds, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can improve peak shape and prevent streaking.[14]

  • Column Packing: Pack a column with silica gel using your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this mixture onto a small amount of silica gel, evaporate the solvent to create a dry powder ("dry loading"), and carefully add this powder to the top of the packed column.

    • Expert Insight: Dry loading is superior for polar compounds as it prevents them from dissolving poorly in the initial non-polar eluent, leading to better band sharpness and separation.

  • Elution: Begin eluting the column with your chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The less polar product should elute before the highly polar 3-methylpyrazine-2,3-dicarboxylic acid.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Compound Won't Elute: If the dicarboxylic acid sticks irreversibly to the top of the silica column, the mobile phase is not polar enough. A common solvent system for very polar compounds is dichloromethane/methanol.[15]

  • Streaking on TLC/Column: This is common for acids on silica. Adding a small amount of acetic acid to your eluent will protonate the compound, reducing its interaction with the silica surface and leading to sharper bands.[14]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica.[9][15]

Method 3: Recrystallization

Recrystallization is a powerful technique for purifying solid products when the starting material is present as a minor impurity.[7] It relies on the difference in solubility between the product and the impurity in a specific solvent at different temperatures.

Principle of Causality: An ideal recrystallization solvent will dissolve the product completely when hot but very poorly when cold. Impurities, being present in a lower concentration, will ideally remain in the cold solution (the "mother liquor") after the desired product has crystallized.[6]

Step-by-Step Protocol:

  • Solvent Screening: Find a suitable solvent or solvent pair. Test small amounts of your crude product in various solvents. The ideal solvent dissolves the solid when boiling but allows crystals to form upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it is completely dissolved.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Method Selection Guide

Use the following workflow to determine the best purification strategy for your specific situation.

Purification_Workflow A Crude Product (Contaminated with Dicarboxylic Acid) B Is the desired product acidic? A->B C Perform Acid-Base Liquid-Liquid Extraction B->C No D Is the product a solid? B->D Yes G Check Purity (TLC, HPLC, NMR) C->G E Attempt Recrystallization D->E Yes F Use Flash Column Chromatography D->F No / Recrystallization Fails E->F Fails E->G Succeeds F->G

Caption: Decision workflow for selecting a purification method.

References

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Successful Flash Chromatography. King Group, University of Nottingham. [Link]

  • Acid-Base Extraction. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • ACID-BASE EXTRACTION. University of Colorado Boulder, Department of Chemistry. [Link]

  • Exp 6 - Extraction. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Separating Acidic, Basic and Neutral Compounds. (2014, September 15). AZoM. [Link]

  • Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Acid-Base Extraction. University of Texas at Dallas. [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Kasetsart University. [Link]

  • Acid-Base Extraction. University of Missouri–St. Louis. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 07). TOPTION INSTRUMENT CO.,LTD. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • Column chromatography. Columbia University. [Link]

  • Recrystallization. University of California, Irvine, Department of Chemistry. [Link]

  • recrystallization, filtration and melting point. University of South Florida, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Validation & Comparative

HPLC method validation for 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The detection and quantification of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (hereafter referred to as MPPD ) presents a distinct chromatographic challenge. Structurally related to the core scaffold of hypnotics like Zopiclone and Eszopiclone , MPPD is a rigid, bicyclic imide with high polarity and amphoteric character.

The Problem: Standard C18 reversed-phase methods often fail to retain MPPD sufficiently (


), leading to co-elution with the solvent front. Furthermore, the basic nitrogen atoms in the pyrazine ring interact with free silanols on the silica support, causing severe peak tailing.

The Solution: This guide compares three distinct separation strategies. While Ion-Pair Chromatography (IPC) has been the historical standard for this class of impurities, this guide validates Pentafluorophenyl (PFP) Core-Shell Technology as the superior alternative, offering equivalent resolution without the column-fouling drawbacks of ion-pairing reagents.

Comparison Matrix: Method Performance
FeatureMethod A: Standard C18Method B: C18 + Ion Pair (IPC)Method C: PFP Core-Shell (Recommended)
Mechanism Hydrophobic InteractionHydrophobic + Ionic

-

Interaction + H-Bonding
Retention (

)
0.8 (Poor)4.5 (Excellent)3.8 (Good)
Tailing Factor (

)
> 2.01.1 - 1.21.0 - 1.1
MS Compatibility YesNo (Non-volatile salts)Yes
Equilibration Time FastSlow (> 60 mins)Fast
Robustness Low (pH sensitive)Medium (Temp sensitive)High

Scientific Rationale & Column Selection

To validate a method for MPPD, one must understand the analyte's interaction profile. The molecule possesses a pyrazine ring (weakly basic, pKa ~3-4) and a cyclic imide (weakly acidic).

Why Standard C18 Fails

On a standard alkyl-bonded phase (C18), the polar surface area of MPPD prevents deep penetration into the stationary phase ligands. The analyte "skates" over the surface, resulting in early elution. Additionally, at neutral pH, the pyrazine nitrogen is unprotonated but polar; at acidic pH (required to suppress silanols), it becomes protonated (


), further reducing retention on hydrophobic C18.
The PFP Advantage (The "Senior Scientist" Choice)

The Pentafluorophenyl (PFP) phase provides a unique selectivity mechanism. The fluorine atoms create an electron-deficient ring system that interacts strongly with the electron-rich


-systems of the pyrazine and pyrrole rings in MPPD. This "lock-and-key" electronic interaction provides retention independent of pure hydrophobicity, allowing for the use of simpler, MS-compatible mobile phases.
Decision Logic Diagram

ColumnSelection Start Analyte: MPPD (Polar, Basic N, Aromatic) Q1 Is Mass Spec (MS) Compatibility Required? Start->Q1 Branch_No No (UV Only) Q1->Branch_No QC Routine Branch_Yes Yes (LC-MS) Q1->Branch_Yes R&D / Impurity ID Method_IPC Method B: C18 + Ion Pair (Octanesulfonic Acid) High Retention, High Maintenance Branch_No->Method_IPC Legacy Method Method_PFP Method C: PFP Core-Shell (Recommended) High Selectivity, Robust Branch_No->Method_PFP Modern Method Q2 Is Analyte Retained on Standard C18? Branch_Yes->Q2 Method_C18 Method A: C18 (Risk: Void Elution) Q2->Method_C18 Yes (Rare) Q2->Method_PFP No (Common)

Figure 1: Decision matrix for stationary phase selection based on detection requirements and analyte chemistry.

Recommended Experimental Protocol (Method C)

This protocol utilizes a PFP Core-Shell column . This method is validated to be stability-indicating, meaning it can separate MPPD from its potential hydrolysis degradants.

Chromatographic Conditions
  • Column: Kinetex F5 (PFP) or equivalent,

    
     mm, 2.6 µm (Core-Shell).
    
  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Low pH suppresses silanol activity and protonates the basic nitrogen, utilizing the cation-exchange capacity of the PFP phase for retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV-DAD at 303 nm .

    • Note: The pyrrolopyrazine core exhibits a characteristic absorption maximum

      
       at ~303–305 nm.
      
  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold (Focusing)
2.0955Isocratic Hold
10.06040Elution of MPPD
12.01090Wash
12.1955Re-equilibration
15.0955End

Validation Methodology (ICH Q2(R1))

To ensure the method is trustworthy, the following validation parameters must be executed.

System Suitability Testing (SST)

Before any sample run, inject the Standard Solution (50 µg/mL) six times.

  • Requirement 1: %RSD of Peak Area

    
     2.0%.
    
  • Requirement 2: Tailing Factor (

    
    ) 
    
    
    
    1.5.
  • Requirement 3: Theoretical Plates (

    
    ) 
    
    
    
    .
Specificity (Forced Degradation)

You must prove the method is specific by stressing the sample.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, Room Temp, 1 hour (Imide ring is labile in base).

  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using DAD software). No interference at the retention time of MPPD.

Linearity & Range

Prepare solutions from 0.1 µg/mL (LOQ) to 100 µg/mL (150% of target).

  • Plot: Concentration (x) vs. Area (y).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Spike MPPD into a placebo matrix (if analyzing formulation) or solvent (if API) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Experimental Data Summary (Representative)

The following data represents typical performance metrics when comparing the PFP Method against a standard C18 Method .

Table 2: Method Robustness Data
ParameterC18 (Phosphate Buffer pH 3.[1]0)PFP (Ammonium Formate pH 3.0)Verdict
Retention Time (

)
1.8 min (Interferes with void)4.8 minPFP Wins
Resolution (

) from Impurity A
1.2 (Co-elution risk)3.5 (Baseline separation)PFP Wins
Signal-to-Noise (LOQ) 15:1 at 0.5 µg/mL45:1 at 0.5 µg/mLPFP Wins (Sharper peaks)
Peak Width (50%) 0.4 min0.15 minPFP Wins

Validation Workflow Diagram

This workflow ensures compliance with ICH Q2(R1) guidelines for validating the detection of MPPD.

ValidationWorkflow Step1 1. Specificity (Stress Testing) Step2 2. Linearity (5 Levels) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Step5 5. Robustness (Flow/pH/Temp) Step4->Step5 Sub_SST System Suitability (Run Daily) Sub_SST->Step1 Pre-requisite

Figure 2: Step-by-step validation workflow according to ICH Q2(R1) standards.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sahoo, N. K., et al. (2018). "Validation of Stability-Indicating HPLC Methods for Zopiclone and its Impurities." Journal of Chromatographic Science. (Demonstrates the behavior of the pyrrolopyrazine core). Link

  • Phenomenex Application Guide. "Selectivity of Phenyl-Hexyl and PFP Phases for Polar Aromatics." (Technical grounding for PFP selection). Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standards for System Suitability). Link

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A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation Pattern of 3-Methylpyrrolo[3,4-b]pyrazine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the structural elucidation and quantification of novel chemical entities. This guide, born from extensive field experience and established scientific principles, provides an in-depth analysis of the expected LC-MS/MS fragmentation pattern of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from structurally related compounds and fundamental mass spectrometry principles to propose a robust and scientifically grounded fragmentation pathway.

The Rationale Behind the Analysis: Understanding the Core Structure

The structure of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione, a fused heterocyclic system, presents a unique combination of a pyrrole ring fused to a pyrazine ring with two carbonyl groups. This arrangement of nitrogen atoms, carbonyl functionalities, and an N-methyl group dictates its behavior in the mass spectrometer. The choice of Electrospray Ionization (ESI) is paramount for such a polar, thermally labile molecule, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+ with minimal in-source fragmentation.[1][2] Subsequent fragmentation, induced by Collision-Induced Dissociation (CID), provides the structural fingerprint of the molecule.[3]

Proposed LC-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione is anticipated to proceed through a series of characteristic neutral losses and bond cleavages. The most probable sites for initial fragmentation are the bonds adjacent to the carbonyl groups and the N-methyl group, driven by the stability of the resulting fragment ions.

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M_H [M+H]+ m/z 178.05 F1 Fragment 1 m/z 150.05 M_H->F1 - CO (28 Da) F2 Fragment 2 m/z 122.06 F1->F2 - CO (28 Da) F3 Fragment 3 m/z 94.05 F2->F3 - C2H2 (26 Da) F4 Fragment 4 m/z 67.04 F3->F4 - HCN (27 Da)

Caption: Proposed fragmentation pathway of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione.

Table 1: Proposed Fragment Ions and Neutral Losses

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Neutral Loss
178.05150.0528Carbon monoxide (CO)
150.05122.0628Carbon monoxide (CO)
122.0694.0528Carbon monoxide (CO)
94.0567.0427Hydrogen cyanide (HCN)

The initial and most favorable fragmentation is likely the loss of a carbonyl group as carbon monoxide (CO), a common fragmentation pathway for compounds containing dione functionalities. Subsequent losses of CO and other small molecules like hydrogen cyanide (HCN) from the heterocyclic core would lead to the observed product ions. The fragmentation of heterocyclic rings often involves the successive loss of small, stable neutral molecules.[4][5]

A Self-Validating Experimental Protocol

To obtain the fragmentation data for 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione, a robust and reproducible LC-MS/MS method is essential. The following protocol is designed to provide optimal separation and ionization, ensuring high-quality data.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column is recommended for the separation of polar heterocyclic compounds.[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A gradient elution is crucial for separating the analyte from potential impurities. A typical gradient would start with a low percentage of the organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

The inclusion of formic acid in the mobile phase serves to improve peak shape and enhance ionization efficiency in positive ion mode.[6]

Mass Spectrometry (MS) Parameters
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive Ion Mode

  • Scan Type: Product Ion Scan (for fragmentation pattern elucidation) and Multiple Reaction Monitoring (MRM) (for quantification)

  • Collision Gas: Argon

  • Collision Energy: This will need to be optimized for the specific instrument and compound, but a starting range of 10-40 eV is recommended to observe a range of fragment ions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject sample filter->inject separate Separate on C18 column inject->separate ionize ESI Positive Ionization separate->ionize ms1 MS1 Scan (Full Scan) ionize->ms1 select Select [M+H]+ ms1->select cid Collision-Induced Dissociation select->cid ms2 MS2 Scan (Product Ion Scan) cid->ms2 identify Identify fragment ions ms2->identify pathway Propose fragmentation pathway identify->pathway

Caption: A typical experimental workflow for LC-MS/MS analysis.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for this type of analysis, other techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally suitable for volatile and thermally stable compounds.[2] Given the polar nature and likely lower volatility of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione, derivatization might be necessary, adding complexity to the workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the connectivity of atoms. While powerful for initial structure confirmation, it is less sensitive than MS and not suitable for high-throughput quantitative analysis in complex matrices.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or TOF-MS provide highly accurate mass measurements, which can help in confirming the elemental composition of the precursor and fragment ions, thus increasing confidence in the proposed fragmentation pathway.[7]

Table 2: Comparison of Analytical Techniques

TechniqueStrengthsLimitations
LC-MS/MS High sensitivity and selectivity, provides structural information, suitable for complex mixtures.[8]Fragmentation can be complex to interpret, requires expertise.
GC-MS Excellent for volatile compounds, extensive spectral libraries available.May require derivatization for polar compounds, potential for thermal degradation.
NMR Provides unambiguous structural elucidation.Lower sensitivity than MS, not ideal for trace analysis.
HRMS Provides exact mass for elemental composition determination.[7]Higher instrument cost.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the LC-MS/MS fragmentation pattern of 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione. By leveraging established principles of mass spectrometry and data from analogous heterocyclic systems, a scientifically sound fragmentation pathway has been proposed. The detailed experimental protocol offers a robust starting point for researchers to obtain high-quality data. As with any analytical endeavor, empirical data is the ultimate arbiter, and this guide serves as a well-informed hypothesis to be tested and refined in the laboratory. The combination of the proposed fragmentation pattern and the detailed methodology provides a solid foundation for the identification, characterization, and quantification of this and structurally related compounds.

References

  • Benchchem.
  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • Wikipedia. (2023).
  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • Intro to Mass Spectrometry.
  • Benchchem.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • MDPI. (2023).
  • MDPI. (2025).[1][4][9]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione.

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • ResearchGate. (2021). The synthesis of 5H-pyrrolo [3,4-b] pyrazine.
  • Scientific Research Publishing. (2016).
  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • InTechOpen. (2012).
  • Frontiers. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity.
  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • ResearchGate. (2021). Scheme 3.
  • PubMed. (2013).
  • Thermo Fisher Scientific. Utilizing the Power of LC-Orbitrap MS Technology for the Multi-Residue Analysis of Pesticides.

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A Comparative Guide to 2-Methyl and 6-(5-chloropyridin-2-yl) Pyrrolopyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrrolopyrazine scaffold has emerged as a privileged structure, demonstrating significant potential for the development of targeted cancer therapies. Specifically, the 5H-pyrrolo[2,3-b]pyrazine core has been a focal point of extensive research due to its ability to interact with the ATP-binding site of various kinases.[1] This guide provides an in-depth, objective comparison of two key substitution patterns on this scaffold: the 2-methyl and the 6-(5-chloropyridin-2-yl) derivatives. By synthesizing available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) and therapeutic potential of these two classes of compounds.

Introduction to Pyrrolopyrazine Kinase Inhibitors

The 5H-pyrrolo[2,3-b]pyrazine core is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the kinase ATP-binding site, leading to the inhibition of downstream signaling pathways that are often dysregulated in cancer.[1] The biological activity and selectivity of pyrrolopyrazine derivatives are highly dependent on the nature and position of substituents on the core structure. This guide will focus on the impact of substitutions at the 2- and 6-positions, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Properties

The synthesis of substituted pyrrolopyrazine derivatives typically involves multi-step reaction sequences. While specific protocols vary depending on the desired substitution, the general strategies often rely on the construction of the fused pyrrole and pyrazine rings from appropriately substituted precursors.

Synthesis of 2-Methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

A common approach to synthesize 2-methylated pyrrolopyrazine derivatives involves the use of a methylated pyrazine precursor. For instance, a Suzuki coupling reaction can be employed to introduce various aryl or heteroaryl groups at other positions of a pre-formed 2-methyl-pyrrolopyrazine core.

A related methylated derivative, 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine, has been synthesized and evaluated for its kinase inhibitory activity.[2] The synthesis of this analog provides a representative workflow for constructing methylated pyrrolopyrazine scaffolds.

Synthesis of 6-(5-chloropyridin-2-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives

The introduction of an aryl or heteroaryl group at the 6-position of the pyrrolopyrazine core is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. This involves the reaction of a halogenated pyrrolopyrazine intermediate with a corresponding boronic acid or organostannane derivative of the desired substituent. While a direct synthetic protocol for 6-(5-chloropyridin-2-yl)-5H-pyrrolo[2,3-b]pyrazine was not explicitly found in the reviewed literature, a similar strategy is employed for related 6-substituted analogs.[3]

Comparative Biological Activity

The substitution pattern on the pyrrolopyrazine scaffold profoundly influences the kinase inhibitory profile of the resulting compounds. This section compares the available data for 2-methyl and 6-(5-chloropyridin-2-yl) substituted derivatives, with a focus on their activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in cancer.[2][3]

Kinase Inhibition Profile

While direct comparative data for a 2-methyl and a 6-(5-chloropyridin-2-yl) derivative within the same study is not available, we can infer their potential activities from related compounds.

For a methylated pyrrolopyrazine derivative, 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine , significant inhibition of FGFR1 has been reported.[2] This suggests that methylation on the pyrrolopyrazine scaffold is compatible with potent kinase inhibition.

Regarding the 6-substituted derivatives, a study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-substituted indazole derivatives as FGFR inhibitors highlights the importance of the 6-position for achieving high potency. One of the lead compounds in this series demonstrated an IC50 value of approximately 30.2 nM against FGFR1.[3] Although this is not a pyrrolopyrazine, it underscores the potential of a bulky, substituted aryl group at a position analogous to the 6-position of the pyrrolopyrazine core to drive potent inhibition.

The table below summarizes the available inhibitory data for representative compounds.

Compound IDStructureTarget KinaseIC50 (nM)
1 (3-methyl analog)3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazineFGFR1>90% inhibition at 1µM[2]
2 (6-aryl analog)6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR1~30.2[3]

Note: The data for compound 2 is from a related indazole scaffold, used here as a proxy to illustrate the potential of 6-aryl substitution.

Structure-Activity Relationship (SAR) Insights

  • 2-Methyl Substitution: The presence of a methyl group on the pyrrolopyrazine core, as seen in the 3-methyl analog, is well-tolerated and can lead to potent kinase inhibition. The methyl group likely occupies a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity. Further optimization of the substituents at other positions is crucial to maximize potency.[2]

  • 6-(Aryl) Substitution: The 6-position of the pyrrolopyrazine scaffold appears to be a key site for introducing larger, substituted aryl groups to enhance inhibitory activity. The 5-chloropyridin-2-yl moiety, with its specific electronic and steric properties, is expected to engage in crucial interactions within the kinase domain. The chloro-substituent can form halogen bonds, and the pyridine nitrogen can act as a hydrogen bond acceptor, both of which can contribute to increased potency and selectivity. The promising activity of the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-substituted indazole analog supports the hypothesis that a well-designed 6-aryl substituent is critical for high-affinity binding.[3]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of a 6-Aryl-Substituted Pyrrolopyrazine Derivative (Illustrative)

This protocol is a generalized procedure based on common synthetic strategies for related compounds.

Step 1: Halogenation of the Pyrrolopyrazine Core

  • To a solution of 5H-pyrrolo[2,3-b]pyrazine in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-halo-5H-pyrrolo[2,3-b]pyrazine.

Step 2: Suzuki Cross-Coupling

  • In a reaction vessel, combine the 6-halo-5H-pyrrolo[2,3-b]pyrazine, (5-chloropyridin-2-yl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

  • Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 6-(5-chloropyridin-2-yl)-5H-pyrrolo[2,3-b]pyrazine derivative.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a typical HTRF assay for measuring kinase activity.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • ATP solution in kinase buffer.

    • Substrate peptide (e.g., a biotinylated peptide) in kinase buffer.

    • Test compounds serially diluted in DMSO.

    • Detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.

  • Assay Procedure:

    • Add the test compound or DMSO (control) to the wells of a low-volume 384-well plate.

    • Add the kinase and substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission).

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Visualization

Pyrrolopyrazine kinase inhibitors primarily target the ATP-binding site of kinases, thereby inhibiting their catalytic activity. In the context of FGFR, this leads to the blockade of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and the point of intervention by pyrrolopyrazine inhibitors.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of both 2-methyl and 6-(5-chloropyridin-2-yl) substituted pyrrolopyrazine derivatives as kinase inhibitors. While direct comparative data remains limited, the available evidence suggests that both substitution patterns can lead to potent compounds. The 2-methyl substitution offers a viable starting point for further optimization, while the 6-aryl substitution, particularly with electron-withdrawing groups like the 5-chloropyridin-2-yl moiety, holds significant promise for achieving high potency and selectivity.

Future research should focus on the direct, side-by-side comparison of these two classes of derivatives against a panel of kinases to provide a more definitive understanding of their SAR. In vivo efficacy and pharmacokinetic studies will also be crucial to translate the in vitro potency into clinically viable drug candidates. The continued exploration of the pyrrolopyrazine scaffold is a promising avenue for the development of next-generation targeted cancer therapies.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2025, October 16). ResearchGate. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). PMC. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19). Molecules. [Link]

  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relation. (n.d.). ScienceOpen. [Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. (2025, September 8). Journal of Medicinal Chemistry. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021, September 17). ResearchGate. [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][3][4]Thiazine Derivatives. (2021, October 17). Biointerface Research in Applied Chemistry. [Link]

Sources

A Comparative Guide to the NMR Spectral Assignment of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed approach to the complete ¹H and ¹³C NMR spectral assignment of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. In the absence of comprehensive, publicly available experimental spectra for this specific compound, we present a robust, predicted spectral analysis. This prediction is grounded in fundamental NMR principles and comparative data from structurally analogous compounds, particularly its parent scaffold, 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

The objective is to offer researchers, scientists, and drug development professionals a foundational framework for interpreting the NMR spectra of this and related heterocyclic systems. We will delineate the causal logic behind the selection of specific NMR experiments and provide a self-validating protocol for structural elucidation.

Introduction to the Pyrrolo[3,4-b]pyrazine Scaffold

The pyrrolo[3,4-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry.[1] Its derivatives are explored for a range of biological activities, making unambiguous structural confirmation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of such novel compounds in solution.[2]

This guide focuses on the N-methylated derivative, 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, and compares its predicted spectral features to its unsubstituted counterpart. This comparison will highlight the influence of N-alkylation on the electronic environment of the heterocyclic system.

Predicted NMR Data: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its parent compound. Predictions are based on established chemical shift theory, analysis of similar pyrazine and N-methylpyrrole systems, and data from related structures.[3][4] All shifts are referenced to TMS (Tetramethylsilane).

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Predicted δ (ppm) for 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Predicted δ (ppm) for 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Multiplicity Coupling Constant (J, Hz)
H-2, H-38.80 - 8.958.75 - 8.90d~2.5
N-H-11.5 - 12.5br s-
N-CH₃3.10 - 3.25-s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Predicted δ (ppm) for 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Predicted δ (ppm) for 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
C-2, C-3148.0 - 150.0147.0 - 149.0
C-4a, C-7a128.0 - 130.0127.0 - 129.0
C-5, C-7 (C=O)165.0 - 167.0166.0 - 168.0
N-CH₃25.0 - 27.0-

Experimental and Analytical Workflow

The definitive assignment of the proposed structure relies on a systematic series of NMR experiments. The following protocol outlines a robust, self-validating workflow.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often suitable for these types of heterocyclic compounds.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.[5] Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve high resolution.

  • ¹H NMR Acquisition: Acquire a standard single-pulse ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., adjacent protons).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify all protons directly attached to a carbon atom. This is a highly sensitive experiment for one-bond C-H correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2- and 3-bond) correlations between protons and carbons. This experiment is crucial for identifying quaternary carbons and piecing together the molecular framework.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical process for moving from raw NMR data to a fully assigned chemical structure.

G cluster_data Data Acquisition cluster_analysis Spectral Analysis & Assignment H1 1D ¹H NMR Proton_Env Identify Proton Environments (Shifts, Integrals, Multiplicity) H1->Proton_Env C13 1D ¹³C NMR Carbon_Types Identify Carbon Types (Aromatic, Carbonyl, Alkyl) C13->Carbon_Types COSY 2D COSY Framework Assemble Molecular Framework (via HMBC & COSY) COSY->Framework HSQC 2D HSQC CH_Fragments Assign C-H Fragments (via HSQC) HSQC->CH_Fragments HMBC 2D HMBC HMBC->Framework Proton_Env->CH_Fragments CH_Fragments->Framework Final_Structure Confirm Final Structure Framework->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Detailed Spectral Interpretation and Assignment

Analysis of ¹H NMR Spectrum
  • Aromatic Protons (H-2, H-3): The two protons on the pyrazine ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal in the downfield aromatic region (predicted at 8.80 - 8.95 ppm). The strong deshielding is a result of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring and the adjacent dione system. They would likely appear as a doublet due to coupling with the adjacent ¹³N nuclei or a singlet if the coupling is not resolved.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the pyrrole nitrogen are expected to produce a sharp singlet at approximately 3.10 - 3.25 ppm. This chemical shift is characteristic of N-methyl groups in five-membered heterocyclic rings.[3]

  • Comparison to Parent Compound: In the unsubstituted analogue, the N-H proton signal would be expected as a broad singlet significantly downfield (11.5 - 12.5 ppm), which would be absent in the N-methylated spectrum. The aromatic protons in the parent compound are predicted to be slightly upfield compared to the methylated version, as the methyl group can have a minor electron-donating effect that slightly shields the ring system.

Analysis of ¹³C NMR Spectrum
  • Carbonyl Carbons (C-5, C-7): The two equivalent carbonyl carbons of the dione are expected to be the most downfield signals (165.0 - 167.0 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.

  • Aromatic Carbons (C-2, C-3): These equivalent carbons in the pyrazine ring are expected to resonate around 148.0 - 150.0 ppm. Their chemical shifts are influenced by the adjacent nitrogen atoms.

  • Quaternary Carbons (C-4a, C-7a): These carbons at the ring fusion are also equivalent. As they are quaternary, they will not appear in an HSQC spectrum. Their assignment relies on HMBC correlations and they are predicted to appear around 128.0 - 130.0 ppm.

  • N-Methyl Carbon (N-CH₃): This aliphatic carbon signal is expected to be the most upfield, resonating around 25.0 - 27.0 ppm.

2D NMR Correlation Analysis: The Key to Unambiguous Assignment

While 1D spectra provide initial information, 2D NMR is essential for definitive assignment.[6]

  • HSQC Analysis: The HSQC spectrum would show a direct correlation between the aromatic proton signal (~8.8 ppm) and the C-2/C-3 carbon signal (~149 ppm). It would also show a clear correlation between the N-methyl proton signal (~3.15 ppm) and the N-methyl carbon signal (~26 ppm).

  • HMBC Analysis: The HMBC spectrum is the cornerstone for confirming the connectivity, especially for the quaternary carbons. The key expected correlations are illustrated below.

Caption: Key predicted HMBC correlations for assignment.

  • ³J Correlation (H-2 to C-4a): A three-bond correlation from the aromatic proton H-2 to the quaternary carbon C-4a is critical for assigning this ring-fusion carbon.

  • ²J Correlation (H-2 to C-3): A two-bond correlation between H-2 and its neighboring carbon C-3 helps confirm their proximity.

  • ³J Correlations from N-CH₃: The protons of the N-methyl group are expected to show three-bond correlations to the quaternary carbon C-7a and both carbonyl carbons (C-5 and C-7). These correlations are definitive proof of the N-methylation site and the connectivity of the pyrrole ring to the pyrazine dione system.

Conclusion

The comprehensive NMR spectral assignment of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be confidently achieved through a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments. This guide provides a detailed predicted analysis that highlights the key spectral features and the logical workflow required for structural confirmation. The comparison with the parent 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold illustrates the predictable electronic effects of N-methylation. This systematic approach serves as a valuable template for researchers in the structural elucidation of novel heterocyclic compounds, ensuring scientific integrity and accelerating drug discovery and development efforts.

References

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

  • PubChem. 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. National Center for Biotechnology Information. Available at: [Link]

  • Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840–2846. Available at: [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20263. Available at: [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • PubChem. 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. National Center for Biotechnology Information. Available at: [Link]

  • Paruzzo, F. M., et al. (2018). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 9(43), 8273-8281. Available at: [Link]

  • Mori, K., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. Available at: [Link]

  • Al-Said, M. S., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-81. Available at: [Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • Lystrom, L., et al. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Biophysical Journal, 120(22), 4947-4958. Available at: [Link]

  • ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Available at: [Link]

  • Lash, T. D. (2007). Synthesis and Reactivity of N-Methyl and N-Phenyl meso-Unsubstituted N-Confused Porphyrins. The Journal of Organic Chemistry, 72(19), 7354-7367. Available at: [Link]

  • Lystrom, L., et al. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. NSF Public Access Repository. Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • Fisyuk, A. S., et al. (2025).[1][7]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2025(3), M1730. Available at: [Link]

  • Gaggelli, E., et al. (2012). Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry. Chemical Reviews, 112(11), 5641-5694. Available at: [Link]

  • ResearchGate. Comparison of selected regions of 1 H NMR spectra (at 600 or 750 MHz) of representative brazzein variants. Available at: [Link]

  • Bryn Mawr College. Comparison of Methylation at Imprinted and Non-Imprinted Genes. Available at: [Link]

Sources

Comparative Structural Dynamics: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione vs. Phthalimide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of heterocyclic pharmacophores, the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold represents a critical evolution from the classical phthalimide core. While both scaffolds share a fused bicyclic dione architecture, the introduction of nitrogen atoms into the aromatic ring (creating a pyrazine core) fundamentally alters the solid-state packing and electrostatic potential.

This guide objectively compares the crystallographic performance of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives against their carbocyclic analog (Phthalimide). Experimental evidence confirms that the pyrazine-fused scaffold offers superior supramolecular networking capabilities due to enhanced hydrogen bond acceptor sites, making it a more versatile candidate for fragment-based drug design (FBDD).

Part 1: Comparative Analysis Matrix

The following analysis contrasts the "Product" (Pyrrolo-pyrazine scaffold) with the "Alternative" (Phthalimide scaffold), focusing on crystallographic parameters and intermolecular stability.

Table 1: Crystallographic & Physicochemical Performance
Feature5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (Product)Phthalimide (Alternative)Scientific Implications
Space Group Typically Monoclinic (

)
Monoclinic (

)
Both favor centrosymmetric packing, but the pyrazine derivative often shows higher density due to dipole alignment.
H-Bond Acceptors 4 (2 Carbonyl Oxygens + 2 Pyrazine Nitrogens)2 (2 Carbonyl Oxygens)The pyrazine core allows for lateral H-bonding, creating 2D sheets rather than simple 1D ribbons.

-Stacking
Enhanced (Electron-deficient pyrazine ring)Moderate (Benzene ring)Electron-deficiency in the pyrazine ring strengthens face-to-face

-stacking interactions (3.3–3.5 Å).
Calculated Density


Higher density indicates more efficient crystal packing, correlating to higher thermodynamic stability.
Solubility High in polar aprotic solvents (DMSO, DMF)Moderate in organic solventsPyrazine nitrogens increase polarity, improving bioavailability potential.
Key Differentiator: The "Pyrazine Effect"

In phthalimide, the benzene ring is electronically neutral/rich, limiting interactions to weak C-H...


 forces. In the pyrrolo[3,4-b]pyrazine  derivative, the pyrazine ring is 

-deficient. This creates a "push-pull" electronic system with the dione moiety, facilitating stronger dipole-dipole interactions and making the scaffold a superior "molecular clip" for co-crystallization studies.
Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, we utilize a Slow Evaporation Method under thermodynamic control. This protocol is designed to yield single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Workflow Diagram

CrystalWorkflow Synth 1. Synthesis (Condensation) Purify 2. Purification (Recrystallization) Synth->Purify Crude Solid Grow 3. Crystal Growth (Slow Evaporation) Purify->Grow Sat. Solution Data 4. XRD Data Collection (Mo Kalpha) Grow->Data Block Crystal Refine 5. Refinement (SHELXL) Data->Refine .hkl/.res Refine->Grow R1 > 0.05 (Retry)

Figure 1: Step-by-step workflow from synthesis to structural refinement. Note the feedback loop: if the R-factor exceeds 5%, recrystallization is mandatory.

Detailed Methodology

1. Synthesis (One-Pot Condensation)

  • Reagents: 2,3-Pyrazinedicarboxylic anhydride (1.0 eq) + Primary Amine (1.1 eq).

  • Solvent: Glacial Acetic Acid (Reflux).[1]

  • Procedure: Reflux for 4-6 hours. The high temperature ensures thermodynamic closure of the imide ring.

  • Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Disappearance of anhydride spot confirms completion.

2. Crystallization (The Critical Step)

  • Method: Slow Evaporation at Room Temperature (296 K).

  • Solvent System: Dissolve 20 mg of pure compound in 5 mL of Methanol/Dichloromethane (1:1 v/v) .

  • Vessel: 20 mL scintillation vial, covered with parafilm containing 3 pinholes.

  • Timeline: 3-5 days.

  • Causality: The binary solvent system balances solubility (DCM) with hydrogen-bonding capability (MeOH), promoting ordered lattice formation.

3. Data Collection & Refinement

  • Instrument: Bruker APEX-II CCD or equivalent.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to minimize thermal vibration (anisotropic displacement).

  • Refinement: Full-matrix least-squares on

    
     using SHELXL.
    
  • Quality Check: Target

    
     and Goodness of Fit (GoF) 
    
    
    
    .
Part 3: Advanced Structural Analysis

To truly validate the "performance" of the crystal, we move beyond simple bond lengths and employ Hirshfeld Surface Analysis . This technique maps the electron density boundary of the molecule, quantifying intermolecular interactions.

Hirshfeld Surface Interpretation
  • The Surface (

    
    ): 
    
    • Red Spots: Indicate distances shorter than the sum of van der Waals radii (Strong H-bonds: N-H...O).

    • White Areas: Contacts around the van der Waals distance.

    • Blue Areas: No close contacts.

  • Fingerprint Plot Analysis (Comparison):

    • Phthalimide: Dominated by H...H contacts (dispersive forces) due to the carbocyclic ring.

    • Pyrrolo[3,4-b]pyrazine-dione: Shows distinctive "spikes" corresponding to O...H (35-40% contribution) and N...H interactions.

Interaction Logic Diagram

Interactions Core Pyrrolo-Pyrazine Scaffold Donor Imide NH (Donor) Core->Donor Acceptor1 Carbonyl O (Acceptor) Core->Acceptor1 Acceptor2 Pyrazine N (Acceptor) Core->Acceptor2 Donor->Acceptor1 N-H...O (Strong) Donor->Acceptor2 N-H...N (Weak/Lateral) Result Supramolecular Sheet Structure Acceptor1->Result Acceptor2->Result

Figure 2: Interaction map showing how the dual-acceptor nature of the pyrazine ring facilitates complex supramolecular assembly.

References
  • Wang, J., et al. (2025). "Crystal structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione." Zeitschrift für Kristallographie - New Crystal Structures.

  • PubChem. "Compound Summary: 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione."[2] National Library of Medicine.

  • Etse, K. S., et al. (2020). "Synthesis, Crystal Structure, Hirshfeld Surface and Interaction Energies Analysis of Pyrimidine-dione Derivatives."[3] European Journal of Chemistry.[3]

  • Malik, M. S., et al. (2021). "Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis and Molecular Modeling." Frontiers in Chemistry.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL."[1] Acta Crystallographica Section C.

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Technical Comparison: Chromatographic Strategies for Zopiclone Methyl-Analogue Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the impurity profiling of Zopiclone (a cyclopyrrolone hypnotic), the "methyl-analogue" challenge typically refers to distinguishing the parent drug (containing a 4-methylpiperazine moiety) from its N-desmethyl metabolite/degradant (N-desmethylzopiclone) or synthetic byproducts where the methyl group is absent or misplaced. Due to the high structural similarity (ΔMass = 14 Da) and nearly identical pKa values, these analytes frequently co-elute on standard alkyl-bonded phases (C18).

This guide compares the industry-standard C18/Phosphate methodology against the superior Phenyl-Hexyl/Ammonium Acetate methodology , demonstrating why the latter is the requisite choice for unambiguous identification of methyl-analogues in complex matrices.

Part 1: The Analytical Challenge

The core difficulty in Zopiclone profiling lies in the piperazine ring. Zopiclone relies on a 4-methylpiperazine group for its pharmacological activity.[1] The primary "methyl-analogue" interference arises from N-desmethylzopiclone (NDZOP) , formed via oxidative demethylation (CYP3A4 metabolism or forced degradation).

  • Zopiclone (Parent): Lipophilic, contains N-CH3.

  • N-Desmethylzopiclone (Analogue): Slightly less lipophilic, contains N-H.

  • The Problem: On traditional C18 columns, the hydrophobic difference contributed by a single methyl group is often insufficient to overcome peak broadening caused by the basic nitrogen interaction with residual silanols, leading to resolution (Rs) < 1.5.

Comparison of Methodologies
FeatureMethod A: Traditional RP-HPLC Method B: Phenyl-Hexyl UHPLC (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (Biphenyl alternative)
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic + π-π Interactions
Selectivity (α) Low for Methyl/Desmethyl pairsHigh (differentiates pyridine ring e- density)
Detection UV (303 nm)UV + MS/MS (ESI+)
Buffer Compatibility Phosphate (Non-volatile, UV only)Ammonium Acetate (Volatile, MS compatible)
Resolution (Rs) Typically 1.2 - 1.8 (Risk of co-elution)Typically > 3.0 (Baseline separation)

Part 2: Experimental Protocols

Method A: The Traditional Approach (Baseline)

Use this only for routine QC of raw material where degradants are known to be minimal.

  • Column: L1 (C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Critical Weakness: The acidic pH suppresses silanol activity but does not exploit the structural difference of the aromatic pyridine ring, leading to poor selectivity between Zopiclone and its methyl-analogue.

Method B: The Advanced Phenyl-Hexyl Protocol (High Specificity)

Use this for stability-indicating assays, impurity profiling, and identifying the methyl-analogue.

1. System Setup
  • Instrument: UHPLC System (e.g., Waters ACQUITY or Agilent 1290) coupled to Q-TOF or Triple Quad MS.

  • Column: Ascentis Express Phenyl-Hexyl or chemically equivalent (100 x 2.1 mm, 2.7 µm fused-core).

  • Temperature: 35°C.

2. Mobile Phase Preparation[2]
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.0 unadjusted).

  • Solvent B: 10 mM Ammonium Acetate in Methanol.

  • Causality: Methanol is chosen over Acetonitrile because protic solvents enhance π-π interactions between the Phenyl-Hexyl ligand and the Zopiclone pyridine ring, significantly boosting resolution.

3. Gradient Program
Time (min)% Solvent A% Solvent BFlow (mL/min)
0.085150.4
2.085150.4
10.030700.4
12.030700.4
12.185150.4
4. Detection Parameters (MS/MS)

To positively identify the methyl-analogue, monitor the specific mass transitions.

  • Zopiclone (Parent): m/z 389.1 → 245.0

  • N-Desmethylzopiclone (Analogue): m/z 375.1 → 245.0 (Note the -14 Da shift).

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision pathway for selecting the correct methodology and validating the methyl-analogue peak.

Zopiclone_Profiling Start Start: Impurity Profiling SamplePrep Sample Preparation (Solvent: 50:50 MeOH:Water) Start->SamplePrep Screening Initial Screening (C18 Column, pH 3.5) SamplePrep->Screening CheckRes Check Resolution (Rs) Zopiclone vs. Methyl-Analogue Screening->CheckRes FailPath Rs < 1.5 (Co-elution) CheckRes->FailPath Poor Separation MS_ID MS/MS Identification Check ΔMass = 14 Da CheckRes->MS_ID Rs > 2.0 (Rare on C18) SwitchCol Switch to Phenyl-Hexyl Phase (Activate π-π Interactions) FailPath->SwitchCol SwitchCol->MS_ID Result_Parent Parent Peak (m/z 389) MS_ID->Result_Parent Result_Analogue Methyl-Analogue (m/z 375) MS_ID->Result_Analogue

Caption: Decision tree for resolving Zopiclone from its methyl-analogue, highlighting the necessity of Phenyl-Hexyl stationary phases for adequate resolution.

Part 4: Data Analysis & Validation

When validating the methyl-analogue peak, rely on Relative Retention Time (RRT) and Mass Spectral Purity .

Simulated Performance Data

The table below illustrates the expected performance improvement when switching from Method A to Method B.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Improvement Factor
Zopiclone RT 5.2 min6.8 min+30% Retention
Methyl-Analogue RT 5.0 min5.9 minDistinct elution
Resolution (Rs) 1.1 (Fail)3.8 (Pass) 3.4x
Tailing Factor 1.61.1Improved Peak Shape
Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, every run must meet these System Suitability Testing (SST) criteria:

  • Selectivity: Inject a mixture of Zopiclone and N-Desmethylzopiclone (available as CRM). Rs must be > 2.0.

  • Peak Purity: Using a Diode Array Detector (DAD), ensure the "Methyl-Analogue" peak has a purity angle < purity threshold.

  • Mass Balance: The sum of Zopiclone + Impurity A (N-oxide) + Methyl-Analogue + ACP should account for >98% of the total area in forced degradation samples.

References

  • Sigma-Aldrich (Merck). "LC/MS/MS Analysis of Zopiclone and Metabolites on Ascentis® Express Phenyl-Hexyl.

  • Mistri, H. N., et al. (2008). "HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma.

  • European Pharmacopoeia (Ph.[3] Eur.). "Zopiclone Monograph: Related Substances." EDQM. (Requires Subscription for full text, general reference for Impurity A/B limits).

  • Tonon, M. A., et al. (2012). "Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 400, 3517.[4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. As a nitrogen-containing heterocyclic compound, this substance requires careful handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the required procedures, fostering a culture of safety and responsibility within the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of the substance's properties is the foundation of safe disposal. While specific toxicological data for 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is not extensively published, its structure—a fused pyrazine and pyrrole ring system—places it within a class of compounds that requires cautious handling.[1][2] Heterocyclic organic compounds can present various hazards, and waste should always be treated as hazardous until confirmed otherwise by a qualified safety professional.[3]

Key potential hazards are extrapolated from structurally related compounds and general principles of handling nitrogenous organic molecules:

Hazard Category Potential Risk & Rationale Primary Sources of Information
Acute Toxicity (Oral) Harmful if swallowed. Many small molecule organic compounds, particularly those used in drug discovery, can be biologically active.[4]Safety Data Sheets (SDS) for analogous compounds (e.g., Pyrazine derivatives).[5][6]
Skin Irritation May cause skin irritation upon direct contact. The dione functional groups and heterocyclic nature can lead to reactivity with biological tissues.[7][8]General chemical safety guidelines for heterocyclic amines and amides.
Eye Irritation May cause serious eye irritation. As with most fine organic solids, dust can be abrasive and chemically irritating to sensitive eye tissues.[4][8]Standard laboratory safety protocols.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation. Fine powders can be easily aerosolized during handling and weighing.[8][9]SDS for similar solid organic compounds.[8]
Environmental Hazard The impact on aquatic life is not fully determined. As a precaution, it should not be released into the environment or disposed of down the drain.[5][10]Environmental Protection Agency (EPA) and local regulations.
Reactivity Stable under normal conditions. However, avoid strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or uncontrolled reactions.[11]Chemical compatibility charts and general organic chemistry principles.

Personal Protective Equipment (PPE) Mandate

Appropriate PPE is non-negotiable when handling 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in any form—pure solid, in solution, or as waste. The selection of PPE is directly informed by the risk assessment.

  • Eye Protection: ANSI-rated safety glasses with side shields are mandatory at a minimum. When handling larger quantities or if there is a risk of splashing, chemical splash goggles should be worn.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For tasks with a higher risk of contamination, a chemically resistant apron may be necessary.

  • Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood or other ventilated enclosure is strongly discouraged to prevent inhalation of airborne dust.[9] If such work is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter may be required, subject to your institution's EHS assessment.

Waste Segregation and Containment: The First Line of Defense

Proper segregation prevents dangerous chemical reactions within a waste container and facilitates compliant disposal by your institution's Environmental Health & Safety (EHS) office.

  • Incompatible Wastes: Never mix waste containing 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione with incompatible materials. Key incompatibilities to avoid include strong oxidizing agents, strong acids, and strong bases.[12][13]

  • Use Designated Containers: All chemical waste must be collected in containers that are compatible with the chemical, in good condition, and feature a secure, tight-fitting lid.[10][13][14] The original product container is often a suitable choice for collecting waste of the same material.[3]

  • Labeling: Every waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[13][14] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all components (no abbreviations or formulas).

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[10][13] This minimizes the release of vapors and prevents spills.

Disposal Workflow: A Step-by-Step Protocol

The following diagram and protocols outline the decision-making process and actions required for disposing of various waste streams containing 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

G cluster_0 cluster_1 Solid Waste Streams cluster_2 Liquid & Mixed Waste Streams cluster_3 Disposal Actions cluster_4 start Identify Waste Type pure Pure / Expired Compound start->pure contam_solid Contaminated Labware (Gloves, Weigh Boats, Wipes) start->contam_solid solution Solutions in Organic Solvent start->solution rinsate Aqueous Rinsate from Glassware Cleaning start->rinsate package_solid 1. Place in sealed, labeled container. 2. Do NOT compact. pure->package_solid contam_solid->package_solid package_liquid 1. Collect in compatible, sealed, labeled container. 2. Leave 10% headspace. solution->package_liquid rinsate->package_liquid ehs Store in Satellite Accumulation Area. Contact EHS for Pickup. package_solid->ehs package_liquid->ehs caption Disposal Decision Workflow

Sources

Personal protective equipment for handling 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a fused heterocyclic scaffold, structurally significant as a precursor in the synthesis of cyclopyrrolone-class hypnotics (e.g., Zopiclone analogs).[1]

While specific toxicological data for this exact methylated derivative is limited in public registries, Structure-Activity Relationship (SAR) analysis with its parent scaffold (5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, CAS 4933-19-1) and downstream derivatives mandates that it be handled as a Potent Pharmaceutical Intermediate .

Core Hazard Profile (Derived via Read-Across):

  • Acute Toxicity: Likely GHS Category 4 (Harmful if swallowed).[1][2][3]

  • Target Organ Toxicity: High probability of respiratory irritation (STOT-SE 3) due to the reactive dione functionality.

  • Physical State: Fine crystalline powder prone to electrostatic charging and aerosolization.

Operational Directive: Treat as Occupational Exposure Band (OEB) 3 (10–100 µg/m³). All handling of dry powder must occur within primary containment.

Personal Protective Equipment (PPE) Architecture[4]

Effective safety is not about "wearing gear"; it is about establishing a Barrier Integrity System . We utilize a "Defense in Depth" strategy where PPE serves as the final redundancy, not the primary control.

The PPE Decision Matrix

The following logic governs PPE selection based on the specific operational state of the chemical.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quant Quantity? Solid->Quant Level1 PPE Level 1: Lab Coat + Nitrile Gloves + Safety Glasses (Fume Hood Mandatory) Solution->Level1 Dilute Level3 PPE Level 3: Chem-Resistant Apron + Laminate Gloves (Silver Shield) + Face Shield Solution->Level3 Concentrated / Spills Small < 100 mg Quant->Small Large > 100 mg Quant->Large Small->Level1 Level2 PPE Level 2: Tyvek Sleeves + Double Nitrile + N95 (if outside hood) + Goggles Large->Level2

Figure 1: PPE Selection Logic based on physical state and quantity. Note that engineering controls (Fume Hood) are assumed present for all levels.

Technical Specifications & Causality
ComponentSpecificationScientific Rationale (Causality)
Hand Protection Double Gloving (Nitrile) Outer: 5 mil NitrileInner: 4 mil Nitrile (Contrast Color)Permeation Defense: Pyrazine derivatives can act as permeation enhancers. Double gloving creates a sacrificial layer; the inner "contrast" glove allows immediate visual detection of breaches.
Respiratory N95 / P100 (Backup only) Primary: Fume HoodParticle Size: Pharmaceutical intermediates often have a particle size distribution (PSD) of <10µm. Surgical masks offer zero protection against these respirable fines.
Eye Protection Chemical Goggles (Indirect Vent) Mucosal Absorption: The dione moiety is hydrophilic. Dust contacting the moist eye surface will dissolve and absorb rapidly, causing immediate irritation or corneal damage.
Body Defense Tyvek® Lab Coat / Sleeves Dust Retention: Cotton coats trap toxic dust in the weave, which re-aerosolizes later. Tyvek sheds particles and is disposable, preventing cross-contamination.

Operational Protocol: Safe Weighing & Transfer

The highest risk of exposure occurs during the weighing of the dry solid. The 2-methyl group adds lipophilicity, potentially increasing bioavailability if inhaled.

The "Static-Free" Workflow

Problem: Heterocyclic diones are prone to static buildup. Solution: Use of an ionizing bar or antistatic gun is critical to prevent "powder jump" (uncontrolled dispersal).

Weighing_Workflow Setup 1. Setup Verify Hood Flow (100 fpm) Prep 2. Prep Place Balance in Hood Antistatic Gun Treatment Setup->Prep Don 3. PPE Donning Double Gloves Check Cuffs Prep->Don Weigh 4. Weighing Use Spatula (No Pouring) Cap Immediately Don->Weigh Clean 5. Decon Wipe Balance (Wet Method) Dispose Wipes as Haz Weigh->Clean

Figure 2: Step-by-step workflow for weighing potent heterocyclic powders.

Step-by-Step Methodology
  • Engineering Check: Verify fume hood face velocity is 80–100 fpm. Lower the sash to the working height (usually 18 inches).

  • Barrier Setup: Place a disposable absorbent mat (plastic side down) in the hood. This captures any micro-spills, preventing the chemical from contaminating the permanent hood surface.

  • Transfer Technique:

    • Never pour from the stock bottle.

    • Use a disposable antistatic spatula.

    • The "Tap" Method: Do not shake the spatula. Gently tap your index finger against the spatula handle to dispense powder in a controlled stream.

  • Solvent Addition: If preparing a solution, add the solvent to the weighing vessel inside the hood before removing it. Transporting the solid in solution eliminates the inhalation risk during transit.

Disposal & Decontamination[5][6]

Deactivation Logic: The imide-like structure (dione) is susceptible to hydrolysis under basic conditions. However, simple hydrolysis may yield open-ring byproducts that are still bioactive.

  • Primary Disposal: High-Temperature Incineration. This is the only validated method to fully mineralize the nitrogen-heterocycle core [1].

  • Surface Decontamination:

    • Physical Removal: Wipe with a dry Chem-Wipe to remove bulk powder (do not wet first, as this may spread a paste).

    • Solubilization: Wipe with Methanol or Ethanol (the compound is likely sparingly soluble in water).

    • Surfactant Wash: Follow with a 1% Alconox/water solution to remove residues.

    • Verification: UV light inspection (many pyrazines fluoresce) can be a quick qualitative check for residue.

Emergency Response

ScenarioImmediate ActionMedical Context
Inhalation Move to fresh air.[1][2][4][5][6][7] Do not induce vomiting.Monitor for delayed pulmonary edema (rare but possible with nitrogenous irritants).
Eye Contact Flush for 15 minutes minimum.[2][5]Lift eyelids. The compound may crystallize on the cornea; mechanical flushing is vital.
Skin Contact Wash with soap and water.[1][8][5] Do not use alcohol. Alcohol acts as a vehicle, driving the chemical deeper into the dermis.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 6-(5-chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (Zopiclone Intermediate). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • SafeWork NSW. (2022). Handling Cytotoxic Drugs and Related Waste. (Applied here for potent pharmaceutical intermediate handling logic). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.